molecular formula C39H56N6O5S B026026 Tirilazad Mesylate CAS No. 110101-67-2

Tirilazad Mesylate

Katalognummer: B026026
CAS-Nummer: 110101-67-2
Molekulargewicht: 721.0 g/mol
InChI-Schlüssel: HPZOOQSXPMEJBV-ODCFVKFUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tirilazad mesylate is a potent, non-glucocorticoid 21-aminosteroid compound that functions as a potent inhibitor of iron-dependent lipid peroxidation. Its primary research value lies in the field of experimental neuroscience, particularly in the study of acute central nervous system (CNS) injuries, such as ischemic stroke, subarachnoid hemorrhage, and traumatic brain or spinal cord injury. The compound's mechanism of action is attributed to its antioxidant properties, where it is thought to insert into cell membranes and scavenge peroxyl radicals, thereby stabilizing membrane integrity and reducing oxidative damage to endothelial and neuronal cells. This action helps to limit the cascade of secondary injury following an initial ischemic or traumatic event, characterized by edema, inflammation, and neuronal cell death. As a research tool, this compound is invaluable for elucidating the pathophysiological roles of lipid peroxidation and oxidative stress in neurological damage, and for evaluating neuroprotective strategies in preclinical models. It is presented as a high-purity compound to ensure reproducible and reliable results in your investigative studies.

Eigenschaften

CAS-Nummer

110101-67-2

Molekularformel

C39H56N6O5S

Molekulargewicht

721.0 g/mol

IUPAC-Name

(8S,10S,13S,14S,16R,17S)-17-[2-[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]acetyl]-10,13,16-trimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one;methanesulfonic acid

InChI

InChI=1S/C38H52N6O2.CH4O3S/c1-26-22-31-29-9-8-27-23-28(45)10-12-37(27,2)30(29)11-13-38(31,3)35(26)32(46)25-41-18-20-43(21-19-41)34-24-33(42-14-4-5-15-42)39-36(40-34)44-16-6-7-17-44;1-5(2,3)4/h10-12,23-24,26,29,31,35H,4-9,13-22,25H2,1-3H3;1H3,(H,2,3,4)/t26-,29-,31+,35-,37+,38+;/m1./s1

InChI-Schlüssel

HPZOOQSXPMEJBV-ODCFVKFUSA-N

Isomerische SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3=CC[C@@]2([C@H]1C(=O)CN5CCN(CC5)C6=NC(=NC(=C6)N7CCCC7)N8CCCC8)C)C.CS(=O)(=O)O

Kanonische SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1C(=O)CN5CCN(CC5)C6=NC(=NC(=C6)N7CCCC7)N8CCCC8)C)C.CS(=O)(=O)O

Andere CAS-Nummern

110101-67-2

Verwandte CAS-Nummern

111793-42-1 (mesylate:hydrate)
110101-66-1 (Parent)
75-75-2 (Parent)

Synonyme

21-(4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl)-16-methylpregna-1,4,9(11)-triene-3,20-dione monomethane sulfonate
Freedox
pregna-1,4,9(11)-triene-3,20-dione, 21-(4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl)-16-methyl-, (16alpha)-, monomethanesulfonate
tirilazad
tirilazad mesylate
tirilazad mesylate hydrate
U 74006F
U-74006
U-74006F
U74006F

Herkunft des Produkts

United States

Foundational & Exploratory

Tirilazad Mesylate: A Technical Whitepaper on its Discovery, Mechanism, and Clinical Journey

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tirilazad (B25892) mesylate (U-74006F), a non-glucocorticoid 21-aminosteroid, emerged from a focused research initiative in the 1980s by The Upjohn Company to develop neuroprotective agents that could mitigate the secondary damage following acute central nervous system (CNS) injuries. Identified as a potent inhibitor of iron-dependent lipid peroxidation, tirilazad, part of a class of compounds nicknamed "lazaroids," showed considerable promise in preclinical models of traumatic brain injury (TBI), spinal cord injury, subarachnoid hemorrhage (SAH), and ischemic stroke. Its proposed mechanism centers on its ability to scavenge lipid peroxyl radicals and stabilize cell membranes, thereby interrupting the cascade of oxidative damage that follows initial injury. Despite its strong preclinical efficacy, tirilazad's journey through clinical trials was met with mixed and ultimately disappointing results, leading to its failure to gain widespread regulatory approval. This technical guide provides an in-depth exploration of the discovery, history, mechanism of action, and extensive clinical evaluation of tirilazad mesylate, offering valuable insights for researchers in the field of neuroprotection and drug development.

Discovery and History

In the 1980s, the focus of neuroprotective drug discovery for acute CNS injuries like TBI and stroke was largely centered on antagonizing the excitotoxic effects of glutamate. The Upjohn Company, however, pursued an alternative strategy targeting the downstream effects of excitotoxicity, specifically the surge of reactive oxygen species (ROS) and subsequent lipid peroxidation, a process to which brain cell membranes are highly susceptible. This led to the discovery of the 21-aminosteroids, a novel class of compounds that were potent antioxidants. These compounds were so effective in preclinical models at limiting brain damage that they were colloquially termed "lazaroids," alluding to the biblical story of Lazarus being raised from the dead.

This compound (U-74006F) emerged as one of the most promising candidates from this class. It is a synthetic, lipid-soluble, non-glucocorticoid aminosteroid, specifically designed to inhibit iron-dependent lipid peroxidation. Following promising results in various preclinical paradigms of neuroprotection, this compound, under the product name Freedox, entered into ambitious clinical development in early 1988 for the treatment of moderate to severe TBI, thromboembolic stroke, and aneurysmal SAH.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of lipid peroxidation, a destructive process initiated by ROS that attacks the lipids within cell membranes. This process is particularly detrimental in the CNS following an injury. Tirilazad's protective effects are mediated through several interconnected actions:

  • Free Radical Scavenging: Tirilazad directly scavenges lipid peroxyl and hydroxyl radicals, thereby neutralizing these highly reactive species and preventing them from propagating the chain reaction of lipid peroxidation.

  • Membrane Stabilization: Tirilazad incorporates into the lipid bilayer of cell membranes. This interaction is thought to decrease membrane fluidity and increase its stability, making it more resistant to oxidative attack.

  • Preservation of Endogenous Antioxidants: By quenching free radicals, tirilazad helps to spare and maintain the levels of endogenous antioxidants, particularly vitamins E and C, which are crucial for cellular defense against oxidative stress.

  • Inhibition of Iron-Dependent Lipid Peroxidation: A key feature of tirilazad is its potent inhibition of iron-catalyzed lipid peroxidation, a critical pathway in the secondary injury cascade.

Signaling Pathway of Oxidative Stress and Tirilazad's Intervention

The following diagram illustrates the central role of lipid peroxidation in oxidative stress-induced cell injury and the points of intervention for tirilazad.

Oxidative Stress and Tirilazad Mechanism cluster_0 Initiation cluster_1 Propagation cluster_2 Damage ROS Reactive Oxygen Species (ROS) LipidRadical Lipid Radical (L•) ROS->LipidRadical attacks PUFA Polyunsaturated Fatty Acids (PUFA) in Cell Membrane LipidPeroxylRadical Lipid Peroxyl Radical (LOO•) LipidRadical->LipidPeroxylRadical + O2 LipidHydroperoxide Lipid Hydroperoxide (LOOH) LipidPeroxylRadical->LipidHydroperoxide + LH MembraneDamage Membrane Damage LipidHydroperoxide->MembraneDamage CellDeath Cell Death MembraneDamage->CellDeath Tirilazad This compound Tirilazad->PUFA stabilizes membrane Tirilazad->LipidPeroxylRadical scavenges Antioxidant Assay Workflow cluster_TBARS TBARS Assay cluster_DPPH DPPH Assay Start Start PrepareSample Prepare Tirilazad and Control Solutions Start->PrepareSample Homogenize Prepare Brain Homogenate PrepareSample->Homogenize PrepareDPPH Prepare DPPH Solution PrepareSample->PrepareDPPH MixTBA Mix Homogenate with TBA Reagent Homogenize->MixTBA Heat Incubate at 95-100°C MixTBA->Heat MeasureTBARS Measure Absorbance at 532 nm Heat->MeasureTBARS Analyze Calculate IC50 and Compare Activities MeasureTBARS->Analyze MixDPPH Mix Tirilazad with DPPH Solution PrepareDPPH->MixDPPH IncubateDPPH Incubate in Dark MixDPPH->IncubateDPPH MeasureDPPH Measure Absorbance at 517 nm IncubateDPPH->MeasureDPPH MeasureDPPH->Analyze End End Analyze->End

Tirilazad Mesylate: A Deep Dive into its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tirilazad mesylate (U-74006F) is a non-glucocorticoid 21-aminosteroid, or lazaroid, that was developed for its potent antioxidant and neuroprotective properties. It was extensively investigated for the treatment of acute neurological injuries, including ischemic stroke, subarachnoid hemorrhage (SAH), and traumatic brain injury (TBI). The fundamental mechanism of action of Tirilazad revolves around its ability to inhibit iron-dependent lipid peroxidation, a critical process in secondary injury cascades following central nervous system (CNS) insults. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, supported by quantitative data from key preclinical studies, detailed experimental methodologies, and visual representations of the involved pathways and workflows.

Core Mechanism of Action: Inhibition of Lipid Peroxidation

The primary and most well-established mechanism of action of this compound is the inhibition of iron-dependent lipid peroxidation within cellular membranes.[1] This process is a key contributor to secondary cell damage following events like ischemia or trauma. Tirilazad exerts its effects through a combination of free-radical scavenging and membrane-stabilizing properties.[2]

The proposed molecular actions of Tirilazad include:

  • Scavenging of Lipid Peroxyl Radicals: Tirilazad directly scavenges lipid peroxyl radicals (LOO•), which are key propagators of the lipid peroxidation chain reaction. This action is similar to that of the endogenous antioxidant vitamin E.

  • Membrane Stabilization: By incorporating into the lipid bilayer, Tirilazad is thought to decrease membrane fluidity. This structural alteration can limit the diffusion of lipid peroxyl radicals and their interaction with adjacent fatty acids, thereby hindering the propagation of lipid peroxidation.

  • Preservation of Endogenous Antioxidants: Tirilazad helps in maintaining the levels of endogenous antioxidants, particularly vitamin E, which are depleted during oxidative stress.[1]

  • Modulation of Inflammatory Responses: While less pronounced than its antioxidant effects, Tirilazad can modulate inflammatory responses, which may contribute to reducing overall tissue damage in CNS injuries.[3]

  • Calcium Homeostasis: Tirilazad has been shown to affect cellular calcium homeostasis, a critical factor in preventing excitotoxicity and subsequent cell death.[3]

The following diagram illustrates the central role of Tirilazad in mitigating the lipid peroxidation cascade.

Tirilazad_Mechanism_of_Action Ischemia_Trauma Ischemia / Trauma ROS_Generation ↑ Reactive Oxygen Species (ROS) Ischemia_Trauma->ROS_Generation Iron_Release ↑ Free Iron (Fe2+) Ischemia_Trauma->Iron_Release Lipid_Peroxidation Lipid Peroxidation ROS_Generation->Lipid_Peroxidation Iron_Release->Lipid_Peroxidation catalyzes Membrane_Damage Cell Membrane Damage Lipid_Peroxidation->Membrane_Damage Vitamin_E Vitamin E Depletion Lipid_Peroxidation->Vitamin_E Cell_Death Neuronal Cell Death Membrane_Damage->Cell_Death Inflammation Inflammation Membrane_Damage->Inflammation Calcium_Dysregulation Calcium Dysregulation Membrane_Damage->Calcium_Dysregulation Tirilazad This compound Tirilazad->Lipid_Peroxidation Inhibits Tirilazad->Vitamin_E Preserves Tirilazad->Inflammation Modulates Tirilazad->Calcium_Dysregulation Modulates Inflammation->Cell_Death Calcium_Dysregulation->Cell_Death

Core mechanism of this compound in neuroprotection.

Quantitative Data from Preclinical Studies

The neuroprotective efficacy of Tirilazad has been quantified in various preclinical models. The following tables summarize key findings.

Table 1: In Vitro Inhibition of Lipid Peroxidation

Assay SystemPeroxidation InitiatorTirilazad (U-74006F) IC50Reference
Rat brain homogenatesFe²⁺/ascorbate15 µMBraughler et al., 1987
Purified brain synaptosomesFe²⁺/ascorbate2-60 µMBraughler et al., 1987

Table 2: Neuroprotective Effects in Animal Models of Neurological Injury

Animal ModelInjury TypeTreatment RegimenKey OutcomeResultReference
Male CF-1 MiceSevere Concussive Head Injury0.003 to 30 mg/kg IV, 5 min post-injuryNeurological Status (Grip Test) at 1 hrUp to 168.6% improvementHall et al., 1988
Male CF-1 MiceSevere Concussive Head Injury1 mg/kg IV at 5 min and 1.5 hr post-injury1-week survival rate78.6% vs 27.3% in vehicleHall et al., 1988
RatsSubarachnoid Hemorrhage0.3 mg/kg and 1.0 mg/kg IVReduction in BBB damage35.2% and 60.6% reduction, respectivelyAudus et al., 1991
GerbilsUnilateral Carotid Artery Occlusion10 mg/kg IPPostischemic brain vitamin E loss27% vs 60% in vehicleHall et al., 1991
GerbilsUnilateral Carotid Artery Occlusion10 mg/kg IPCortical extracellular Ca²⁺ recovery0.56 mM vs 0.22 mM in vehicleHall et al., 1991
Meta-analysis of 18 studies (544 animals)Focal IschemiaVariousReduction in infarct volume29.2% (95% CI 21.1% to 37.2%)Macleod et al., 2007

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are summaries of the experimental protocols for the key studies cited.

In Vitro Lipid Peroxidation Assay (Braughler et al., 1987)

This protocol outlines the method used to determine the inhibitory effect of Tirilazad on iron-induced lipid peroxidation in rat brain tissue.

Lipid_Peroxidation_Assay_Workflow Start Start Preparation Prepare Rat Brain Homogenates or Synaptosomes Start->Preparation Incubation Incubate with Tirilazad (U-74006F) or Vehicle Preparation->Incubation Initiation Initiate Lipid Peroxidation (e.g., with Fe²⁺/ascorbate) Incubation->Initiation Reaction Incubate at 37°C Initiation->Reaction Termination Terminate Reaction (e.g., with trichloroacetic acid) Reaction->Termination Quantification Quantify Malondialdehyde (MDA) (Thiobarbituric Acid Reactive Substances - TBARS assay) Termination->Quantification Analysis Calculate IC50 Values Quantification->Analysis End End Analysis->End Head_Injury_Model_Workflow Start Start Animal_Selection Select Male CF-1 Mice Start->Animal_Selection Injury_Induction Induce Severe Concussive Head Injury (900 gm-cm) Animal_Selection->Injury_Induction Treatment Administer Tirilazad (U-74006F) or Vehicle IV within 5 min Injury_Induction->Treatment Neurological_Evaluation Evaluate Neurological Status (Grip Test) at 1 hour Treatment->Neurological_Evaluation Survival_Monitoring Monitor Survival Rate for 1 week Treatment->Survival_Monitoring Data_Analysis Analyze Neurological Scores and Survival Data Neurological_Evaluation->Data_Analysis Survival_Monitoring->Data_Analysis End End Data_Analysis->End Lipid_Peroxidation_Signaling_Pathway PUFA Polyunsaturated Fatty Acid (PUFA) in Cell Membrane Lipid_Radical Lipid Radical (L•) PUFA->Lipid_Radical OH_Radical Hydroxyl Radical (•OH) OH_Radical->PUFA attacks Lipid_Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Lipid_Radical->Lipid_Peroxyl_Radical + O2 Oxygen Oxygen (O2) Propagation Propagation: LOO• + PUFA -> LOOH + L• Lipid_Peroxyl_Radical->Propagation Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) Propagation->Lipid_Hydroperoxide MDA_4HNE Malondialdehyde (MDA) & 4-Hydroxynonenal (4-HNE) Lipid_Hydroperoxide->MDA_4HNE decomposes to Membrane_Dysfunction Membrane Dysfunction and Cellular Injury MDA_4HNE->Membrane_Dysfunction Tirilazad This compound Tirilazad->Lipid_Peroxyl_Radical scavenges Vitamin_E_Cycle Vitamin E Cycle Tirilazad->Vitamin_E_Cycle preserves Vitamin_E_Cycle->Lipid_Peroxyl_Radical scavenges

References

An In-depth Technical Guide on Tirilazad Mesylate as a Lipid Peroxidation Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tirilazad mesylate, also known as U-74006F, is a synthetic, non-glucocorticoid 21-aminosteroid ('lazaroid') developed for its potent cytoprotective and neuroprotective properties. Unlike corticosteroids, its mechanism of action is not mediated by hormonal effects but is centered on its ability to inhibit iron-dependent lipid peroxidation and scavenge free radicals. This guide provides a comprehensive technical overview of this compound, focusing on its mechanism of action, experimental protocols for its evaluation, and a summary of key preclinical and clinical data.

Mechanism of Action

Tirilazad's primary mechanism of action is the inhibition of lipid peroxidation, a destructive process initiated by reactive oxygen species (ROS) that damages cellular membranes. This process is particularly relevant in the pathophysiology of secondary damage following central nervous system (CNS) injuries like subarachn's a combination of radical scavenging and membrane-stabilizing properties.

The key cytoprotective pathways of Tirilazad include:

  • Radical Scavenging: It directly scavenges lipid peroxyl radicals (LOO•), interrupting the propagation phase of lipid peroxidation.

  • Membrane Stabilization: By inserting into the lipid bilayer of cell membranes, Tirilazad decreases membrane fluidity, which helps to preserve membrane integrity.

  • Preservation of Endogenous Antioxidants: It helps in maintaining the levels of other crucial antioxidants like Vitamin E within the cell membrane.

  • Iron-Dependent Peroxidation Inhibition: Tirilazad is particularly effective at inhibiting iron-catalyzed lipid peroxidation, a key factor in secondary damage after events like subarachnoid hemorrhage.

Signaling Pathway of Lipid Peroxidation and Tirilazad's Intervention

The following diagram illustrates the cascade of lipid peroxidation and the point of intervention for Tirilazad.

Lipid_Peroxidation_Pathway ROS Reactive Oxygen Species (ROS) PUFA Polyunsaturated Fatty Acid (PUFA) in Cell Membrane ROS->PUFA Initiation: H• Abstraction Lipid_Radical Lipid Radical (L•) PUFA->Lipid_Radical Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Lipid_Radical->Peroxyl_Radical + Oxygen O₂ Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) Peroxyl_Radical->Lipid_Hydroperoxide attacks another PUFA Propagation Propagation Cycle Lipid_Hydroperoxide->Propagation Damage Membrane Damage & Cellular Injury Lipid_Hydroperoxide->Damage Propagation->Lipid_Radical generates new L• Tirilazad This compound Tirilazad->Peroxyl_Radical Inhibition: Radical Scavenging

Lipid Peroxidation and Tirilazad's Point of Intervention.

Pharmacokinetics and Metabolism

Tirilazad is administered intravenously and effectively crosses the blood-brain barrier, a crucial characteristic for a neuroprotective agent. Its clearance is primarily hepatic, approaching the rate of liver blood flow. A major metabolite, U-89678, is formed by the reduction of the A-ring and is also pharmacologically active, potentially contributing to the overall neuroprotective effects.

Parameter Value Study Population Citation
Elimination Half-life (single dose) ~3.7 hours (at higher doses)Healthy male volunteers
Elimination Half-life (multiple doses) 61.2 - 123 hoursHealthy male volunteers
Metabolite (U-89678) Half-life 60.5 - 111 hoursHealthy male volunteers
Clearance Approaches liver blood flowHealthy male volunteers

Preclinical and Clinical Data

Tirilazad has been extensively studied in various models of CNS injury, including subarachnoid hemorrhage (SAH), ischemic stroke, and spinal cord injury.

Preclinical Efficacy

In animal models, Tirilazad has been shown to:

  • Reduce the size of infarcts in focal cerebral ischemia.

  • Ameliorate cerebral vasospasm following SAH.

  • Protect the hepatic endothelium from damage in hemorrhagic shock models.

  • Block cortical hypoperfusion following spreading depression.

  • Preserve mitochondrial function after traumatic brain injury.

Clinical Trials in Aneurysmal Subarachnoid Hemorrhage (SAH)

Clinical trials in patients with aneurysmal SAH have yielded mixed but, in some cases, promising results.

Study Dosage Key Findings Citation
Phase II Cooperative Aneurysm Study 0.6, 2, or 6 mg/kg/daySafe at all doses; trend toward improved 3-month outcome at 2 mg/kg/day.
European/Australian/New Zealand Trial 0.6, 2, or 6 mg/kg/day6 mg/kg/day dose reduced mortality and improved recovery (predominantly in men).
North American Trial 2 or 6 mg/kg/dayNo significant improvement in overall outcome. However, in men with severe SAH (Grades IV-V), the 6 mg/kg/day dose significantly reduced mortality.
Meta-analysis VariousNo effect on overall clinical outcome, but a significant decrease in symptomatic vasospasm.
Clinical Trials in Acute Ischemic Stroke

Despite promising preclinical data, clinical trials of Tirilazad in acute ischemic stroke have been largely disappointing.

Study Dosage Key Findings Citation
STIPAS (Safety Study) 0.6, 2.0, or 6.0 mg/kg/dayWell-tolerated, but no evidence of efficacy.
RANTTAS 6 mg/kg/dayNo improvement in overall functional outcome.
Systematic Review (6 trials, 1757 patients) VariousNo alteration in fatality rates. A significant increase in the combined endpoint of death and disability.

Experimental Protocols

The evaluation of lipid peroxidation inhibitors like Tirilazad often involves measuring biomarkers of oxidative stress, such as malondialdehyde (MDA). The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method for this purpose.

TBARS Assay for MDA Quantification

Principle: The TBARS assay is based on the reaction of MDA with thiobarbituric acid (TBA) under acidic conditions and high temperatures. This reaction forms a pink-colored MDA-TBA2 adduct that can be quantified spectrophotometrically at approximately 532 nm.

General Protocol for Tissue Homogenates:

  • Sample Preparation: Homogenize ~20-100 mg of tissue in an appropriate buffer (e.g., RIPA buffer or phosphate (B84403) buffer) on ice. To prevent ex vivo lipid peroxidation, an antioxidant like butylated hydroxytoluene (BHT) should be added.

  • Protein Precipitation: Add an equal volume of ice-cold 10% Trichloroacetic Acid (TCA) to the homogenate to precipitate proteins.

  • Incubation and Centrifugation: Incubate the mixture on ice for 15 minutes, followed by centrifugation (e.g., 2200 x g for 15 minutes at 4°C) to pellet the precipitated protein.

  • Reaction with TBA: Transfer the supernatant to a new tube and add an equal volume of 0.67% TBA solution.

  • Heating: Incubate the mixture in a boiling water bath for 10-60 minutes to facilitate the formation of the MDA-TBA2 adduct.

  • Measurement: After cooling the samples, measure the absorbance of the supernatant at 532 nm using a spectrophotometer or microplate reader.

  • Quantification: Determine the MDA concentration in the samples by comparing their absorbance to a standard curve generated with known concentrations of an MDA standard (e.g., 1,1,3,3-tetramethoxypropane). Results are typically normalized to the protein concentration of the initial homogenate.

Experimental Workflow: TBARS Assay

TBARS_Workflow start Start sample_prep Sample Preparation (e.g., Tissue Homogenization with BHT) start->sample_prep precipitation Protein Precipitation (add ice-cold 10% TCA) sample_prep->precipitation centrifuge1 Centrifugation (e.g., 2200 x g, 15 min, 4°C) precipitation->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant add_tba Add 0.67% TBA Solution supernatant->add_tba heat Incubate (e.g., 95-100°C, 10-60 min) add_tba->heat cool Cool Samples on Ice heat->cool measure Measure Absorbance at 532 nm cool->measure quantify Quantify MDA (vs. Standard Curve) measure->quantify end End quantify->end

Workflow for the Thiobarbituric Acid Reactive Substances (TBARS) Assay.

Conclusion

This compound is a potent inhibitor of lipid peroxidation with a well-defined mechanism of action involving free radical scavenging and membrane stabilization. While it has demonstrated significant neuroprotective effects in a wide range of preclinical models, its translation to clinical efficacy has been challenging. Promising results in some subgroups of patients with aneurysmal subarachnoid hemorrhage were not consistently replicated, and trials in acute ischemic stroke failed to show a benefit, with some evidence even suggesting potential harm. The discrepancy between preclinical promise and clinical outcomes highlights the complexities of treating acute CNS injuries. Despite its limited clinical success, the study of Tirilazad has significantly contributed to the understanding of the role of lipid peroxidation in secondary injury mechanisms and continues to be a valuable reference compound in neuroprotection research.

Tirilazad Mesylate: A Technical Guide to its Neuroprotective Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tirilazad (B25892) mesylate (U-74006F) is a synthetic, non-glucocorticoid 21-aminosteroid, or lazaroid, developed for its potent neuroprotective properties. Its primary mechanism of action is the inhibition of iron-dependent lipid peroxidation, a critical process in secondary neuronal injury following ischemia, subarachnoid hemorrhage (SAH), and traumatic brain injury (TBI). Tirilazad integrates into cellular membranes, where it scavenges lipid peroxyl radicals, stabilizes membrane fluidity, and preserves endogenous antioxidants like vitamin E.[1][2][3][4] This guide provides a comprehensive technical overview of the neuroprotective attributes of Tirilazad mesylate, including its mechanism of action, a compilation of quantitative data from key preclinical and clinical studies, detailed experimental protocols, and visualizations of its operational pathways. Despite promising preclinical results, clinical trials in acute ischemic stroke and head injury have yielded mixed or disappointing outcomes, highlighting the complexities of translating neuroprotective strategies from bench to bedside.[2] However, some positive results were observed in clinical trials for aneurysmal SAH.[3][5]

Core Mechanism of Action

This compound's neuroprotective effects are primarily attributed to its potent inhibition of lipid peroxidation and its ability to scavenge free radicals.[1][6] It also contributes to the modulation of inflammatory responses and calcium homeostasis.[1]

Inhibition of Lipid Peroxidation and Free Radical Scavenging

As a lipophilic molecule, this compound readily partitions into the lipid bilayer of cell membranes.[4] Within the membrane, it exerts its antioxidant effects through several mechanisms:

  • Scavenging of Lipid Peroxyl Radicals: Tirilazad directly scavenges lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation.[1]

  • Membrane Stabilization: By inserting into the lipid bilayer, Tirilazad decreases membrane fluidity, which helps to protect the membrane from oxidative damage.[2]

  • Preservation of Endogenous Antioxidants: Tirilazad helps to maintain the levels of endogenous antioxidants, particularly vitamin E and vitamin C.[2]

G cluster_membrane Cell Membrane cluster_outside cluster_outcome PUFA Polyunsaturated Fatty Acids (PUFA) LipidPeroxylRadical Lipid Peroxyl Radical (LOO•) PUFA->LipidPeroxylRadical Oxidative Stress (e.g., ROS, Iron) LipidHydroperoxide Lipid Hydroperoxide (LOOH) LipidPeroxylRadical->LipidHydroperoxide Chain Reaction LipidHydroperoxide->PUFA Further Damage Membrane_Damage Membrane Damage Tirilazad This compound Tirilazad->LipidPeroxylRadical Scavenges Tirilazad->LipidHydroperoxide Inhibits Formation Initiating_Factors Ischemia, SAH, TBI Oxidative_Stress ↑ Oxidative Stress Neuronal_Injury Neuronal Injury G start Start anesthesia Anesthetize Rat start->anesthesia stereotaxic Mount in Stereotaxic Frame anesthesia->stereotaxic incision Scalp Incision stereotaxic->incision burr_hole Drill Burr Hole incision->burr_hole sah_induction Inject Autologous Blood (Subarachnoid Space) burr_hole->sah_induction treatment Administer Tirilazad or Vehicle (IV) sah_induction->treatment bbb_assessment Inject Evans Blue Dye (IV) treatment->bbb_assessment euthanasia Euthanize and Perfuse bbb_assessment->euthanasia brain_harvest Harvest Brain euthanasia->brain_harvest quantification Quantify Evans Blue Extravasation brain_harvest->quantification end End quantification->end G start Start culture_neurons Culture Primary Neurons start->culture_neurons pretreatment Pre-treat with Tirilazad or Vehicle culture_neurons->pretreatment induce_injury Induce Lipid Peroxidation (Ferrous Ammonium Sulfate) pretreatment->induce_injury wash_cells Wash Cells induce_injury->wash_cells assess_viability Assess Viability ([3H]AIB Uptake) wash_cells->assess_viability measure_radioactivity Measure Radioactivity assess_viability->measure_radioactivity analyze_data Analyze Data and Calculate % Survival measure_radioactivity->analyze_data end End analyze_data->end G cluster_membrane Cell Membrane cluster_outside Extracellular cluster_inside Intracellular ArachidonicAcid Arachidonic Acid LipidPeroxidation Lipid Peroxidation ArachidonicAcid->LipidPeroxidation Eicosanoids Pro-inflammatory Eicosanoids LipidPeroxidation->Eicosanoids Tirilazad This compound Tirilazad->LipidPeroxidation Inhibits MembraneIntegrity Membrane Integrity Tirilazad->MembraneIntegrity Maintains CalciumChannel Ca2+ Channels MembraneIntegrity->CalciumChannel Stabilizes Calcium_int ↑ [Ca2+]i CalciumChannel->Calcium_int Calcium_ext Ca2+ Calcium_ext->CalciumChannel Excitotoxicity Excitotoxicity Calcium_int->Excitotoxicity Apoptosis Apoptosis Calcium_int->Apoptosis

References

Tirilazad Mesylate antioxidant effects in CNS injury

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Antioxidant Effects of Tirilazad (B25892) Mesylate in Central Nervous System Injury

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tirilazad mesylate (U-74006F) is a synthetic, non-glucocorticoid 21-aminosteroid, or "lazaroid," specifically designed to inhibit iron-dependent lipid peroxidation.[1][2] Its primary mechanism of action centers on its potent antioxidant properties, including scavenging lipid peroxyl radicals and stabilizing cell membranes, which are critical in mitigating the secondary injury cascade following central nervous system (CNS) trauma.[3][4] Preclinical studies across various models of CNS injury—including subarachnoid hemorrhage (SAH), traumatic brain injury (TBI), and focal cerebral ischemia—have demonstrated significant neuroprotective effects, such as reduced edema, preserved blood-brain barrier (BBB) integrity, and improved neurological outcomes.[1][5][6] These effects are strongly correlated with a reduction in markers of oxidative stress.[1] While initial clinical trials in aneurysmal SAH showed a promising reduction in mortality and an increase in good recovery, particularly in men, subsequent trials in TBI and ischemic stroke did not yield significant benefits, highlighting the complex translational challenges in neuroprotection.[2][7][8] This guide provides a comprehensive overview of the core antioxidant mechanisms, quantitative preclinical data, and key experimental protocols related to this compound's role in CNS injury research.

Introduction: The Role of Oxidative Stress in CNS Injury

Acute CNS injuries, such as TBI, spinal cord injury (SCI), and stroke, trigger a complex cascade of secondary events that exacerbate initial mechanical damage. A key pathological mechanism in this secondary injury is the massive production of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[2] This surge in free radicals rapidly overwhelms the brain's endogenous antioxidant defenses, leading to a state of severe oxidative stress. The brain is uniquely vulnerable due to its high lipid content, high metabolic rate, and relative scarcity of antioxidant enzymes compared to other organs. This oxidative burst initiates iron-catalyzed lipid peroxidation, a destructive chain reaction where free radicals attack the polyunsaturated fatty acids in cell membranes, leading to impaired membrane function, disruption of ion homeostasis, mitochondrial failure, and ultimately, neuronal cell death.[2][4][9]

This compound: A Targeted 21-Aminosteroid Antioxidant

This compound was developed as part of the "lazaroid" series of compounds, engineered to retain the antioxidant properties of glucocorticoids like methylprednisolone (B1676475) but without the associated glucocorticoid receptor-mediated side effects.[2][10] Its structure allows it to intercalate into the lipid bilayer of cell membranes, positioning it at the site of lipid peroxidation.[10] Unlike traditional corticosteroids, Tirilazad has no hormonal effects.[10] Its cytoprotective actions are attributed to a multi-faceted antioxidant mechanism.[3][10]

Core Mechanism of Action: Inhibition of Lipid Peroxidation

The principal mechanism of Tirilazad is the potent inhibition of lipid peroxidation.[3] This is achieved through two primary actions:

  • Scavenging of Lipid Peroxyl Radicals: Tirilazad acts as a chain-breaking antioxidant. During the propagation phase of lipid peroxidation, it donates an electron to lipid peroxyl radicals (LOO•), neutralizing them and terminating the destructive chain reaction.[1][9] This action helps preserve the structural integrity of cell membranes.

  • Membrane Stabilization: By inserting itself into the cell membrane, Tirilazad decreases membrane fluidity.[10] This biophysical action makes the membrane less susceptible to oxidative attack by free radicals.[1][10]

Furthermore, Tirilazad helps preserve endogenous antioxidants, notably vitamin E (α-tocopherol).[11][12] By scavenging peroxyl radicals, Tirilazad spares vitamin E, allowing it to continue its own protective functions within the membrane.[11]

Lipid_Peroxidation_Pathway cluster_Initiation Initiation cluster_Propagation Propagation (Chain Reaction) cluster_Intervention Therapeutic Intervention ROS Reactive Oxygen Species (ROS) L_radical Lipid Radical (L•) ROS->L_radical H• abstraction PUFA Polyunsaturated Fatty Acid (LH) LOO_radical Lipid Peroxyl Radical (LOO•) L_radical->LOO_radical + O₂ O2 O₂ LOOH Lipid Hydroperoxide (LOOH) - Damage LOO_radical->LOOH + LH (new) L_radical_new Lipid Radical (L•) LOO_radical->L_radical_new Creates new L• Inactive_LOOH Non-Radical Product (LOOH) LOO_radical->Inactive_LOOH Terminates Chain Reaction LH_new Another LH L_radical_new->LOO_radical Continues Cycle Tirilazad This compound Inactive_T Inactive Tirilazad Tirilazad->Inactive_T Donates e⁻

References

Tirilazad Mesylate: A Technical Guide on its Effects on Cell Membrane Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tirilazad (B25892) mesylate, a 21-aminosteroid (lazaroid), is a potent inhibitor of lipid peroxidation renowned for its neuroprotective properties. This technical guide delves into the core mechanisms by which tirilazad mesylate contributes to cell membrane stability, primarily through the attenuation of oxidative stress-induced damage. While extensive clinical research has focused on its application in conditions like subarachnoid hemorrhage, the foundational biophysical interactions with the cell membrane are critical for understanding its therapeutic potential. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Introduction

Cellular membranes are fundamental to cellular function, acting as selective barriers and platforms for a myriad of signaling processes. The integrity of these membranes is paramount, and their disruption by oxidative stress, particularly lipid peroxidation, is a key pathological event in numerous diseases, including neurodegenerative disorders and acute central nervous system (CNS) injuries.[1] this compound emerges as a significant therapeutic candidate by directly countering this destructive cascade.[2][3] Its mechanism is centered on antioxidant capabilities, specifically the scavenging of free radicals and subsequent inhibition of lipid peroxidation, which helps preserve cell membrane integrity and function.[1]

Mechanism of Action: Inhibition of Lipid Peroxidation

The primary mechanism by which this compound stabilizes cell membranes is through its potent inhibition of iron-catalyzed lipid peroxidation.[1] This process involves a destructive chain reaction initiated by reactive oxygen species (ROS) attacking polyunsaturated fatty acids within the membrane lipid bilayer.

This compound exerts its protective effects through several proposed actions:

  • Radical Scavenging: It directly scavenges lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation.

  • Membrane Stabilization: By inserting into the lipid bilayer, tirilazad is thought to decrease membrane fluidity, which may restrict the propagation of free radicals.[4]

  • Preservation of Endogenous Antioxidants: Studies have shown that tirilazad can spare endogenous antioxidants like vitamin E, which is also a crucial component of the membrane's defense against oxidative stress.[5][6]

Signaling Pathway of Lipid Peroxidation and Tirilazad Intervention

The following diagram illustrates the cascade of events in lipid peroxidation and the points of intervention for this compound.

Lipid_Peroxidation_Pathway ROS Reactive Oxygen Species (ROS) (e.g., •OH) PUFA Polyunsaturated Fatty Acid (PUFA) in Cell Membrane ROS->PUFA Initiation Lipid_Radical Lipid Radical (L•) PUFA->Lipid_Radical Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Lipid_Radical->Peroxyl_Radical Oxygen O₂ Oxygen->Peroxyl_Radical PUFA2 Adjacent PUFA Peroxyl_Radical->PUFA2 Propagation Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) Peroxyl_Radical->Lipid_Hydroperoxide Lipid_Radical2 Lipid Radical (L•) PUFA2->Lipid_Radical2 Membrane_Damage Membrane Damage (Increased Permeability, Loss of Integrity) Lipid_Hydroperoxide->Membrane_Damage Chain_Reaction Chain Reaction Propagation Lipid_Radical2->Chain_Reaction Chain_Reaction->Membrane_Damage Tirilazad This compound Tirilazad->PUFA Membrane Stabilization Tirilazad->Peroxyl_Radical Scavenging (Termination) VitaminE Vitamin E VitaminE->Peroxyl_Radical Scavenging

Figure 1: Lipid Peroxidation Cascade and Tirilazad's Intervention Points.

Quantitative Data on Tirilazad's Effects

The protective effects of this compound on cell membrane integrity have been quantified in various preclinical models. The following tables summarize key findings.

Table 1: Effect of this compound on Blood-Brain Barrier (BBB) Damage in a Rat Model of Subarachnoid Hemorrhage (SAH)
Treatment GroupDose (mg/kg)Reduction in BBB Damage (%)p-valueReference
This compound0.335.2< 0.05[7]
This compound1.060.6< 0.0001[7]

Data from a study involving intravenous administration of tirilazad before and after induced SAH in rats. BBB damage was quantified by Evans' blue dye extravasation.[7]

Table 2: Neuroprotective Effect of this compound on Cultured Neurons
Treatment GroupConcentration (µM)Neuronal SurvivalReference
Control-Baseline[7]
This compound3Concentration-dependent[7]
This compound10increase in cell[7]
This compound30viability[7]

This study assessed the ability of tirilazad to protect cultured fetal mouse spinal cord neurons from iron-induced lipid peroxidative injury. Cell viability was measured by the uptake of [³H]alpha-(methyl)-aminoisobutyric acid.[7]

Table 3: Effect of this compound on Brain Malondialdehyde (MDA) Levels After Traumatic Brain Injury
Treatment GroupMDA Level (nmol/g wet tissue)p-value vs. ControlReference
Control (Saline)338 ± 35-[6]
This compound (10 mg/kg)273 ± 40< 0.03[6]
Methylprednisolone296 ± 45> 0.05[6]
Vitamin E306 ± 42> 0.05[6]

MDA is a marker for lipid peroxidation. This study compared the effects of different treatments on MDA levels in rats 24 hours after a weight-drop brain injury.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental protocols relevant to the study of tirilazad's effects on membrane stability.

Assessment of Blood-Brain Barrier Integrity

This protocol is used to quantify the extent of damage to the BBB following an insult like SAH.

BBB_Protocol cluster_0 In Vivo Phase cluster_1 Ex Vivo Analysis SAH Induce Subarachnoid Hemorrhage (SAH) in Rats Treatment Administer Tirilazad or Vehicle (e.g., 10 min pre-SAH and 2h post-SAH) SAH->Treatment Dye Inject Evans' Blue Dye (binds to serum albumin) Treatment->Dye Circulate Allow Dye to Circulate (e.g., 3 hours post-SAH) Dye->Circulate Euthanize Euthanize and Perfuse (to remove intravascular dye) Circulate->Euthanize Dissect Dissect Brain Tissue Euthanize->Dissect Homogenize Homogenize Tissue in Formamide Dissect->Homogenize Incubate Incubate to Extract Dye (e.g., 24h at 60°C) Homogenize->Incubate Spectro Quantify Extravasated Dye via Spectrophotometry (e.g., 620 nm) Incubate->Spectro

Figure 2: Workflow for Assessing Blood-Brain Barrier Permeability.
Measurement of Lipid Peroxidation (MDA Assay)

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method to measure malondialdehyde (MDA), a byproduct of lipid peroxidation.

MDA_Assay start Obtain Brain Tissue (from control and treated animals) homogenize Homogenize Tissue in KCl solution start->homogenize add_reagents Add Thiobarbituric Acid (TBA) and Acid (e.g., TCA) homogenize->add_reagents heat Heat Samples (e.g., 95°C for 30 min) to form MDA-TBA adduct add_reagents->heat cool Cool on Ice and Centrifuge heat->cool measure Measure Absorbance of Supernatant (e.g., at 532 nm) cool->measure quantify Quantify MDA using a Standard Curve (e.g., TEP) measure->quantify

Figure 3: Protocol for Malondialdehyde (MDA) Quantification.
Biophysical Assessment of Membrane Fluidity (Fluorescence Anisotropy)

While specific data for tirilazad is not widely available, fluorescence anisotropy is a standard technique to assess the effects of a compound on membrane fluidity. It measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer.

Principle: A fluorescent probe (e.g., 1,6-diphenyl-1,3,5-hexatriene, DPH) is incorporated into a model lipid bilayer (liposomes) or cell membranes. The sample is excited with vertically polarized light. The emitted fluorescence is measured through polarizers oriented both vertically (IVV) and horizontally (IVH).

Anisotropy (r) is calculated as: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) where G is a correction factor for the instrument.

A higher anisotropy value indicates restricted rotational motion of the probe, corresponding to lower membrane fluidity (a more ordered membrane). A compound that stabilizes the membrane would be expected to increase fluorescence anisotropy.

Discussion and Future Directions

The available evidence strongly supports the role of this compound as an inhibitor of lipid peroxidation, which indirectly contributes to the stabilization of cell membranes under oxidative stress. The quantitative data from preclinical models of CNS injury demonstrate a significant protective effect on the blood-brain barrier and neuronal viability.

However, a notable gap exists in the literature regarding direct biophysical studies of tirilazad's interaction with lipid bilayers. Advanced techniques such as Differential Scanning Calorimetry (DSC) to measure effects on lipid phase transitions, Atomic Force Microscopy (AFM) to visualize changes in membrane topography and mechanics, and solid-state NMR to determine the precise location and orientation of the drug within the membrane would provide invaluable, high-resolution insights.

Future research should focus on these biophysical approaches to elucidate the direct membrane-stabilizing properties of tirilazad, independent of its radical-scavenging activity. Such studies would not only deepen our understanding of its mechanism of action but also aid in the rational design of next-generation cytoprotective agents.

Conclusion

This compound enhances cell membrane stability primarily by inhibiting the destructive cascade of lipid peroxidation. Its efficacy in preclinical models of CNS injury is well-documented and is attributed to its potent antioxidant and radical-scavenging properties. While direct biophysical evidence of its membrane-stabilizing effects is an area requiring further investigation, the existing data provide a strong foundation for its consideration as a cytoprotective agent in conditions characterized by significant oxidative stress. This guide provides a comprehensive overview of the current understanding, quantitative effects, and relevant methodologies for professionals engaged in neuroprotective drug discovery and development.

References

Pharmacokinetics of Tirilazad Mesylate in Preclinical Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tirilazad (B25892) mesylate is a 21-aminosteroid, also known as a "lazaroid," that was developed for its potent antioxidant and membrane-stabilizing properties.[1] It acts as an inhibitor of iron-dependent lipid peroxidation, a key process in the secondary damage that occurs following central nervous system (CNS) injuries such as stroke, subarachnoid hemorrhage, and spinal cord injury.[1][2] Unlike glucocorticoid steroids, tirilazad is devoid of significant glucocorticoid activity.[3][4] Understanding the pharmacokinetic profile of tirilazad mesylate in preclinical models is crucial for interpreting efficacy studies and for the design of clinical trials. This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of tirilazad in various animal models, supported by detailed experimental protocols and quantitative data.

Pharmacokinetic Parameters

The pharmacokinetic profile of this compound has been characterized in several preclinical species, including rats, dogs, and monkeys. The drug is generally characterized by high clearance and extensive metabolism.

Table 1: Single-Dose Pharmacokinetic Parameters of Tirilazad in Male Subjects (for context)
Dose (mg/kg)Cmax (ng/mL)t1/2 (hours)
0.25--
0.5--
1.0-3.7
2.0-3.7
Data from a study in healthy male subjects following a 0.5-hour intravenous infusion. Assay sensitivity limited the determination of some parameters at lower doses.[3]
Table 2: In Vitro Metabolism Kinetic Parameters of Tirilazad in Rat Liver Microsomes
Species/SexMetaboliteEnzymeKm (µM)Vmax (nmol/mg protein/min)
Male RatM1CYP2C1116.670.978
Male RatM25α-reductase3.071.06
Female RatM25α-reductase2.724.11
Data derived from in vitro incubations with liver microsomal preparations from Sprague-Dawley rats.[5]

Experimental Protocols

General Pharmacokinetic Study Workflow

The determination of tirilazad's pharmacokinetic profile in preclinical models typically follows a standardized workflow. This involves drug administration to the animal model, collection of biological samples at various time points, processing of these samples, and subsequent analysis to determine drug concentration.

G cluster_animal_phase In Vivo Phase cluster_lab_phase Ex Vivo / Analytical Phase cluster_data_phase Data Analysis Phase A Animal Model Selection (e.g., Rat, Dog, Monkey) B This compound Administration (e.g., Intravenous, Intraperitoneal) A->B C Serial Blood/Tissue Sampling B->C D Sample Processing (e.g., Plasma Separation) C->D E Analyte Extraction D->E F Concentration Measurement (e.g., HPLC) E->F G Pharmacokinetic Modeling F->G H Parameter Calculation (t1/2, CL, Vd, AUC) G->H

Caption: General experimental workflow for a preclinical pharmacokinetic study.

Metabolism Studies in Rat Liver Microsomes
  • Objective: To investigate the in vitro biotransformation of this compound.

  • Methodology:

    • Microsome Preparation: Liver microsomes were prepared from adult male and female Sprague-Dawley rats.

    • Incubation: Tirilazad was incubated with the liver microsomal preparations.

    • Metabolite Identification: The formation of metabolites was monitored. Structural characterization of the metabolites was performed using mass spectrometry and proton NMR.[5]

    • Enzyme Identification: Specific metabolic probes and antibodies were used to identify the enzymes responsible for metabolite formation. For example, testosterone (B1683101) and anti-CYP2C11 IgG were used to probe for CYP2C11 activity, while finasteride (B1672673) was used to inhibit 5α-reductase.[5]

    • Kinetic Analysis: The Michaelis-Menten kinetic parameters (Km and Vmax) were determined for the formation of each primary metabolite.[5]

Protein Binding Studies
  • Objective: To determine the extent of tirilazad binding to serum proteins across different species.

  • Methodology:

    • Species: Serum was obtained from humans, Sprague-Dawley rats, beagle dogs, and cynomolgus monkeys.[6]

    • Techniques Evaluated: Standard methods such as equilibrium dialysis and ultrafiltration were initially attempted. However, these were found to be unsuitable due to high nonspecific binding of tirilazad and its low aqueous solubility.[6]

    • Ultracentrifugation: This method was also extensively studied but was deemed unsuitable for determining the true unbound fraction. This was due to the apparent partitioning of tirilazad into low-density and very-low-density lipoproteins, which correlated with serum triglyceride levels.[6]

    • Delipidized Serum: Studies using delipidized human serum showed a nonsaturable binding isotherm, with the free fraction being less than 0.6%.[6]

Analytical Methods
  • Technique: High-Performance Liquid Chromatography (HPLC) has been the primary method for the quantification of tirilazad and its metabolites in plasma.[7]

  • Sample Preparation: A common step in the bioanalytical workflow involves protein precipitation to extract the drug from the plasma matrix before injection into the HPLC system.

  • Detection: The specific type of detector used with HPLC (e.g., UV, mass spectrometry) is crucial for achieving the required sensitivity and selectivity.

Key Pharmacokinetic Characteristics

Absorption

In preclinical and clinical studies, this compound was typically administered intravenously, bypassing the absorption phase.[3][8][9] This route ensures complete bioavailability.

Distribution

Tirilazad exhibits a high degree of binding to plasma proteins across multiple species, including rats, dogs, and monkeys.[6] The unbound fraction in delipidized human serum is less than 0.6%.[6] The drug also appears to partition into lipoproteins, a behavior that correlates with triglyceride levels in the serum.[6] This extensive binding influences the distribution of the drug into tissues. Studies in models of subarachnoid hemorrhage in rats have shown that intravenously administered tirilazad can cross the blood-brain barrier to exert its neuroprotective effects.[8]

Metabolism

Tirilazad is extensively metabolized, primarily in the liver.[5][10] There are notable species differences in the metabolic pathways.

  • In Rats: The biotransformation of tirilazad is sexually dimorphic.

    • In male rats, two primary metabolites are formed: M1, through oxidative desaturation of a pyrrolidine (B122466) ring by the male-specific cytochrome P450 isoform CYP2C11, and M2, via reduction of the steroid A-ring by 5α-reductase.[5]

    • In female rats, M2 is the only primary metabolite detected, and its formation by 5α-reductase occurs at a higher capacity than in males.[5] This suggests a gender difference in the hepatic clearance of tirilazad in this species.[5]

  • In Humans: The metabolic clearance of tirilazad is primarily catalyzed by cytochrome P450 3A4 (CYP3A4), which produces hydroxylated metabolites.[10]

G cluster_male_rat Male Rat Liver cluster_female_rat Female Rat Liver Tirilazad Tirilazad CYP2C11 CYP2C11 Tirilazad->CYP2C11 AlphaReductase_male 5α-reductase Tirilazad->AlphaReductase_male AlphaReductase_female 5α-reductase Tirilazad->AlphaReductase_female M1 Metabolite M1 (Oxidative Desaturation) M2_male Metabolite M2 (A-ring Reduction) M2_female Metabolite M2 (A-ring Reduction) CYP2C11->M1 AlphaReductase_male->M2_male AlphaReductase_female->M2_female

Caption: Metabolic pathways of tirilazad in male and female rat liver.

Excretion

Tirilazad is almost exclusively cleared through hepatic elimination.[5][10] The parent drug is not significantly excreted in the urine. The metabolites are the primary components eliminated from the body.

Conclusion

The preclinical pharmacokinetic profile of this compound is characterized by high hepatic clearance, extensive metabolism that varies between species and sexes, and high plasma protein binding. In rats, metabolism is mediated by CYP2C11 and 5α-reductase, with notable differences between males and females.[5] In humans, CYP3A4 is the primary metabolizing enzyme.[10] The high protein binding and partitioning into lipoproteins are significant features that affect its distribution.[6] These findings from preclinical models were essential in guiding the design of dosing regimens for the clinical trials of this compound in various acute CNS injuries.

References

Tirilazad Mesylate for Subarachnoid Hemorrhage Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tirilazad (B25892) Mesylate, a nonglucocorticoid 21-aminosteroid, and its investigation as a therapeutic agent for aneurysmal subarachnoid hemorrhage (SAH). Tirilazad was developed to mitigate the secondary brain injury that follows the initial bleed, a critical factor in patient outcome. This document details its mechanism of action, summarizes key experimental protocols from preclinical and clinical research, and presents quantitative data from major clinical trials.

Core Mechanism of Action: Inhibition of Lipid Peroxidation

Subarachnoid hemorrhage leads to a cascade of secondary insults, including decreased microvascular perfusion, disruption of the blood-brain barrier, vasogenic edema, and delayed cerebral vasospasm.[1] A key driver of this secondary damage is oxygen radical-induced, iron-catalyzed lipid peroxidation within the subarachnoid blood and the vascular wall.[1] Tirilazad Mesylate is a potent inhibitor of this lipid peroxidation.[1][2] Its neuroprotective effects are primarily attributed to its ability to scavenge lipid peroxyl and hydroxyl free radicals, thereby preserving the integrity of cell membranes.[2][3] Additionally, Tirilazad helps to stabilize cell membranes and may modulate inflammatory responses and calcium homeostasis.[2][3]

The proposed mechanism of action centers on interrupting the cycle of lipid peroxidation initiated by the release of iron and the generation of reactive oxygen species (ROS) following the initial hemorrhage.

Proposed Mechanism of Action of this compound in SAH SAH Subarachnoid Hemorrhage Heme Heme and Iron Release SAH->Heme ROS Reactive Oxygen Species (ROS) Generation Heme->ROS Lipid_Peroxidation Lipid Peroxidation Cascade ROS->Lipid_Peroxidation Membrane_Damage Cell Membrane Damage Lipid_Peroxidation->Membrane_Damage Vasospasm Cerebral Vasospasm Membrane_Damage->Vasospasm Ischemia Delayed Cerebral Ischemia Vasospasm->Ischemia Tirilazad This compound Tirilazad->Lipid_Peroxidation Inhibits

Mechanism of Tirilazad in SAH

Experimental Protocols

Preclinical Research: Primate Model of Subarachnoid Hemorrhage

A common preclinical model to study the efficacy of Tirilazad involves inducing SAH in primates to closely mimic the human condition.

Objective: To evaluate the effect of this compound on cerebral vasospasm and lipid peroxidation after experimentally induced SAH.

Methodology:

  • Animal Model: Fourteen monkeys (Macaca fuscata and M. fascicularis) were used.[4]

  • Baseline Measurement: On day 0, cerebral angiography was performed to determine the baseline caliber of cerebral vessels.[4]

  • SAH Induction: Autologous, nonheparinized blood was injected into the subarachnoid space.

  • Treatment Groups: The monkeys were divided into two groups of seven. The treatment group received this compound (0.3 mg/kg) in a citric acid vehicle, while the placebo group received only the vehicle.[4]

  • Drug Administration: Intravenous administration of Tirilazad or placebo began 20 hours after SAH induction and was repeated every 8 hours for 6 days.[4]

  • Outcome Assessment: On day 7, cerebral angiography and regional cerebral blood flow measurements were repeated to assess the degree of vasospasm.[4]

  • Biochemical Analysis: After euthanasia, levels of phosphatidylcholine hydroperoxide (PCOOH) and phosphatidylethanolamine (B1630911) hydroperoxide (PEOOH), markers of lipid peroxidation, were measured in the subarachnoid clots, cerebral arteries, cerebral cortices, and cerebellar hemispheres using chemiluminescence/high-performance liquid chromatography (CL-HPLC).[4]

Workflow for Preclinical Primate SAH Study Animal_Selection Primate Model (N=14) Baseline_Angio Day 0: Baseline Cerebral Angiography Animal_Selection->Baseline_Angio SAH_Induction SAH Induction (Autologous Blood) Baseline_Angio->SAH_Induction Randomization Randomization SAH_Induction->Randomization Tirilazad_Group Tirilazad Group (n=7) 0.3 mg/kg IV q8h Randomization->Tirilazad_Group Placebo_Group Placebo Group (n=7) Vehicle IV q8h Randomization->Placebo_Group Treatment_Period Treatment for 6 Days (Starting 20h post-SAH) Tirilazad_Group->Treatment_Period Placebo_Group->Treatment_Period Followup_Angio Day 7: Follow-up Angiography & rCBF Treatment_Period->Followup_Angio Euthanasia Euthanasia and Tissue Collection Followup_Angio->Euthanasia Analysis Biochemical Analysis (PCOOH, PEOOH) Euthanasia->Analysis

Primate SAH Experimental Workflow
Clinical Research: Multicenter, Randomized, Double-Blind, Vehicle-Controlled Trials

Numerous large-scale clinical trials were conducted to assess the safety and efficacy of this compound in patients with aneurysmal SAH.

Objective: To determine if this compound improves clinical outcomes in patients with aneurysmal SAH.

Methodology:

  • Study Design: Prospective, randomized, double-blind, vehicle-controlled, multicenter trials.[5][6]

  • Patient Population: Patients with aneurysmal SAH documented by angiography.[7] Enrollment typically occurred within 48-72 hours of the hemorrhage.[6][7]

  • Treatment Arms: Patients were randomly assigned to receive intravenous this compound at various doses (e.g., 0.6, 2, 6, or 15 mg/kg/day) or a matching vehicle (placebo).[5][6][8]

  • Concomitant Treatment: In most trials, all patients also received a standard of care, which often included orally or intravenously administered nimodipine.[5][6]

  • Treatment Duration: Tirilazad or placebo was typically administered for a period of up to 10 days following the SAH.[6][7]

  • Primary Endpoints: The primary outcome was typically assessed at 3 months post-SAH and included mortality rate and functional outcome, often measured using the Glasgow Outcome Scale (GOS).[5][6]

  • Secondary Endpoints: Secondary outcomes included the incidence and severity of symptomatic vasospasm, the occurrence of cerebral infarction, and employment status at 3 months.[6][9]

Workflow for a Large-Scale Tirilazad SAH Clinical Trial Patient_Screening Patient Screening (Aneurysmal SAH within 48-72h) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Randomization Randomization Informed_Consent->Randomization Tirilazad_Arm This compound IV (e.g., 6 mg/kg/day) Randomization->Tirilazad_Arm Placebo_Arm Vehicle (Placebo) IV Randomization->Placebo_Arm Treatment_Phase Treatment for up to 10 Days + Standard of Care (e.g., Nimodipine) Tirilazad_Arm->Treatment_Phase Placebo_Arm->Treatment_Phase Followup_Phase Follow-up Period Treatment_Phase->Followup_Phase Primary_Endpoint 3-Month Assessment: - Mortality - Glasgow Outcome Scale Followup_Phase->Primary_Endpoint Secondary_Endpoints Secondary Assessments: - Symptomatic Vasospasm - Cerebral Infarction Followup_Phase->Secondary_Endpoints

Clinical Trial Workflow for Tirilazad in SAH

Quantitative Data from Clinical Trials

The clinical trial results for this compound in SAH have been mixed, with some studies demonstrating a benefit in specific patient populations while others failed to show a significant improvement in the primary outcome. A consistent finding across several trials was a reduction in the incidence of symptomatic vasospasm.

Table 1: European, Australian, and New Zealand Cooperative Study[5]
Outcome (at 3 months)Vehicle (Placebo)Tirilazad (0.6 mg/kg/day)Tirilazad (2 mg/kg/day)Tirilazad (6 mg/kg/day)p-value (6mg/kg vs Vehicle)
Number of Patients 257253258255-
Mortality 12.1%11.1%11.6%5.5%0.01
Good Recovery (GOS) 63.8%63.2%64.3%74.5%0.01
Symptomatic Vasospasm 30.7%29.2%30.6%23.9%0.048
Table 2: North American Cooperative Study[6]
Outcome (at 3 months)Vehicle (Placebo)Tirilazad (2 mg/kg/day)Tirilazad (6 mg/kg/day)p-value
Number of Patients 300298299-
Mortality 15.3%18.1%14.7%> 0.025
Favorable Outcome (GOS) 66%60%66%> 0.025
Symptomatic Vasospasm 23%23%20%> 0.025
Table 3: High-Dose Tirilazad in Women (Europe, Australia, NZ, South Africa)[8]
Outcome (at 3 months)Vehicle (Placebo)Tirilazad (15 mg/kg/day)p-value
Number of Patients 412407-
Mortality 16.5%17.2%NS
Symptomatic Vasospasm 33.7%24.8%0.005
Severe Symptomatic Vasospasm 11%6%0.008
Cerebral Infarction from Vasospasm 13%8%< 0.04
Table 4: Meta-Analysis of Five Randomized Controlled Trials[10]
OutcomeOdds Ratio (OR)95% Confidence Interval (CI)Result
Unfavorable Clinical Outcome (GOS) 1.040.89 - 1.20No significant effect
Cerebral Infarction 1.040.89 - 1.22No significant effect
Symptomatic Vasospasm 0.800.69 - 0.93Significant reduction

Conclusion

This compound is a well-characterized inhibitor of lipid peroxidation with a strong preclinical rationale for its use in subarachnoid hemorrhage. While it has demonstrated an ability to reduce the incidence of symptomatic vasospasm in multiple large-scale clinical trials, this effect has not consistently translated into improved overall clinical outcomes in the broader SAH population.[9][10] The discrepancy between the reduction in vasospasm and the lack of improvement in functional outcome remains a topic of investigation. Some studies have suggested potential efficacy in specific subgroups, such as men, but these findings require further confirmation.[5][11] The extensive research on Tirilazad has significantly contributed to the understanding of the pathophysiology of secondary brain injury after SAH and continues to inform the development of new neuroprotective agents.

References

Investigating Tirilazad Mesylate in Traumatic Brain Injury Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tirilazad (B25892) mesylate (U-74006F) is a synthetic, non-glucocorticoid 21-aminosteroid, or "lazaroid," developed for the acute treatment of central nervous system (CNS) injuries, including traumatic brain injury (TBI), spinal cord injury, and subarachnoid hemorrhage (SAH).[1] Unlike corticosteroids, its primary neuroprotective mechanism is attributed to potent antioxidant properties, specifically the inhibition of iron-dependent lipid peroxidation in cell membranes.[2][3] Following a primary mechanical insult in TBI, a cascade of secondary injury events unfolds, where oxidative damage plays a critical role in progressive neuronal damage.[4] Tirilazad was designed to mitigate these secondary processes.[3] Its efficacy has been demonstrated in multiple preclinical models of CNS injury, showing a reduction in cerebral edema, neuronal necrosis, and blood-brain barrier (BBB) compromise, which correlated with a decrease in markers of lipid peroxidation.[1][3] Despite promising preclinical data, clinical trials in TBI yielded mixed results, highlighting the complexities of translating animal model success to human patients.[5][6] This guide provides an in-depth technical overview of Tirilazad Mesylate's mechanism, the experimental protocols used in its evaluation, and a summary of key quantitative findings from TBI-relevant models.

Core Mechanism of Action: Inhibition of Lipid Peroxidation

The principal mechanism of action of this compound is the inhibition of lipid peroxidation, a destructive process initiated by reactive oxygen species (ROS) that damages cellular membranes and contributes significantly to the secondary injury cascade after TBI.[2]

The Cascade of Lipid Peroxidation:

  • Initiation: Following TBI, events like excitotoxicity and mitochondrial dysfunction lead to a surge in ROS. These free radicals, particularly hydroxyl radicals, attack polyunsaturated fatty acids (PUFAs) in cell membranes, abstracting a hydrogen atom to form a lipid radical (L•).[5]

  • Propagation: The lipid radical rapidly reacts with oxygen to form a lipid peroxyl radical (LOO•). This highly reactive species can then attack an adjacent PUFA, creating a new lipid radical and propagating a destructive chain reaction.[7]

  • Termination & Damage: This cascade disrupts membrane integrity, leading to cellular dysfunction. Furthermore, it produces cytotoxic aldehyde byproducts, such as 4-hydroxynonenal (B163490) (4-HNE) and acrolein, which can damage cellular proteins and impair mitochondrial function.[4][8]

Tirilazad's Points of Intervention: this compound interrupts this damaging cycle through multiple proposed mechanisms:

  • Free Radical Scavenging: It directly scavenges lipid peroxyl radicals (LOO•), thereby terminating the chain reaction.[7][8]

  • Membrane Stabilization: The steroid backbone of the molecule intercalates into the lipid bilayer, increasing membrane stability and limiting the propagation of lipid peroxidation between adjacent fatty acids.[3][7]

  • Preservation of Endogenous Antioxidants: It helps maintain levels of endogenous antioxidants, particularly vitamins E and C.[1][3]

  • Reduction of BBB Permeability: A major site of action appears to be the cerebrovascular endothelium, where Tirilazad attenuates injury-induced BBB permeability and subsequent vasogenic edema.[3][8]

Additional, less pronounced mechanisms may include modulation of inflammatory responses and cellular calcium homeostasis.[2]

G TBI Traumatic Brain Injury (Primary Insult) ROS ↑ Reactive Oxygen Species (ROS) TBI->ROS PUFA Polyunsaturated Fatty Acids (in Cell Membranes) ROS->PUFA attacks L_radical Lipid Radical (L•) PUFA->L_radical Initiation LOO_radical Lipid Peroxyl Radical (LOO•) L_radical->LOO_radical + O₂ Propagation Chain Reaction Propagation LOO_radical->Propagation Propagation->L_radical attacks another PUFA Damage Membrane Damage & Cytotoxic Aldehydes Propagation->Damage Secondary Secondary Neuronal Injury Damage->Secondary Tirilazad This compound Intervention1 Tirilazad->Intervention1 Scavenges Intervention2 Tirilazad->Intervention2 Stabilizes Intervention1->LOO_radical Intervention2->PUFA

Tirilazad's mechanism in halting lipid peroxidation.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative outcomes from studies investigating this compound in TBI and relevant injury models.

Table 1: Preclinical Efficacy in Animal Models

Model TypeSpeciesOutcome MeasureThis compound TreatmentResultSignificanceCitation
Subarachnoid HemorrhageRatBlood-Brain Barrier Damage (Evans Blue Extravasation)1.0 mg/kg, IV60.6% reduction vs. vehiclep < 0.0001[9]
Subarachnoid HemorrhageRatBlood-Brain Barrier Damage (Evans Blue Extravasation)0.3 mg/kg, IV35.2% reduction vs. vehiclep < 0.05[9]
Weight-Drop InjuryRatLipid Peroxidation (Malondialdehyde Levels)3.0 mg/kg, IVSignificant decrease vs. controlp < 0.03[10]

Table 2: Subgroup Analysis from a Phase III Clinical Trial in Human TBI

Patient PopulationOutcome MeasureTirilazad-Treated GroupPlacebo-Treated GroupSignificanceCitation
Males with Severe TBI & Traumatic SAH6-Month Mortality Rate34%43%p = 0.026[11]
Moderately Injured Males with Traumatic SAHMortality Rate6%24%p < 0.026[7]

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating preclinical findings. Below are protocols representative of studies evaluating Tirilazad in TBI models.

Protocol 1: Evaluation of Blood-Brain Barrier Integrity in a Rat SAH Model

This protocol is adapted from a study assessing Tirilazad's effect on BBB damage, a key secondary injury mechanism in TBI.[9]

  • Animal Model: Male Sprague-Dawley rats.

  • Injury Induction (SAH Model):

    • Animals are anesthetized.

    • A craniotomy is performed to expose the dura mater over the left cortex.

    • 300 µL of autologous, non-heparinized blood is drawn from the femoral artery.

    • The blood is injected into the subarachnoid space under the dura.

  • Drug Administration:

    • Treatment Groups: this compound (0.3 mg/kg or 1.0 mg/kg) or its metabolite U-89678.

    • Control Group: Vehicle solution.

    • Route & Timing: Intravenous (IV) administration at 10 minutes before and 2 hours after SAH induction.

  • Outcome Measure (BBB Permeability):

    • At 3 hours post-SAH, Evans' blue dye (a marker for protein extravasation) is injected intravenously.

    • After a set circulation time, animals are euthanized and transcardially perfused to remove intravascular dye.

    • The brain is removed, and the injured cortical tissue is dissected.

    • The amount of extravasated dye in the tissue is quantified spectrophotometrically to determine the extent of BBB damage.

  • Statistical Analysis: Comparison between treatment and vehicle groups is performed using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).

Protocol 2: Assessment of Lipid Peroxidation in a Rat Weight-Drop TBI Model

This protocol is based on a study measuring a direct marker of lipid peroxidation after TBI.[10]

  • Animal Model: Wistar rats.

  • Injury Induction (Weight-Drop Model):

    • Animals are anesthetized.

    • A metal disc is fixed to the skull in the central portion.

    • A weight is dropped from a specified height through a guide tube onto the disc, inducing a closed-head injury.

  • Drug Administration:

    • Treatment Group: this compound (3 mg/kg).

    • Control Group: Vehicle solution.

    • Route: Intravenous (IV).

  • Outcome Measure (Lipid Peroxidation):

    • At 24 hours post-injury, animals are euthanized, and the brain is removed.

    • Brain tissue is homogenized.

    • The level of malondialdehyde (MDA), a byproduct of lipid peroxidation, is determined using a biochemical assay (e.g., thiobarbituric acid reactive substances - TBARS assay).

    • Brain water content (an indicator of edema) is also typically measured by comparing wet versus dry tissue weight.

  • Statistical Analysis: MDA levels in the Tirilazad-treated group are compared to the control group using a t-test or similar statistical method.

G cluster_pre Pre-Injury Phase cluster_injury Injury & Treatment Phase cluster_post Post-Injury Analysis Phase Animal Animal Model Selection (e.g., Rat, Mouse) Baseline Baseline Measurements (Optional) Animal->Baseline TBI TBI Induction (e.g., CCI, FPI, Weight-Drop) Baseline->TBI Rand Randomization TBI->Rand Treat Treatment Group (this compound) Rand->Treat Control Control Group (Vehicle) Rand->Control Monitor Post-Injury Monitoring & Data Collection Treat->Monitor Control->Monitor Analysis Endpoint Analysis (Biochemical, Histological, Behavioral) Monitor->Analysis Stats Statistical Comparison Analysis->Stats

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies with Tirilazad Mesylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tirilazad (B25892) Mesylate is a potent, non-glucosorticoid aminosteroid (B1218566) that functions as an inhibitor of lipid peroxidation. It is recognized for its neuroprotective properties, primarily attributed to its ability to scavenge free radicals and stabilize cell membranes.[1][2] These characteristics make it a compound of significant interest in in vitro studies focusing on oxidative stress, neuronal injury, and related cellular pathways. This document provides detailed protocols for the dissolution of Tirilazad Mesylate for use in in vitro studies, along with relevant technical data and diagrams to facilitate experimental design and execution.

Quantitative Data Summary

The following table summarizes the solubility of a methylated analog of Tirilazad (U-74389G), which provides a strong indication of the solubility characteristics of this compound, and recommended concentrations for in vitro use based on published studies.

ParameterValueSolvent/MediumNotes
Solubility Data for methylated Tirilazad (U-74389G)
35.3 mg/mLDMSOHigh solubility, suitable for stock solutions.
36.3 mg/mLDMFHigh solubility, alternative for stock solutions.
1.36 mg/mLEthanolLower solubility compared to DMSO and DMF.
0.05 mg/mLDMSO:PBS (pH 7.2) (1:1)Limited solubility in aqueous solutions.
Typical In Vitro Working Concentration 0.3 µM - 100 µMCell Culture MediaConcentration range is cell line and assay dependent.
Molecular Weight 720.97 g/mol -For this compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in Dimethyl Sulfoxide (DMSO), a common solvent for water-insoluble compounds in in vitro studies.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 7.21 mg of this compound (Molecular Weight: 720.97 g/mol ).

  • Dissolution:

    • Add the weighed this compound powder to a sterile microcentrifuge tube.

    • Add the calculated volume of sterile DMSO. For a 10 mM stock from 7.21 mg, add 1 mL of DMSO.

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage. Under these conditions, DMSO stock solutions are generally stable for several months. However, for critical experiments, it is advisable to use freshly prepared stock solutions or to validate the stability for extended storage.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol details the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells. It is crucial to minimize the final DMSO concentration in the culture to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.5%, and preferably below 0.1%, is recommended.

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Pre-warmed, sterile complete cell culture medium

  • Sterile conical tubes or multi-well plates

  • Calibrated micropipettes and sterile tips

Procedure:

  • Determine Final Concentration: Decide on the final concentration(s) of this compound required for your experiment (e.g., 3 µM, 10 µM, 30 µM, 100 µM).[3]

  • Serial Dilution (if necessary): For very low final concentrations, it may be necessary to perform an intermediate dilution of the stock solution in sterile DMSO or culture medium.

  • Preparation of Working Solution:

    • Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration in your total culture volume. For example, to prepare 1 mL of culture medium with a final concentration of 10 µM this compound, you would add 1 µL of the 10 mM stock solution. This results in a final DMSO concentration of 0.1%.

    • Important: To avoid precipitation of the compound, add the small volume of the DMSO stock solution directly to the pre-warmed cell culture medium while gently vortexing or swirling the medium. Do not add the medium to the DMSO stock.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used for the highest concentration of this compound. This is essential to distinguish the effects of the compound from any effects of the solvent.

  • Application to Cells: Immediately add the prepared working solutions (or vehicle control) to your cell cultures and proceed with your experimental incubation.

Mandatory Visualizations

Signaling Pathway of this compound in Neuroprotection

The following diagram illustrates the primary mechanism of action of this compound in preventing lipid peroxidation and promoting cell survival.

Tirilazad_Pathway Mechanism of Action of this compound cluster_0 Cellular Stress ROS Reactive Oxygen Species (ROS) Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation initiates Survival Enhanced Cell Survival & Neuroprotection Membrane Cell Membrane (Lipid Bilayer) Cell_Damage Cellular Damage & Membrane Destabilization Membrane->Cell_Damage leads to Lipid_Peroxidation->Membrane attacks Tirilazad This compound Tirilazad->ROS Tirilazad->Membrane stabilizes Tirilazad->Lipid_Peroxidation inhibits

Caption: this compound's neuroprotective mechanism.

Experimental Workflow for In Vitro Studies

This diagram outlines the general workflow for preparing and using this compound in a typical cell-based assay.

Experimental_Workflow Workflow for this compound In Vitro Assay Start Start Weigh Weigh Tirilazad Mesylate Powder Start->Weigh Dissolve Dissolve in DMSO to make Stock Solution Weigh->Dissolve Store Aliquot and Store Stock at -20°C/-80°C Dissolve->Store Dilute Prepare Working Solution in Cell Culture Medium Dissolve->Dilute Freshly prepared Store->Dilute Use as needed Treat Treat Cells with Working Solution Dilute->Treat Incubate Incubate for Desired Time Treat->Incubate Assay Perform Cell-Based Assay (e.g., Viability) Incubate->Assay Analyze Data Analysis Assay->Analyze End End Analyze->End

Caption: General workflow for this compound experiments.

References

Application Notes and Protocols for Tirilazad Mesylate in Animal Models of Stroke

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Tirilazad (B25892) Mesylate in preclinical animal models of ischemic stroke. This document includes summaries of effective dosages, detailed experimental protocols, and visualizations of the proposed mechanism of action and experimental workflows.

Introduction

Tirilazad Mesylate (U-74006F) is a synthetic, non-glucocorticoid 21-aminosteroid, or lazaroid, investigated for its neuroprotective properties in the context of central nervous system injuries, including ischemic stroke.[1] Its primary mechanism of action is the inhibition of iron-dependent lipid peroxidation within cell membranes and scavenging of free radicals.[1][2] By mitigating oxidative damage, this compound aims to preserve cellular integrity and function following an ischemic insult.[2]

Data Presentation: this compound Dosage in Animal Models of Stroke

The following table summarizes the quantitative data on this compound dosage from various experimental stroke studies.

Animal ModelStroke ModelDosageRoute of AdministrationTiming of AdministrationKey Findings
Rat (Sprague-Dawley)Permanent Middle Cerebral Artery Occlusion (MCAO)3 mg/kgIntravenous (i.v.)10 minutes and 3 hours post-MCAONo significant difference in infarct volume or neurological score compared to placebo.[3]
Rat (Wistar and Spontaneously Hypertensive)Transient MCAO (2 hours)10 mg/kgIntraperitoneal (i.p.)Pre-treatment, with repeat doses at 4 and 10 hours after reperfusionReduced cortical infarct volume in transient ischemia but not in permanent ischemia.[4]
RatPerinatal Hypoxic-Ischemic Brain Damage7.5 mg/kgIntraperitoneal (i.p.)Pre- and post-hypoxic-ischemic insult or only post-insultReduced brain damage by 30% when administered after the insult.[5]
RatSubarachnoid Hemorrhage (SAH)0.3 mg/kg and 1.0 mg/kgIntravenous (i.v.)10 minutes before and 2 hours after SAHSignificantly reduced blood-brain barrier damage.[6]
CatTransient Focal Cerebral Ischemia (90 minutes)1.5 mg/kg bolus + 0.2 mg/kg/hour infusionIntravenous (i.v.)Beginning or conclusion of ischemiaDid not ameliorate infarct volume.[7]
CalfEndotoxemia3 mg/kgIntravenous (i.v.)Every eight hours for five daysSuppressed clinical signs of endotoxemia.[5][8]

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

The MCAO model is a widely used method to induce focal cerebral ischemia.[9]

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments (scissors, forceps, micro-sutures)

  • 4-0 monofilament nylon suture with a rounded tip

  • Heating pad to maintain body temperature

  • Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)

Procedure:

  • Anesthetize the rat and maintain anesthesia throughout the surgical procedure.

  • Place the rat in a supine position on a heating pad to maintain body temperature at 37°C.

  • Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Carefully dissect the arteries from the surrounding nerves and tissues.

  • Ligate the distal end of the ECA and the proximal end of the CCA.

  • Make a small incision in the ECA stump.

  • Introduce the 4-0 monofilament nylon suture through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA). A slight resistance indicates proper placement.

  • (Optional) Use a laser Doppler flowmeter to confirm a significant drop in cerebral blood flow.

  • For transient MCAO, withdraw the suture after the desired occlusion period (e.g., 90 minutes or 2 hours) to allow for reperfusion. For permanent MCAO, the suture is left in place.

  • Suture the incision and allow the animal to recover from anesthesia.

Preparation and Administration of this compound

Materials:

  • This compound powder

  • Vehicle (e.g., sterile citrate (B86180) buffer or sterile saline for injection)

  • Vortex mixer

  • Sterile syringes and needles

  • pH meter (optional)

Preparation of Dosing Solution:

  • This compound is often formulated in a citrate buffer vehicle for intravenous administration. Alternatively, sterile saline can be used.

  • To prepare a citrate buffer, a standard protocol would involve dissolving citric acid and sodium citrate in sterile water for injection to achieve a desired pH, typically around 3.0-4.0, which aids in the solubility of this compound.

  • Calculate the required amount of this compound based on the animal's body weight and the desired dosage.

  • Aseptically weigh the this compound powder.

  • In a sterile vial, add the appropriate volume of the chosen vehicle to the powder.

  • Vortex the mixture until the this compound is completely dissolved. The solution should be clear and free of particulate matter.

  • (Optional) Check and adjust the pH of the final solution to be within a physiologically acceptable range if necessary, although the citrate buffer should provide the appropriate pH.

Administration Protocol (Intravenous):

  • Gently restrain the animal.

  • For intravenous injection in rats, the tail vein is commonly used.

  • Swab the injection site with an alcohol pad.

  • Insert the needle into the tail vein and slowly inject the prepared this compound solution.

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

Administration Protocol (Intraperitoneal):

  • Hold the rat with its head tilted downwards.

  • Insert the needle into the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and other organs.

  • Inject the solution into the peritoneal cavity.

Visualizations

G cluster_ischemia Ischemic Cascade cluster_tirilazad This compound Intervention cluster_outcome Neuroprotective Outcome Ischemia Ischemia/ Reperfusion ROS Increased Reactive Oxygen Species (ROS) Ischemia->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Membrane_Damage Cell Membrane Damage Lipid_Peroxidation->Membrane_Damage Cell_Death Neuronal Cell Death Membrane_Damage->Cell_Death Reduced_Damage Reduced Membrane Damage Tirilazad Tirilazad Mesylate Scavenging Free Radical Scavenging Tirilazad->Scavenging Inhibition Inhibition of Lipid Peroxidation Tirilazad->Inhibition Scavenging->ROS Neutralizes Inhibition->Lipid_Peroxidation Blocks Inhibition->Reduced_Damage Improved_Survival Improved Neuronal Survival Reduced_Damage->Improved_Survival

Caption: Proposed signaling pathway of this compound's neuroprotective action.

G cluster_setup Pre-Surgical Preparation cluster_surgery Surgical Procedure cluster_treatment Treatment Administration cluster_postop Post-Operative Monitoring & Analysis Animal_Prep Animal Preparation (Anesthesia, Temperature Control) MCAO Induction of Stroke (e.g., MCAO Model) Animal_Prep->MCAO Drug_Prep This compound Solution Preparation Administration This compound Administration (e.g., i.v.) Drug_Prep->Administration MCAO->Administration Pre-, during, or post-ischemia Monitoring Post-Surgical Monitoring (Neurological Scoring) Administration->Monitoring Analysis Histological Analysis (Infarct Volume Measurement) Monitoring->Analysis

Caption: Experimental workflow for this compound administration in a stroke model.

References

Tirilazad Mesylate: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tirilazad (B25892) Mesylate is a potent, non-glucocorticoid, 21-aminosteroid that functions as an inhibitor of iron-dependent lipid peroxidation.[1] It is recognized for its neuroprotective properties, primarily attributed to its antioxidant capabilities.[2] Tirilazad Mesylate acts by scavenging free radicals and stabilizing cell membranes, thereby mitigating cellular damage caused by oxidative stress.[3][4] Its mechanism of action makes it a valuable tool for in vitro studies investigating neuroprotection, oxidative stress, and related cellular pathways. This document provides detailed application notes and protocols for the use of this compound in cell culture experiments.

Mechanism of Action

This compound's primary mechanism is the inhibition of lipid peroxidation, a destructive process initiated by reactive oxygen species (ROS) that damages cellular membranes.[2][3] It achieves this through a combination of free radical scavenging and membrane stabilization.[5] By integrating into the lipid bilayer, this compound restricts the propagation of lipid peroxyl radicals.[3] Additionally, it has been shown to modulate inflammatory responses and affect calcium homeostasis, further contributing to its cytoprotective effects.[3]

oxidative_stress Oxidative Stress (e.g., H₂O₂, Fe²⁺) ros Reactive Oxygen Species (ROS) oxidative_stress->ros lipid_peroxidation Lipid Peroxidation ros->lipid_peroxidation membrane_damage Cell Membrane Damage lipid_peroxidation->membrane_damage cell_death Cell Death membrane_damage->cell_death tirilazad This compound scavenging Free Radical Scavenging tirilazad->scavenging stabilization Membrane Stabilization tirilazad->stabilization protection Neuroprotection & Cell Survival tirilazad->protection scavenging->ros stabilization->membrane_damage protection->cell_death

Figure 1: Simplified signaling pathway of this compound's protective mechanism against oxidative stress.

Quantitative Data Summary

The following tables summarize quantitative data from various cell culture applications of this compound.

Table 1: Effective Concentrations of this compound in Different Cell Models

Cell TypeApplicationEffective Concentration RangeReference
Fetal Mouse Spinal Cord NeuronsNeuroprotection against iron-induced lipid peroxidation3 - 30 µM[4]
Rat Embryonic Mesencephalic NeuronsPromotion of neuronal survival0.3 µM[6]
Human Dermal FibroblastsProtection against UVA-induced photooxidative stress30 µM[7]
Cerebellar Granule CellsCytoprotection against peroxynitrite toxicity~100 µM (for ~50% protection)[5]
Rabbit Aortic Endothelial CellsProtection against oxidant-induced damage0.05 - 10 µM[8]

Table 2: Experimental Conditions for this compound Application

ParameterFetal Mouse Spinal Cord NeuronsRat Embryonic Mesencephalic NeuronsHuman Dermal Fibroblasts
Inducer of Stress 200 µM Ferrous Ammonium SulfateNot applicable (basal survival)UVA irradiation
Pre-incubation Time with Tirilazad 1 hourAdded at the time of cultureNot specified
Duration of Stress Exposure 40 minutesNot applicableNot specified
Endpoint Measurement Time 45 minutes post-stress7 days24 hours post-irradiation
Assay [³H]alpha-(methyl)-aminoisobutyric acid uptake (Cell Viability)Tyrosine hydroxylase immunopositivity (Neuronal Survival)IL-6 and MMP-1 protein concentration (Stress Response)
Reference [4][6][7]

Experimental Protocols

Protocol 1: Neuroprotection Assay in Primary Neuronal Cultures

This protocol is designed to assess the neuroprotective effects of this compound against iron-induced oxidative stress in primary neuronal cultures.

Materials:

  • Primary neuronal cells (e.g., fetal mouse spinal cord neurons)

  • Neuronal culture medium

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Ferrous Ammonium Sulfate (FAS) solution

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT or MTS)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • Plate primary neurons in 96-well plates at a density of 1-5 x 10⁴ cells per well.

    • Culture the cells for at least 24 hours to allow for attachment and stabilization.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in neuronal culture medium to achieve final concentrations ranging from 1 µM to 100 µM.

    • Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

    • Pre-incubate the cells with this compound for 1 hour at 37°C in a 5% CO₂ incubator.

  • Induction of Oxidative Stress:

    • Prepare a fresh solution of 200 µM Ferrous Ammonium Sulfate (FAS) in neuronal culture medium.

    • After the pre-incubation period, add the FAS solution to the wells (except for the untreated control wells) to induce lipid peroxidation.

    • Incubate the plates for 40 minutes at 37°C.

  • Cell Viability Assessment (MTT Assay):

    • After the stress induction, gently remove the medium.

    • Wash the cells once with warm PBS.

    • Add 100 µL of fresh culture medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

    • Plot a dose-response curve to determine the EC₅₀ of this compound.

start Seed Primary Neurons in 96-well plate culture Culture for 24h start->culture treat Treat with Tirilazad (1-100 µM) for 1h culture->treat stress Induce Oxidative Stress (200 µM FAS) for 40 min treat->stress wash Wash with PBS stress->wash mtt Add MTT solution Incubate 2-4h wash->mtt solubilize Add Solubilization Solution mtt->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Analyze Data read->analyze

Figure 2: Experimental workflow for the neuroprotection assay.

Protocol 2: Lipid Peroxidation Assay (TBARS Method)

This protocol describes the measurement of malondialdehyde (MDA), a key indicator of lipid peroxidation, using the Thiobarbituric Acid Reactive Substances (TBARS) assay in cultured cells treated with this compound.

Materials:

  • Cultured cells (e.g., neuronal cells, fibroblasts)

  • This compound

  • Oxidative stress inducer (e.g., H₂O₂, Fe²⁺)

  • PBS

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Butylated hydroxytoluene (BHT) to prevent further oxidation

  • Trichloroacetic acid (TCA)

  • Thiobarbituric acid (TBA) solution

  • MDA standard for calibration curve

  • Spectrophotometer or microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates).

    • Treat cells with this compound at desired concentrations for a specified pre-incubation time.

    • Induce oxidative stress as required by the experimental design.

  • Sample Preparation:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Lyse the cells in 100-200 µL of lysis buffer containing BHT.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Collect the supernatant for the TBARS assay.

    • Determine the protein concentration of the supernatant for normalization.

  • TBARS Reaction:

    • To 100 µL of the supernatant, add 100 µL of 20% TCA and vortex.

    • Incubate on ice for 15 minutes.

    • Centrifuge at 1,500 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Add 200 µL of 0.67% TBA solution to the supernatant.

    • Incubate the mixture at 95°C for 60 minutes.

    • Cool the samples on ice for 10 minutes to stop the reaction.

  • Measurement:

    • Measure the absorbance of the resulting pink-colored solution at 532 nm.

  • Quantification and Data Analysis:

    • Prepare a standard curve using known concentrations of MDA.

    • Calculate the MDA concentration in the samples based on the standard curve.

    • Normalize the MDA concentration to the protein concentration of each sample.

    • Compare the MDA levels between different treatment groups.

start Culture & Treat Cells wash Wash with ice-cold PBS start->wash lyse Lyse cells with BHT wash->lyse centrifuge1 Centrifuge & Collect Supernatant lyse->centrifuge1 tca Add TCA, Incubate on Ice, & Centrifuge centrifuge1->tca tba Add TBA to Supernatant & Incubate at 95°C tca->tba cool Cool on Ice tba->cool read Measure Absorbance at 532 nm cool->read analyze Quantify MDA & Normalize to Protein read->analyze

Figure 3: Workflow for the TBARS assay to measure lipid peroxidation.

Conclusion

This compound is a valuable research tool for investigating the cellular mechanisms of oxidative stress and neuroprotection. The protocols provided here offer a starting point for utilizing this compound in various cell culture applications. Researchers should optimize the experimental conditions, including cell type, drug concentration, and incubation times, for their specific experimental goals. Careful adherence to these protocols will enable the generation of reliable and reproducible data on the cytoprotective effects of this compound.

References

Application Notes and Protocols for Tirilazad Mesylate in Rodent Spinal Cord Injury Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Tirilazad (B25892) Mesylate (U-74006F) in preclinical rodent models of spinal cord injury (SCI). The information compiled herein is intended to guide researchers in designing and executing experiments to evaluate the neuroprotective effects of this 21-aminosteroid antioxidant.

Introduction

Tirilazad Mesylate is a potent, non-glucocorticoid 21-aminosteroid that functions as a powerful inhibitor of lipid peroxidation and a scavenger of oxygen free radicals.[1] In the context of spinal cord injury, a significant component of the secondary injury cascade involves oxidative damage to cellular membranes, leading to neuronal and glial cell death.[2] Tirilazad intercalates into the lipid bilayer of cell membranes, where it can effectively neutralize lipid peroxyl radicals, thereby mitigating the spread of oxidative damage.[1] Its mechanism of action makes it a compelling candidate for neuroprotection in acute SCI.[1][3]

Mechanism of Action

Following the primary mechanical trauma in spinal cord injury, a secondary cascade of biochemical events is initiated. A key feature of this secondary injury is the excessive production of reactive oxygen species (ROS), which leads to lipid peroxidation of cell membranes. This process damages neurons, glia, and the microvasculature, contributing to further tissue loss and functional deficit. This compound acts by directly scavenging these harmful free radicals and inhibiting the chain reaction of lipid peroxidation.[1][4]

Tirilazad_Mechanism_of_Action SCI Spinal Cord Injury (Primary Trauma) Secondary_Injury Secondary Injury Cascade SCI->Secondary_Injury initiates ROS ↑ Reactive Oxygen Species (ROS) Secondary_Injury->ROS Lipid_Peroxidation Lipid Peroxidation of Cell Membranes ROS->Lipid_Peroxidation induces Cell_Damage Neuronal & Glial Cell Damage Lipid_Peroxidation->Cell_Damage causes Functional_Deficit Functional Deficit Cell_Damage->Functional_Deficit Tirilazad This compound Tirilazad->Lipid_Peroxidation inhibits Experimental_Workflow_Compression_SCI Anesthesia Anesthesia Laminectomy Laminectomy (T8-T9) Anesthesia->Laminectomy SCI Weight Compression (35g for 5 min) Laminectomy->SCI Suturing Suturing SCI->Suturing Tirilazad Tirilazad Administration (3 mg/kg, IV, 1h post-SCI) SCI->Tirilazad PostOp Post-operative Care Suturing->PostOp Assessment Functional Assessment (Inclined Plane Test) PostOp->Assessment Tirilazad->Assessment Experimental_Workflow_Contusion_SCI Anesthesia Anesthesia Laminectomy Laminectomy (T8) Anesthesia->Laminectomy SCI Contusion Injury (Impactor) Laminectomy->SCI Suturing Suturing SCI->Suturing Tirilazad Tirilazad Administration (Multiple Doses, IV) SCI->Tirilazad 5 min, 2h, 6h post-SCI PostOp Post-operative Care Suturing->PostOp Assessment Functional & Histological Assessment PostOp->Assessment Tirilazad->Assessment

References

Application Notes and Protocols for HPLC Quantification of Tirilazad Mesylate in Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tirilazad (B25892) Mesylate is a synthetic, non-glucosorticoid 21-aminosteroid that functions as a potent inhibitor of iron-dependent lipid peroxidation and a free radical scavenger.[1][2] Its neuroprotective properties have been investigated in the context of central nervous system injuries, such as traumatic brain injury and subarachnoid hemorrhage.[1] Accurate quantification of Tirilazad Mesylate in tissue samples is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies to understand its distribution, metabolism, and efficacy.

These application notes provide a comprehensive guide to the quantification of this compound in tissue matrices using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described methods are intended to serve as a robust starting point for researchers, with the understanding that method optimization and validation are essential for each specific tissue type and laboratory setting.

Experimental Protocols

I. Tissue Sample Preparation: Homogenization and Extraction

Objective: To efficiently extract this compound from tissue samples while minimizing matrix interference. This protocol is based on established methods for extracting steroids and other lipid-soluble compounds from biological tissues.[2][3]

Materials:

  • Tissue samples

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Lysis Buffer (e.g., 50 mM Tris-HCl with 2 mM EDTA, pH 7.4)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Internal Standard (IS) solution (e.g., Medroxyprogesterone Acetate in methanol)

  • Homogenizer (e.g., Potter-Elvehjem, Polytron, or bead beater)

  • Centrifuge

  • Solid Phase Extraction (SPE) C18 cartridges

  • Nitrogen evaporator

Procedure:

  • Tissue Homogenization:

    • Accurately weigh approximately 100 mg of frozen tissue.

    • Add 900 µL of ice-cold Lysis Buffer per 100 mg of tissue.

    • Homogenize the tissue sample on ice until a uniform consistency is achieved.

    • Centrifuge the homogenate at 13,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for further processing.

  • Protein Precipitation and Extraction:

    • To 500 µL of the tissue homogenate supernatant, add 1 mL of ice-cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube.

  • Solid Phase Extraction (SPE) - Optional Cleanup Step:

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

    • Load the supernatant from the protein precipitation step onto the conditioned cartridge.

    • Wash the cartridge with 5 mL of 40% methanol in water to remove polar interferences.

    • Elute this compound and the internal standard with 5 mL of 90% methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

II. HPLC Method for Quantification

Objective: To achieve chromatographic separation and quantification of this compound and the internal standard. The following method is a starting point and should be optimized for your specific instrumentation and tissue matrix.

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System A standard HPLC system with a UV-Vis detector.
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase Isocratic elution with a mixture of Acetonitrile and 0.02 M KH2PO4 buffer (pH 3) in a 50:50 (v/v) ratio.[4]
Flow Rate 1.0 mL/min.[4]
Column Temperature 25°C.[4]
Injection Volume 20 µL.
Detection UV at 234 nm (based on typical absorbance for similar structures, requires optimization).
Internal Standard Medroxyprogesterone Acetate (structurally similar steroid analogue).
III. Method Validation

Objective: To ensure the developed HPLC method is reliable, reproducible, and accurate for the intended application, following regulatory guidelines.

Validation Parameters:

  • Specificity and Selectivity: Analyze blank tissue homogenates from at least six different sources to ensure no endogenous components interfere with the peaks of this compound or the internal standard.

  • Linearity and Range: Prepare calibration standards of this compound in blank tissue homogenate at a minimum of six concentration levels. The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing quality control (QC) samples at low, medium, and high concentrations. The mean accuracy should be within 85-115%, and the precision (%RSD) should not exceed 15%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

  • Recovery: The extraction recovery of this compound from the tissue matrix should be determined at three concentration levels.

  • Stability: Evaluate the stability of this compound in tissue homogenates under various conditions (e.g., freeze-thaw cycles, short-term at room temperature, and long-term at -80°C).

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the HPLC method validation.

Table 1: HPLC Method Parameters

ParameterValue
ColumnC18 (250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile : 0.02 M KH2PO4 (pH 3) (50:50, v/v)[4]
Flow Rate1.0 mL/min[4]
Detection Wavelength234 nm (to be optimized)
Internal StandardMedroxyprogesterone Acetate
Retention Time (Tirilazad)To be determined
Retention Time (IS)To be determined

Table 2: Method Validation Summary (Hypothetical Data)

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.99
Range 10 - 1000 ng/mL-
LOD 2 ng/mL-
LOQ 10 ng/mL-
Accuracy (at LOQ) 95.8%80 - 120%
Precision (%RSD at LOQ) 12.5%≤ 20%
Intra-day Accuracy 98.2% - 103.5%85 - 115%
Intra-day Precision (%RSD) 4.8% - 8.2%≤ 15%
Inter-day Accuracy 96.5% - 105.1%85 - 115%
Inter-day Precision (%RSD) 6.3% - 9.8%≤ 15%
Recovery 88.5% - 94.2%Consistent and reproducible
Freeze-Thaw Stability Stable for 3 cycles≤ 15% deviation
Short-term Stability (24h, RT) Stable≤ 15% deviation
Long-term Stability (-80°C, 30 days) Stable≤ 15% deviation

Visualizations

experimental_workflow cluster_sample_prep Tissue Sample Preparation cluster_spe Solid Phase Extraction (Optional) cluster_hplc HPLC Analysis tissue Tissue Sample (100 mg) homogenization Homogenization in Lysis Buffer tissue->homogenization centrifugation1 Centrifugation (13,000 x g) homogenization->centrifugation1 supernatant1 Collect Supernatant centrifugation1->supernatant1 precipitation Protein Precipitation (Acetonitrile + IS) supernatant1->precipitation centrifugation2 Centrifugation (10,000 rpm) precipitation->centrifugation2 supernatant2 Collect Supernatant centrifugation2->supernatant2 spe_conditioning Condition C18 Cartridge supernatant2->spe_conditioning Optional hplc_injection Inject 20 µL supernatant2->hplc_injection Direct Injection spe_loading Load Supernatant spe_conditioning->spe_loading spe_wash Wash (40% Methanol) spe_loading->spe_wash spe_elution Elute (90% Methanol) spe_wash->spe_elution evaporation Evaporate to Dryness spe_elution->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution reconstitution->hplc_injection hplc_separation C18 Column Separation hplc_injection->hplc_separation uv_detection UV Detection (234 nm) hplc_separation->uv_detection data_analysis Data Acquisition and Quantification uv_detection->data_analysis signaling_pathway cluster_injury Cellular Injury Cascade cluster_intervention Therapeutic Intervention cns_injury CNS Injury (e.g., Trauma, Ischemia) free_radicals Generation of Free Radicals (Reactive Oxygen Species) cns_injury->free_radicals lipid_peroxidation Lipid Peroxidation of Cell Membranes free_radicals->lipid_peroxidation cell_damage Cellular Damage and Neuronal Death lipid_peroxidation->cell_damage tirilazad This compound tirilazad->free_radicals Scavenges tirilazad->lipid_peroxidation Inhibits

References

Application Notes and Protocols for Tirilazad Mesylate in Lipid Peroxidation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tirilazad (B25892) Mesylate, a 21-aminosteroid (lazaroid), is a potent inhibitor of lipid peroxidation. It functions by scavenging lipid peroxyl radicals and stabilizing cell membranes, thereby mitigating cellular damage initiated by oxidative stress.[1] Unlike glucocorticoids, Tirilazad Mesylate lacks hormonal effects, making it a targeted therapeutic candidate for conditions associated with oxidative injury, such as central nervous system (CNS) trauma and ischemia.[1] Its neuroprotective properties are primarily attributed to its antioxidant capabilities, which help preserve cellular integrity and function by preventing the destructive cascade of lipid peroxidation.[1] These application notes provide detailed protocols for utilizing this compound in lipid peroxidation assays, specifically focusing on the Thiobarbituric Acid Reactive Substances (TBARS) assay for the quantification of malondialdehyde (MDA), a key biomarker of lipid peroxidation.

Mechanism of Action

This compound exerts its cytoprotective effects through a multi-faceted mechanism primarily centered on the inhibition of lipid peroxidation.[1] When oxidative stress occurs, reactive oxygen species (ROS) attack polyunsaturated fatty acids in cell membranes, initiating a chain reaction of lipid peroxidation. This process leads to the formation of lipid radicals and subsequently lipid hydroperoxides, which are unstable and decompose to form reactive aldehydes, such as malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE), that can damage cellular components.

This compound interrupts this cascade through two primary actions:

  • Radical Scavenging: The amine portion of the Tirilazad molecule actively scavenges lipid peroxyl radicals (LOO•), thereby terminating the propagation phase of lipid peroxidation.

  • Membrane Stabilization: By inserting itself into the lipid bilayer of cell membranes, this compound decreases membrane fluidity. This stabilizing effect enhances the membrane's resistance to oxidative damage.

Furthermore, this compound has been shown to preserve the levels of endogenous antioxidants, such as vitamin E, and to modulate post-injury calcium homeostasis, further contributing to its neuroprotective and cytoprotective effects.[1]

Tirilazad_Mechanism cluster_membrane Cell Membrane Polyunsaturated Fatty Acids Polyunsaturated Fatty Acids Lipid Peroxidation Lipid Peroxidation Polyunsaturated Fatty Acids->Lipid Peroxidation Reactive Oxygen Species Reactive Oxygen Species Reactive Oxygen Species->Polyunsaturated Fatty Acids attacks Lipid Radicals Lipid Radicals Lipid Peroxidation->Lipid Radicals generates Cellular Damage Cellular Damage Lipid Radicals->Cellular Damage This compound This compound This compound->Polyunsaturated Fatty Acids Stabilizes Membrane This compound->Lipid Peroxidation Inhibits This compound->Lipid Radicals Scavenges

Mechanism of this compound in inhibiting lipid peroxidation.

Quantitative Data Summary

The following table summarizes the dose-dependent effects of this compound on various markers of lipid peroxidation and related cellular damage from several studies.

Experimental ModelMarker of Lipid Peroxidation / OutcomeThis compound Concentration/DoseObserved EffectReference
Gerbil model of brain ischemia-reperfusionBrain Vitamin E depletion10 mg/kg i.p.Reduced vitamin E loss from 60% to 27% compared to vehicle.[2]
Rat model of subarachnoid hemorrhageBlood-Brain Barrier (BBB) damage0.3 mg/kg and 1.0 mg/kg i.v.Significantly reduced BBB damage by 35.2% and 60.6%, respectively.[3]
Cultured fetal mouse spinal cord neuronsIron-induced lipid peroxidative injury (Cell Viability)3, 10, or 30 µMEnhanced neuronal survival in a concentration-dependent manner.[3]
Cerebellar granule cell model of peroxynitrite toxicityCell Viability100 µMApproximately 50% protection when applied before or after exposure to peroxynitrite.[4]
Rat model of permanent focal cerebral ischemiaIschemic damage volume3.0 mg/kg i.v.Reduced ischemic damage by 32.9% compared to controls.[5]
Isolated rabbit aorta ringsXanthine oxidase-mediated damage to endothelium-dependent relaxation0.05-10 µMProtected against damage to endothelium-dependent relaxation.[6]

Experimental Protocols

Protocol 1: In Vitro Thiobarbituric Acid Reactive Substances (TBARS) Assay for Malondialdehyde (MDA)

This protocol is adapted for the evaluation of this compound's ability to inhibit lipid peroxidation in a biological sample, such as brain tissue homogenate or cell lysate, where peroxidation is induced by an oxidizing agent like ferrous sulfate (B86663).

Materials:

  • This compound

  • Phosphate buffered saline (PBS), pH 7.4

  • Trichloroacetic acid (TCA) solution (20% w/v)

  • Thiobarbituric acid (TBA) solution (0.8% w/v in 50 mM NaOH)

  • Ferrous sulfate (FeSO₄) solution (10 mM)

  • Malondialdehyde (MDA) standard (e.g., 1,1,3,3-Tetramethoxypropane)

  • Tissue homogenizer or sonicator

  • Microcentrifuge tubes

  • Water bath or heating block

  • Spectrophotometer or microplate reader

Procedure:

  • Sample Preparation:

    • Tissue Homogenate: Homogenize tissue (e.g., brain cortex) in ice-cold PBS (10% w/v). Centrifuge at 3000 x g for 10 minutes at 4°C to pellet cellular debris. Collect the supernatant for the assay.

    • Cell Lysate: Wash cells with cold PBS and resuspend in lysis buffer. Lyse the cells by sonication or freeze-thaw cycles. Centrifuge to remove debris and collect the supernatant.

    • Determine the protein concentration of the supernatant using a standard method (e.g., Bradford or BCA assay) to normalize the results.

  • This compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

    • Prepare serial dilutions of this compound to achieve final concentrations in the assay ranging from approximately 1 µM to 100 µM.

  • Assay Protocol:

    • To a microcentrifuge tube, add the following in order:

      • 100 µL of sample (tissue homogenate or cell lysate supernatant)

      • 20 µL of this compound solution at various concentrations (or vehicle for control)

    • Pre-incubate the mixture at 37°C for 15 minutes.

    • Induce lipid peroxidation by adding 20 µL of 10 mM FeSO₄ solution.

    • Incubate the reaction mixture at 37°C for 1 hour.

    • Stop the reaction by adding 500 µL of 20% TCA.

    • Add 500 µL of 0.8% TBA solution.

    • Vortex the tubes and incubate at 95°C for 60 minutes.

    • Cool the tubes on ice for 10 minutes to stop the reaction.

    • Centrifuge at 10,000 x g for 15 minutes.

    • Transfer the supernatant to a new tube or a 96-well plate.

    • Measure the absorbance at 532 nm.

  • Standard Curve and Calculation:

    • Prepare a standard curve using known concentrations of MDA.

    • Calculate the concentration of MDA in the samples by extrapolating from the standard curve.

    • The results can be expressed as nmol of MDA per mg of protein.

    • The percentage inhibition of lipid peroxidation by this compound can be calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Tirilazad Sample) / Absorbance of Control] x 100

TBARS_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Sample_Prep Sample Preparation (Homogenate/Lysate) Add_Sample_Tirilazad Add Sample and Tirilazad (or Vehicle) Sample_Prep->Add_Sample_Tirilazad Tirilazad_Prep This compound Serial Dilutions Tirilazad_Prep->Add_Sample_Tirilazad Reagent_Prep Reagent Preparation (TCA, TBA) Stop_Reaction_Add_TBA Stop Reaction (TCA) Add TBA Reagent_Prep->Stop_Reaction_Add_TBA Induce_Peroxidation Induce Lipid Peroxidation (e.g., FeSO4) Add_Sample_Tirilazad->Induce_Peroxidation Induce_Peroxidation->Stop_Reaction_Add_TBA Incubate_Heat Incubate at 95°C Stop_Reaction_Add_TBA->Incubate_Heat Cool_Centrifuge Cool and Centrifuge Incubate_Heat->Cool_Centrifuge Measure_Absorbance Measure Absorbance at 532 nm Cool_Centrifuge->Measure_Absorbance Calculate_MDA Calculate MDA Concentration and % Inhibition Measure_Absorbance->Calculate_MDA Standard_Curve Generate MDA Standard Curve Standard_Curve->Calculate_MDA

Experimental workflow for the TBARS assay with this compound.

Conclusion

This compound is a well-characterized inhibitor of lipid peroxidation with demonstrated efficacy in various in vitro and in vivo models of oxidative stress. The provided protocols offer a framework for researchers to investigate the antioxidant properties of this compound and other compounds using the TBARS assay. Careful adherence to the experimental procedures and appropriate data analysis will ensure reliable and reproducible results for advancing research in drug development and the study of oxidative stress-related pathologies.

References

Application Notes and Protocols for Tirilazad Mesylate in Blood-Brain Barrier Permeability Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tirilazad (B25892) Mesylate is a 21-aminosteroid that functions as a potent inhibitor of iron-dependent lipid peroxidation and a scavenger of free radicals.[1][2] Its neuroprotective properties are primarily attributed to its ability to mitigate oxidative stress, a key factor in the secondary injury cascades following central nervous system (CNS) insults such as subarachnoid hemorrhage (SAH) and ischemic stroke.[2][3] A critical aspect of its neuroprotective effect is its ability to preserve the integrity of the blood-brain barrier (BBB).[2][3] The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. Disruption of the BBB is a common feature in many neurological diseases and injuries, leading to vasogenic edema and further neuronal damage.

These application notes provide detailed protocols for assessing the protective effects of Tirilazad Mesylate on BBB permeability in both in vivo and in vitro models.

Mechanism of Action in Protecting the Blood-Brain Barrier

The primary mechanism by which this compound is understood to protect the BBB is through its potent antioxidant activity.[2][3] Conditions such as SAH and cerebral ischemia lead to a surge in reactive oxygen species (ROS) and subsequent lipid peroxidation of cell membranes, including those of the brain endothelial cells that form the BBB. This oxidative stress is known to disrupt the tight junction proteins (e.g., Zonula Occludens-1 (ZO-1), occludin, and claudins) that seal the paracellular pathway between endothelial cells, leading to increased BBB permeability.[4] this compound, by scavenging free radicals and inhibiting lipid peroxidation, is proposed to prevent the degradation and disorganization of these tight junction proteins, thereby maintaining the structural and functional integrity of the BBB.[2][3]

Proposed Signaling Pathway of this compound in BBB Protection

cluster_0 CNS Insult (e.g., SAH, Ischemia) cluster_1 Oxidative Stress Cascade cluster_2 Blood-Brain Barrier Disruption cluster_3 Therapeutic Intervention CNS_Insult CNS Insult ROS Increased Reactive Oxygen Species (ROS) CNS_Insult->ROS Lipid_Peroxidation Lipid Peroxidation of Endothelial Cell Membranes ROS->Lipid_Peroxidation TJ_Disruption Disruption of Tight Junctions (ZO-1, Occludin, Claudin-5) Lipid_Peroxidation->TJ_Disruption BBB_Permeability Increased BBB Permeability TJ_Disruption->BBB_Permeability Tirilazad This compound Tirilazad->ROS Scavenges Tirilazad->Lipid_Peroxidation Inhibits cluster_0 Animal Model Preparation cluster_1 Treatment Administration cluster_2 Permeability Assessment cluster_3 Quantification Animal_Prep Induce Subarachnoid Hemorrhage (SAH) in Rats Treatment Administer this compound or Vehicle (i.v.) Animal_Prep->Treatment Evans_Blue Inject Evans Blue Dye (i.v.) Treatment->Evans_Blue Perfusion Perfuse with Saline Evans_Blue->Perfusion Brain_Harvest Harvest Brain Tissue Perfusion->Brain_Harvest Extraction Extract Evans Blue from Tissue Brain_Harvest->Extraction Spectro Measure Absorbance at 620 nm Extraction->Spectro Analysis Quantify BBB Permeability Spectro->Analysis cluster_0 Model Setup cluster_1 Experimental Treatment cluster_2 Permeability Measurement cluster_3 Data Analysis Seed_Astrocytes Seed Astrocytes on Bottom of Transwell Seed_Endothelial Seed Brain Endothelial Cells on Top of Transwell Insert Seed_Astrocytes->Seed_Endothelial Co_culture Co-culture to Form Monolayer Seed_Endothelial->Co_culture Induce_Stress Induce Oxidative Stress (e.g., H2O2) Co_culture->Induce_Stress Add_Tirilazad Add this compound Induce_Stress->Add_Tirilazad Add_Tracer Add Permeability Tracer (e.g., FITC-dextran) Add_Tirilazad->Add_Tracer Sample Sample from Basal Compartment Over Time Add_Tracer->Sample Measure_Fluorescence Measure Fluorescence Sample->Measure_Fluorescence Calculate_Papp Calculate Apparent Permeability (Papp) Measure_Fluorescence->Calculate_Papp

References

Application Notes and Protocols for In Vivo Imaging with Tirilazad Mesylate Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of key in vivo imaging techniques that can be employed to assess the therapeutic efficacy and underlying mechanisms of Tirilazad (B25892) Mesylate. The protocols are designed for preclinical research settings, primarily focusing on animal models of neurological injury where Tirilazad Mesylate has been investigated, such as subarachnoid hemorrhage (SAH) and ischemic stroke.

Introduction to this compound

This compound is a non-glucocorticoid 21-aminosteroid, or "lazaroid," renowned for its potent antioxidant properties. Its primary mechanism of action involves the inhibition of iron-dependent lipid peroxidation and scavenging of free radicals at the cell membrane level.[1][2] This action is crucial in mitigating secondary injury cascades following central nervous system (CNS) insults like stroke and SAH, where oxidative stress plays a significant pathological role. Tirilazad's ability to stabilize cellular membranes and preserve the integrity of the blood-brain barrier (BBB) further contributes to its neuroprotective potential.[2]

Key In Vivo Imaging Applications

Several in vivo imaging modalities are particularly well-suited to non-invasively monitor the physiological and metabolic effects of this compound treatment in animal models. These techniques provide quantitative data on cerebral hemodynamics, metabolism, and the direct antioxidant effects of the drug.

Cerebral Angiography for Vasospasm Assessment in Subarachnoid Hemorrhage

Application: Cerebral vasospasm is a critical and often delayed complication of SAH, leading to ischemic brain injury. This compound has been investigated for its potential to attenuate this narrowing of cerebral arteries. Digital Subtraction Angiography (DSA) is the gold standard for visualizing and quantifying the extent of vasospasm in vivo.

Principle: DSA involves the injection of a contrast agent into the cerebral vasculature, followed by X-ray imaging. By subtracting a pre-contrast image from the post-contrast images, the bones and soft tissues are removed, leaving a clear view of the blood vessels. This allows for precise measurement of arterial diameters to assess the degree of vasospasm.

Single Photon Emission Computed Tomography (SPECT) for Cerebral Blood Flow Measurement

Application: To evaluate the impact of this compound on cerebral perfusion. Changes in cerebral blood flow (CBF) are a key indicator of ischemic conditions and the response to treatment.

Principle: SPECT imaging with a radiotracer like Xenon-133 (¹³³Xe) or Technetium-99m hexamethylpropylene amine oxime (⁹⁹ᵐTc-HMPAO) allows for the quantitative measurement of regional CBF.[3][4][5] The lipophilic nature of these tracers allows them to cross the BBB and distribute in the brain in proportion to blood flow. The emitted gamma rays are then detected by a gamma camera to create a 3D map of cerebral perfusion.

Magnetic Resonance Spectroscopy (MRS) for Monitoring Cerebral Metabolism

Application: To non-invasively assess changes in brain metabolism following ischemic injury and in response to this compound treatment. MRS can detect and quantify key metabolites, providing insights into cellular bioenergetics and neuronal health.

Principle: ¹H-MRS is a specialized MRI technique that can identify and quantify the concentration of various molecules in a selected volume of interest (VOI) within the brain.[6] In the context of stroke, key metabolites include N-acetylaspartate (NAA), a marker of neuronal viability; lactate, which accumulates during anaerobic metabolism; and choline-containing compounds, which are associated with cell membrane turnover.[6][7]

Imaging of Lipid Peroxidation and Oxidative Stress

Application: To directly visualize the primary mechanism of action of this compound, which is the inhibition of lipid peroxidation and reduction of oxidative stress.

Principle: This can be achieved using advanced optical imaging techniques with specific probes.

  • Bioluminescence Imaging: Utilizes chemiluminescent probes like L-012, a luminol (B1675438) derivative, which emits light upon reaction with reactive oxygen species (ROS).[8][9][10] This signal can be detected in vivo using a sensitive CCD camera, providing a measure of ROS levels.

  • Fluorescence Imaging: Employs fluorescent probes that are sensitive to lipid peroxidation. For example, BODIPY-C11 is a fluorescent fatty acid analog that shifts its emission spectrum from red to green upon oxidation, allowing for ratiometric imaging of lipid peroxidation in cell membranes.[11][12]

Assessment of Blood-Brain Barrier Integrity

Application: To quantify the protective effect of this compound on the blood-brain barrier (BBB), which is often compromised after CNS injury, leading to vasogenic edema. A study has shown that Tirilazad significantly reduces SAH-induced BBB damage.[13]

Principle: The Evans blue dye extravasation method is a widely used technique to assess BBB permeability. Evans blue binds to serum albumin and, under normal conditions, does not cross the BBB. When the BBB is disrupted, the albumin-dye complex leaks into the brain parenchyma, which can be quantified spectrophotometrically after tissue extraction. While this is an endpoint measurement, it provides quantitative data on BBB integrity.

Quantitative Data Summary

Imaging ModalityParameter MeasuredAnimal ModelThis compound EffectReference
Cerebral Angiography Arterial DiameterPrimate (SAH)Attenuation of vasospasm(Mentioned in literature, specific quantitative data not in provided search results)
SPECT Cerebral Blood Flow (CBF)Healthy Human VolunteersNo significant change in resting CBF(Study in healthy volunteers, not a disease model)
MRS Lactate, NAA, CholineRat (Ischemic Stroke)Improved metabolic recovery (in hyperglycemic ischemia)(Mentioned in literature, specific quantitative data not in provided search results)
Evans Blue Extravasation Dye Concentration in Brain ParenchymaRat (SAH)Significant reduction in BBB damage[13]
Bioluminescence Imaging Photon Flux (ROS levels)(General applicability)Expected reduction in ROS-induced signal[8][9][10]
Fluorescence Imaging Ratiometric Fluorescence (Lipid Peroxidation)(General applicability)Expected reduction in lipid peroxidation signal[11][12]

Experimental Protocols

Protocol 1: Digital Subtraction Angiography in a Primate Model of SAH

Objective: To assess the effect of this compound on cerebral vasospasm.

Animal Model: Cynomolgus monkey model of SAH induced by autologous blood clot placement.[14]

Materials:

  • Anesthesia machine with isoflurane

  • Surgical instruments for craniotomy

  • Digital Subtraction Angiography (DSA) system[14][15]

  • Microcatheters[15]

  • Iodinated contrast agent

  • This compound solution or vehicle

  • Physiological monitoring equipment

Procedure:

  • Animal Preparation: Anesthetize the monkey with ketamine and xylazine, followed by intubation and maintenance with isoflurane.[6] Monitor vital signs throughout the procedure.

  • SAH Induction: Perform a fronto-temporal craniectomy to expose the middle cerebral artery (MCA).[6] Collect autologous venous blood and allow it to clot. Place the clot around the MCA to induce SAH.[6]

  • Baseline Angiography: Introduce a microcatheter via the femoral artery and navigate it to the internal carotid artery under fluoroscopic guidance.[14][15] Perform a baseline DSA to visualize the cerebral vasculature and confirm vessel patency.

  • Treatment: Administer this compound or vehicle intravenously according to the study design.

  • Follow-up Angiography: Perform DSA at predetermined time points post-SAH (e.g., daily for 7 days) to monitor for the development and severity of vasospasm.

  • Image Analysis: Measure the diameter of the major cerebral arteries on the DSA images. Calculate the percentage of vasospasm relative to the baseline measurements.

Protocol 2: ¹³³Xe SPECT for Cerebral Blood Flow in a Rodent Model

Objective: To measure regional cerebral blood flow changes in response to this compound treatment in a stroke model.

Animal Model: Rat model of middle cerebral artery occlusion (MCAO).

Materials:

  • SPECT scanner compatible with small animals

  • ¹³³Xe gas delivery system

  • Anesthesia setup

  • This compound solution or vehicle

  • Physiological monitoring equipment

Procedure:

  • Animal Preparation: Anesthetize the rat (e.g., with isoflurane) and place it in the SPECT scanner.

  • MCAO Induction: Induce focal cerebral ischemia using the intraluminal filament method.

  • Treatment: Administer this compound or vehicle as per the experimental design.

  • ¹³³Xe Administration: The animal breathes a mixture of air and ¹³³Xe (e.g., for 1 minute).[3]

  • SPECT Acquisition: Acquire dynamic SPECT images of the brain during the washout phase of the ¹³³Xe gas (typically for 10-15 minutes).[3]

  • Data Analysis: Use appropriate software to reconstruct the SPECT images and calculate regional CBF in ml/100g/min using a suitable algorithm (e.g., Kety-Schmidt).

Protocol 3: In Vivo ¹H-MRS of Cerebral Metabolism in a Rat Stroke Model

Objective: To evaluate the effect of this compound on metabolic markers of neuronal injury and recovery.

Animal Model: Rat model of MCAO.

Materials:

  • High-field MRI scanner (e.g., 7T or higher) with MRS capabilities[16]

  • Small animal stereotaxic frame and head coil

  • Anesthesia and physiological monitoring system

  • This compound solution or vehicle

Procedure:

  • Animal Preparation: Anesthetize the rat and secure it in the stereotaxic frame within the MRI scanner. Monitor temperature and respiration.

  • MCAO Induction: Induce MCAO prior to imaging.

  • Treatment: Administer this compound or vehicle.

  • MRI and Shimming: Acquire anatomical T2-weighted images to identify the ischemic region. Perform shimming on the volume of interest (VOI) to optimize magnetic field homogeneity.[17]

  • MRS Acquisition: Place a VOI (e.g., 3x3x3 mm) in the ischemic core and a control VOI in the contralateral hemisphere. Acquire ¹H-MRS data using a sequence like PRESS (Point RESolved Spectroscopy) or STEAM (STimulated Echo Acquisition Mode).[6][7]

  • Data Processing and Analysis: Process the raw MRS data (e.g., using LCModel). Quantify the concentrations of key metabolites such as NAA, lactate, and choline, and express them as ratios (e.g., NAA/Creatine, Lactate/Creatine).

Protocol 4: Bioluminescence Imaging of ROS in a Mouse Stroke Model

Objective: To visualize the effect of this compound on ROS production in the ischemic brain.

Animal Model: Mouse model of MCAO.

Materials:

  • In vivo imaging system (IVIS) with a cooled CCD camera

  • L-012 chemiluminescent probe[8][10]

  • Anesthesia system

  • This compound solution or vehicle

Procedure:

  • Animal Preparation: Anesthetize the mouse and maintain anesthesia during the imaging session.

  • MCAO Induction and Treatment: Induce MCAO and administer this compound or vehicle.

  • Probe Administration: Administer L-012 via intraperitoneal injection (e.g., 5 mg per 200 g body weight).[8]

  • Bioluminescence Imaging: Place the mouse in the imaging chamber. Acquire bioluminescent images at baseline (before L-012) and then serially for up to 60 minutes post-injection to capture the peak signal.[8]

  • Image Analysis: Define a region of interest (ROI) over the head. Quantify the bioluminescent signal (photon flux) within the ROI.

Signaling Pathways and Experimental Workflows

Tirilazad_Mechanism_of_Action cluster_event CNS Injury (e.g., Stroke, SAH) cluster_pathology Pathological Cascade cluster_intervention Therapeutic Intervention Ischemia/Reperfusion Ischemia/Reperfusion Free_Radical_Production Free Radical Production (ROS) Ischemia/Reperfusion->Free_Radical_Production Lipid_Peroxidation Lipid Peroxidation Free_Radical_Production->Lipid_Peroxidation Membrane_Damage Cell Membrane Damage Lipid_Peroxidation->Membrane_Damage BBB_Disruption Blood-Brain Barrier Disruption Membrane_Damage->BBB_Disruption Neuronal_Death Neuronal Death Membrane_Damage->Neuronal_Death Tirilazad This compound Tirilazad->Free_Radical_Production Scavenges Tirilazad->Lipid_Peroxidation Inhibits Tirilazad->Membrane_Damage Stabilizes

Caption: this compound's antioxidant signaling pathway.

Experimental_Workflow_MRS cluster_setup Animal Model and Treatment cluster_imaging In Vivo MRS Imaging cluster_analysis Data Analysis A Induce MCAO in Rat B Administer Tirilazad or Vehicle A->B C Anesthetize and Position in MRI Scanner B->C D Acquire Anatomical MRI C->D E Define VOI and Perform Shimming D->E F Acquire 1H-MRS Data E->F G Process MRS Spectra F->G H Quantify Metabolites (NAA, Lactate, etc.) G->H I Statistical Comparison between Groups H->I

Caption: Experimental workflow for MRS studies.

Logical_Relationship_Imaging cluster_effects Physiological & Metabolic Effects cluster_techniques In Vivo Imaging Techniques Tirilazad This compound Treatment Vasospasm Reduced Vasospasm Tirilazad->Vasospasm CBF Altered Cerebral Blood Flow Tirilazad->CBF Metabolism Improved Metabolic Profile Tirilazad->Metabolism ROS Decreased ROS & Lipid Peroxidation Tirilazad->ROS BBB Enhanced BBB Integrity Tirilazad->BBB Angiography Angiography Vasospasm->Angiography Measured by SPECT SPECT CBF->SPECT Measured by MRS MRS Metabolism->MRS Measured by Optical Optical Imaging (Bioluminescence/ Fluorescence) ROS->Optical Measured by EBD Evans Blue Dye (Endpoint) BBB->EBD Measured by

Caption: Relationship between Tirilazad's effects and imaging techniques.

References

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Tirilazad Mesylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tirilazad (B25892) Mesylate is a synthetic, non-glucocorticoid 21-aminosteroid that functions as a potent inhibitor of lipid peroxidation.[1][2] Its primary mechanism of action involves scavenging lipid peroxyl free radicals, thereby protecting cell membranes from oxidative damage.[1][2][3][4] This neuroprotective agent has been investigated for its therapeutic potential in conditions associated with oxidative stress, such as subarachnoid hemorrhage and spinal cord injury.[1][4][5] Flow cytometry is a powerful technique to elucidate the effects of Tirilazad Mesylate at the single-cell level, providing quantitative data on its antioxidant properties and impact on cell fate.

These application notes provide detailed protocols for utilizing flow cytometry to analyze various cellular parameters in response to this compound treatment, including apoptosis, oxidative stress, and cell cycle progression.

Mechanism of Action of this compound

This compound's main therapeutic effect is the inhibition of iron-dependent lipid peroxidation.[2] It achieves this through several mechanisms:

  • Free Radical Scavenging: It directly scavenges lipid peroxyl and hydroxyl radicals.[2]

  • Membrane Stabilization: It incorporates into the cell membrane, reducing its fluidity and limiting the propagation of lipid peroxidation.[2][5]

  • Maintenance of Endogenous Antioxidants: It helps in preserving the levels of vitamins E and C.[2]

The following diagram illustrates the proposed signaling pathway of this compound in mitigating cellular damage.

Tirilazad_Pathway cluster_0 Cellular Stress cluster_1 This compound Action Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Lipid Peroxidation Lipid Peroxidation Reactive Oxygen Species (ROS)->Lipid Peroxidation initiates Cell Membrane Damage Cell Membrane Damage Lipid Peroxidation->Cell Membrane Damage causes Apoptosis Apoptosis Cell Membrane Damage->Apoptosis can lead to This compound This compound Free Radical Scavenging Free Radical Scavenging This compound->Free Radical Scavenging Membrane Stabilization Membrane Stabilization This compound->Membrane Stabilization Free Radical Scavenging->Lipid Peroxidation inhibits Membrane Stabilization->Lipid Peroxidation inhibits

Caption: Proposed mechanism of this compound in inhibiting oxidative stress.

Experimental Protocols

The following sections detail the experimental protocols for assessing the effects of this compound using flow cytometry.

Analysis of Apoptosis using Annexin V and Propidium Iodide (PI) Staining

This protocol is designed to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.

Principle:

During early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is impermeant to live and early apoptotic cells but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Experimental Workflow:

Apoptosis_Workflow Cell Seeding & Treatment Cell Seeding & Treatment Cell Harvesting Cell Harvesting Cell Seeding & Treatment->Cell Harvesting Washing Washing Cell Harvesting->Washing Resuspension in Binding Buffer Resuspension in Binding Buffer Washing->Resuspension in Binding Buffer Staining with Annexin V & PI Staining with Annexin V & PI Resuspension in Binding Buffer->Staining with Annexin V & PI Incubation Incubation Staining with Annexin V & PI->Incubation Flow Cytometry Analysis Flow Cytometry Analysis Incubation->Flow Cytometry Analysis

Caption: Workflow for Annexin V and PI apoptosis assay.

Materials:

  • This compound

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC (or other fluorochrome conjugates)

  • Propidium Iodide (PI) staining solution

  • 10X Binding Buffer (0.1 M Hepes/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Seed cells at a density of 1 x 10^6 cells/well in a 6-well plate and incubate overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control for the desired time period. Include a positive control for apoptosis (e.g., treatment with staurosporine).

  • Cell Harvesting:

    • For adherent cells, gently trypsinize and collect the cells. For suspension cells, proceed to the next step.

    • Collect all cells, including those in the supernatant, by centrifugation at 300 x g for 5 minutes.[6]

  • Washing:

    • Wash the cells twice with cold PBS.[6]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer immediately.

Data Presentation:

Treatment Group% Live Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control
Tirilazad (0.1 µM)
Tirilazad (1 µM)
Tirilazad (10 µM)
Tirilazad (100 µM)
Positive Control
Analysis of Intracellular Reactive Oxygen Species (ROS)

This protocol measures the levels of intracellular ROS, a key indicator of oxidative stress.

Principle:

Cell-permeable dyes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) are non-fluorescent until they are oxidized by intracellular ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The intensity of the fluorescence is proportional to the amount of ROS.

Materials:

  • This compound

  • Cell culture medium and supplements

  • PBS

  • H2DCFDA or other ROS-sensitive dyes

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Seed and treat cells with this compound as described in the apoptosis protocol. Include a positive control for oxidative stress (e.g., treatment with H2O2).

  • Cell Harvesting and Staining:

    • Harvest cells and wash once with PBS.

    • Resuspend the cells in pre-warmed PBS containing the ROS-sensitive dye (e.g., 10 µM H2DCFDA).

    • Incubate for 30 minutes at 37°C in the dark.

  • Washing:

    • Wash the cells twice with PBS to remove excess dye.

  • Flow Cytometry Analysis:

    • Resuspend the cells in PBS.

    • Analyze the samples on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel for DCF).

Data Presentation:

Treatment GroupMean Fluorescence Intensity (MFI) of ROS ProbeFold Change in ROS vs. Vehicle Control
Vehicle Control1.0
Tirilazad (0.1 µM)
Tirilazad (1 µM)
Tirilazad (10 µM)
Tirilazad (100 µM)
Positive Control
Analysis of Cell Cycle Progression

This protocol assesses the distribution of cells in different phases of the cell cycle.

Principle:

Propidium Iodide (PI) stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA. This allows for the differentiation of cells in G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content).

Materials:

  • This compound

  • Cell culture medium and supplements

  • PBS

  • Cold 70% Ethanol (B145695)

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Seed and treat cells with this compound as described previously.

  • Cell Harvesting and Fixation:

    • Harvest the cells and wash once with cold PBS.

    • While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to the cell pellet to fix the cells.[8]

    • Incubate at -20°C for at least 2 hours (can be stored for several weeks).[9]

  • Washing and Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes.[10]

    • Wash the cells twice with PBS to remove the ethanol.[8]

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.[11]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer. Use a low flow rate to ensure accurate DNA content measurement.

Data Presentation:

Treatment Group% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control
Tirilazad (0.1 µM)
Tirilazad (1 µM)
Tirilazad (10 µM)
Tirilazad (100 µM)

Conclusion

The provided protocols offer a comprehensive framework for investigating the cellular effects of this compound using flow cytometry. By quantifying changes in apoptosis, oxidative stress, and cell cycle distribution, researchers can gain valuable insights into the cytoprotective mechanisms of this compound. These methods are essential for preclinical drug development and for further elucidating the therapeutic potential of this compound.

References

Troubleshooting & Optimization

Tirilazad Mesylate solubility problems in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tirilazad Mesylate, focusing on its solubility challenges in aqueous solutions.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and handling of this compound solutions for experimental use.

Issue Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock solution in aqueous buffer (e.g., PBS, cell culture media) This compound is poorly soluble in aqueous solutions. The abrupt change in solvent polarity when adding a concentrated DMSO stock to an aqueous medium can cause the compound to crash out of solution.1. Lower the final concentration: If experimentally feasible, reduce the final working concentration of this compound. 2. Stepwise dilution: Instead of adding the DMSO stock directly to the final volume of aqueous buffer, perform a serial dilution. First, dilute the DMSO stock with a small volume of the aqueous buffer, vortex or mix gently, and then add this intermediate solution to the remaining buffer. 3. Increase the final DMSO concentration (for in vitro assays): While keeping the final DMSO concentration as low as possible to avoid cellular toxicity (ideally ≤0.1% to 0.5%), a slightly higher concentration may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments. 4. Use of co-solvents/excipients (for in vivo studies): For animal studies, formulations including co-solvents like polyethylene (B3416737) glycol (PEG) and surfactants like Tween-80 can significantly improve solubility and stability.
Cloudy or hazy solution after preparation The solubility limit of this compound in the chosen solvent system has been exceeded. This can also be an early sign of aggregation.1. Filter the solution: Use a 0.22 µm syringe filter to remove any undissolved particles or aggregates. This will provide a clear solution, but the actual concentration should be verified if possible. 2. Sonication: Brief sonication in a water bath can help to break up small aggregates and improve dissolution. 3. Gentle warming: Warming the solution to 37°C may aid in dissolving the compound. However, be cautious about the thermal stability of this compound for prolonged periods. 4. Prepare a fresh, more dilute solution: If the above methods are unsuccessful, it is best to start over with a lower target concentration.
Inconsistent experimental results This could be due to variability in the concentration of soluble this compound, possibly caused by precipitation or aggregation over time.1. Prepare fresh solutions for each experiment: Avoid using solutions that have been stored for extended periods, especially after dilution in aqueous buffers. 2. Visually inspect solutions before use: Always check for any signs of precipitation before adding the solution to your experimental system. 3. Ensure thorough mixing: Before taking an aliquot, ensure the stock solution is well-mixed, especially if it has been stored.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: Due to its poor aqueous solubility, it is recommended to prepare a high-concentration stock solution of this compound in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used and effective solvent.

Q2: What is the solubility of this compound in common solvents?

Solubility Data for U-74389G (Methylated Tirilazad)

Solvent Solubility
DMSO~35.3 mg/mL
Ethanol~1.36 mg/mL
1:1 DMSO:PBS (pH 7.2)~0.05 mg/mL

Note: This data is for the related compound U-74389G and should be used as a guideline. Actual solubility of this compound may vary.

Q3: How can I prepare a this compound solution for in vitro cell-based assays?

A3: For in vitro experiments, it is crucial to minimize the final concentration of organic solvents to avoid cytotoxicity. The following is a general protocol:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Warm the cell culture medium to 37°C.

  • Perform a serial dilution. For example, to achieve a final concentration of 1 µM in a final volume of 1 mL of media with 0.1% DMSO, you can first dilute 1 µL of the 10 mM stock solution into 99 µL of media. Then, add 10 µL of this intermediate dilution to the remaining 990 µL of media.

  • Gently mix the final solution immediately after preparation.

  • Always include a vehicle control in your experiment containing the same final concentration of DMSO.

Q4: How can I prepare a this compound solution for in vivo animal studies?

A4: For in vivo administration, a formulation with co-solvents is often necessary to achieve the desired concentration and maintain stability. The following is an example of a formulation protocol for Tirilazad (free base), which can be adapted for the mesylate salt:

  • Prepare a 33.3 mg/mL stock solution of Tirilazad in DMSO.

  • In a sterile tube, add 100 µL of the DMSO stock solution to 400 µL of polyethylene glycol 300 (PEG300) and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix again.

  • Finally, add 450 µL of saline to bring the total volume to 1 mL. This results in a clear solution of approximately 3.33 mg/mL.

Q5: Why is a citrate (B86180) buffer sometimes mentioned in relation to this compound formulations?

A5: In clinical trials, this compound was often administered in a citrate vehicle. Citrate buffers can be used to maintain a slightly acidic pH, which may improve the solubility of some basic compounds. However, for many research applications, standard buffers like PBS are used, and the focus is on using co-solvents like DMSO to achieve solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the mass of this compound required to prepare the desired volume of a 10 mM solution (Molecular Weight of this compound: ~721.0 g/mol ).

  • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.

  • Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: General Procedure for Determining Kinetic Solubility in Aqueous Buffer

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well plate

  • Plate reader capable of measuring turbidity (nephelometry) or absorbance at ~620 nm

Procedure:

  • Add a fixed volume of the aqueous buffer to the wells of a 96-well plate.

  • Prepare a serial dilution of the this compound DMSO stock solution in DMSO.

  • Add a small, equal volume of each concentration of the DMSO stock solution to the wells containing the aqueous buffer.

  • Mix the solutions in the wells.

  • Measure the turbidity or absorbance of each well immediately and after a set incubation period (e.g., 1-2 hours) at room temperature.

  • The concentration at which a significant increase in turbidity/absorbance is observed is considered the kinetic solubility limit.

Visualizations

Tirilazad_Mesylate_Mechanism_of_Action cluster_0 Cellular Stress (e.g., Ischemia) cluster_1 Lipid Peroxidation Cascade cluster_2 This compound Intervention stress Increased Reactive Oxygen Species (ROS) ros ros lipid_peroxidation Lipid Peroxidation of Cell Membranes ros->lipid_peroxidation attacks membrane_damage Membrane Damage & Cell Death lipid_peroxidation->membrane_damage leads to tirilazad This compound tirilazad->ros Scavenges ROS tirilazad->lipid_peroxidation Inhibits Peroxidation membrane_stabilization Membrane Stabilization tirilazad->membrane_stabilization Promotes membrane_stabilization->membrane_damage Prevents Tirilazad_In_Vitro_Workflow prep_stock 1. Prepare 10 mM Stock in 100% DMSO dilute_stock 2. Perform Serial Dilution in Cell Culture Medium prep_stock->dilute_stock treat_cells 3. Add Diluted Solution to Cells (Final DMSO ≤ 0.5%) dilute_stock->treat_cells incubate 5. Incubate for Desired Time treat_cells->incubate vehicle_control 4. Prepare Vehicle Control (Medium + same % DMSO) vehicle_control->incubate assay 6. Perform Cellular Assay incubate->assay

Technical Support Center: Enhancing the Stability of Tirilazad Mesylate in Experimental Buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tirilazad (B25892) Mesylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of Tirilazad Mesylate in common experimental buffers. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo studies.

Troubleshooting Guide: Preventing this compound Precipitation

Precipitation of this compound in experimental buffers is a common issue that can significantly impact experimental outcomes. This guide provides a systematic approach to troubleshoot and prevent precipitation.

Potential Cause Description Recommended Solutions
Poor Aqueous Solubility This compound is a lipophilic and hydrophobic molecule with limited solubility in aqueous solutions, particularly at neutral to alkaline pH.- Prepare a high-concentration stock solution in an appropriate organic solvent such as Dimethyl Sulfoxide (DMSO). - Minimize the final concentration of the organic solvent in the cell culture or experimental buffer (typically ≤0.1% v/v to avoid cytotoxicity).[1][2] - Perform the final dilution step directly into pre-warmed (37°C) experimental buffer with vigorous mixing to facilitate rapid dispersion.[1][3]
pH-Dependent Solubility The solubility of this compound is highly dependent on pH. It is more soluble in acidic conditions.- For in vivo studies, administration in acidic aqueous solutions (pH 3) is common.[4] A citrate (B86180) buffer is a suitable vehicle for in vivo administration.[4] - For in vitro studies, if the experimental design allows, consider using a slightly acidic buffer system. However, ensure the pH is compatible with your cell type.
"Solvent Shock" Rapid dilution of a concentrated organic stock solution into an aqueous buffer can cause the compound to precipitate out of solution due to the abrupt change in solvent polarity.[1][3]- Add the DMSO stock solution drop-wise to the experimental buffer while gently vortexing or swirling to ensure rapid and uniform mixing.[3] - Consider a serial dilution approach: create an intermediate dilution in a small volume of buffer before adding it to the final volume.[3]
Temperature Fluctuations Moving solutions between cold storage and a warm incubator can cause less soluble compounds to precipitate.- Always pre-warm your experimental buffer and other solutions to the experimental temperature (e.g., 37°C) before adding the this compound stock solution.[1][2] - Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.
Interaction with Buffer Components Certain salts and other components in buffers can interact with this compound, leading to the formation of insoluble complexes. Phosphate (B84403) buffers, in particular, can sometimes cause precipitation of steroid compounds.[5]- If precipitation is observed in phosphate-buffered saline (PBS), consider switching to a different buffer system like a citrate buffer or a TRIS-based buffer.[4][6] - When using TRIS or other buffers, be mindful of their potential to interact with the compound, especially at higher concentrations.[6]
High Final Concentration The desired experimental concentration may exceed the solubility limit of this compound in the specific buffer and conditions used.- Determine the maximum soluble concentration of this compound in your specific experimental buffer by performing a solubility test. - If possible, lower the final concentration in your experiment. Conduct a dose-response study to identify the lowest effective concentration.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound for in vitro experiments due to its ability to dissolve hydrophobic compounds.[1][2]

Q2: What is the maximum recommended final concentration of DMSO in my cell culture medium?

A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept at or below 0.1% (v/v).[1] However, the tolerance to DMSO can vary between different cell lines, so it is advisable to perform a vehicle control experiment to assess the effect of DMSO on your specific cells.

Q3: My this compound solution in the buffer appears cloudy. Is it still usable?

A3: A cloudy or hazy appearance indicates the formation of a fine precipitate or colloidal suspension. This can lead to inaccurate dosing and potentially cytotoxic effects. It is recommended to discard the cloudy solution and reprepare it using the troubleshooting steps outlined above to ensure complete dissolution.

Q4: For how long can I store my this compound stock solution?

A4: Aliquoted stock solutions of this compound in DMSO can be stored at -20°C or -80°C. To avoid degradation from repeated freeze-thaw cycles, it is best to prepare single-use aliquots.

Q5: Which buffer is best for in vivo administration of this compound?

A5: For in vivo administration, an acidic aqueous solution is often used to improve solubility.[4] A citrate buffer has been successfully used as a vehicle for intravenous infusion of this compound in clinical studies.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Studies

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Under a chemical fume hood, accurately weigh the required amount of this compound powder.

  • Add the calculated volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.

  • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.[1]

  • If necessary, sonicate the solution in a water bath for 5-10 minutes to aid dissolution.[1]

  • Visually inspect the solution against a light source to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solution for In Vitro Cell Culture (e.g., Neuronal Cultures)

This protocol provides a general procedure for diluting the DMSO stock solution into cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Pre-warmed (37°C) complete cell culture medium (e.g., DMEM/F12, Neurobasal)

  • Sterile conical tubes

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Pre-warm the required volume of complete cell culture medium to 37°C in a water bath.

  • In a sterile conical tube, add the appropriate volume of pre-warmed cell culture medium.

  • While gently swirling or vortexing the medium, slowly add the required volume of the this compound stock solution drop-wise to achieve the desired final concentration.[3] This gradual addition is crucial to prevent "solvent shock" and precipitation.

  • Once the stock solution is added, cap the tube and invert it several times to ensure a homogenous solution.

  • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

  • Use the freshly prepared working solution for your experiment immediately.

Quantitative Data Summary

Currently, there is limited publicly available quantitative data directly comparing the stability of this compound in different experimental buffers (Citrate, PBS, TRIS) at various pH values and temperatures. However, forced degradation studies, a common practice in pharmaceutical development, provide insights into the degradation pathways under stress conditions.[7][8]

Table 1: General Forced Degradation Conditions for Pharmaceuticals

Stress Condition Typical Reagents and Conditions Potential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl, refluxed at 60-80°CHydrolysis of labile functional groups.
Base Hydrolysis 0.1 M - 1 M NaOH, refluxed at 60-80°CHydrolysis of esters, amides, etc.
Oxidation 3-30% H₂O₂, room temperature or slightly elevatedOxidation of electron-rich moieties.
Thermal Degradation 60-80°C in a stability chamberThermally induced degradation.
Photolytic Degradation Exposure to UV and visible lightPhotodegradation of light-sensitive compounds.

Note: The specific conditions and observed degradation would be compound-specific. The information above is based on general guidelines for forced degradation studies.[7][8]

Visualizations

Signaling Pathway of Lipid Peroxidation Inhibition by this compound

Lipid_Peroxidation_Pathway ROS Reactive Oxygen Species (ROS) Membrane Cell Membrane (Polyunsaturated Fatty Acids) ROS->Membrane attacks LipidPeroxidation Lipid Peroxidation Membrane->LipidPeroxidation initiates CellDamage Cellular Damage & Dysfunction LipidPeroxidation->CellDamage leads to Tirilazad This compound Tirilazad->ROS scavenges Tirilazad->LipidPeroxidation inhibits

Caption: Mechanism of this compound in inhibiting lipid peroxidation.

Experimental Workflow for Preparing this compound Working Solution

Experimental_Workflow start Start weigh Weigh Tirilazad Mesylate Powder start->weigh dissolve Dissolve in DMSO to make 10 mM stock weigh->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C/-80°C aliquot->store thaw Thaw one aliquot store->thaw dilute Slowly add stock to pre-warmed medium while mixing thaw->dilute prewarm Pre-warm cell culture medium to 37°C prewarm->dilute check Visually inspect for precipitation dilute->check use Use immediately in experiment check->use Clear discard Discard and reprepare check->discard Precipitate end End use->end discard->start Restart

Caption: Workflow for preparing this compound working solution.

Logical Relationship for Troubleshooting Precipitation

Troubleshooting_Logic start Precipitation Observed check_stock Is stock solution clear? start->check_stock remake_stock Remake stock solution check_stock->remake_stock No check_dilution Was dilution slow & into pre-warmed buffer? check_stock->check_dilution Yes remake_stock->start optimize_dilution Optimize dilution protocol check_dilution->optimize_dilution No check_concentration Is final concentration too high? check_dilution->check_concentration Yes optimize_dilution->start lower_concentration Lower final concentration check_concentration->lower_concentration Yes check_buffer Is buffer appropriate? (e.g., avoid PBS if issues persist) check_concentration->check_buffer No lower_concentration->start change_buffer Switch to alternative buffer (e.g., Citrate, TRIS) check_buffer->change_buffer No success Precipitation Resolved check_buffer->success Yes change_buffer->start

Caption: Decision tree for troubleshooting this compound precipitation.

References

Technical Support Center: Troubleshooting Inconsistent Results with Tirilazad Mesylate In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tirilazad (B25892) Mesylate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure reproducible results in in vitro studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section provides answers to common questions and solutions for issues you may encounter during your experiments with Tirilazad Mesylate.

Compound Handling and Stability

Q1: My this compound solution appears cloudy or has precipitated after being added to my cell culture medium. What should I do?

A1: This is a common issue as this compound is a lipid-soluble compound with pH-dependent solubility. Here are several steps to prevent precipitation:

  • Proper Stock Solution Preparation: Dissolve this compound in a suitable organic solvent like DMSO to create a concentrated stock solution.

  • pH Considerations: this compound's solubility decreases as the pH increases. It is more stable in acidic solutions (around pH 3).[1] When diluting into your culture medium (typically pH 7.2-7.4), ensure rapid and thorough mixing to avoid localized high concentrations that can lead to precipitation.

  • Final Solvent Concentration: Keep the final concentration of DMSO in your cell culture medium below 0.5% (v/v), as higher concentrations can be cytotoxic. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

  • Pre-warming Medium: Adding the stock solution to pre-warmed (37°C) culture medium can aid in solubility.

  • Fresh Dilutions: Prepare fresh dilutions of this compound in your culture medium for each experiment. Do not store the compound diluted in aqueous-based media for extended periods.

Q2: I am concerned about the stability of this compound in my experimental setup. How should I handle and store it?

A2: this compound requires specific storage and handling to maintain its stability and activity:

  • Storage of Vials: Store vials of this compound refrigerated (2-8°C) and protected from light.

  • Solution Stability: this compound degrades in aqueous solutions, particularly at acidic pH.[1] It is recommended to analyze samples within 24 hours of preparation and to keep them protected from light.[1]

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot your stock solution into single-use volumes to avoid repeated freezing and thawing, which can degrade the compound.

Experimental Design and Execution

Q3: I am not observing a consistent neuroprotective effect with this compound. What are some potential experimental factors to consider?

A3: Inconsistent neuroprotective effects can arise from several variables in your experimental design:

  • Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered responses to treatments.

  • Cell Seeding Density: Ensure a consistent cell seeding density across all wells and experiments. Overly confluent or sparse cultures can respond differently to both the insult and the treatment.

  • Severity of the Insult: The concentration and duration of the neurotoxic insult (e.g., oxidative stress inducer, oxygen-glucose deprivation) should be optimized to induce a sub-maximal level of cell death (e.g., 50-70% viability). An overwhelmingly lethal insult may be impossible to rescue.

  • Treatment Timing: The timing of this compound administration (pre-treatment, co-treatment, or post-treatment relative to the insult) is critical and should be consistent.

  • Phenol (B47542) Red in Media: Phenol red, a common pH indicator in cell culture media, has been shown to have weak estrogenic effects and can interact with reactive oxygen species.[2][3][4][5][6] Consider using phenol red-free medium if you suspect interference with your assay, especially in studies involving oxidative stress.

Q4: My lipid peroxidation assay results are variable when using this compound. How can I improve the reliability of this assay?

A4: Lipid peroxidation assays are notoriously sensitive and prone to variability. Here are some tips for improving consistency:

  • Assay Selection: The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method but can be prone to artifacts. Consider using more specific methods, such as HPLC-based detection of malondialdehyde (MDA) or 4-hydroxynonenal (B163490) (4-HNE), or commercially available fluorescent probe-based kits.

  • Positive Control: Include a known inducer of lipid peroxidation (e.g., ferrous ammonium (B1175870) sulfate, hydrogen peroxide) as a positive control in your experiments.

  • Sample Handling: Process samples promptly and on ice to minimize ex vivo lipid peroxidation.

  • Assay Interference: Be aware that some components of your cell lysate or culture medium may interfere with the assay. Always run appropriate blanks and controls.

Data Presentation

Table 1: Effective Concentrations of this compound in In Vitro Neuroprotection Studies

Cell TypeInsult/ModelTirilazad ConcentrationObserved Effect
Rat embryonic mesencephalic neuronsStandard culture conditions0.3 µM140% increase in tyrosine hydroxylase-positive neurons after 7 days.[1][7]
Fetal mouse spinal cord cells200 µM ferrous ammonium sulfate3, 10, 30 µMConcentration-dependent enhancement of neuronal survival.[8]
Cerebellar granule cellsPeroxynitrite toxicity100 µMApproximately 50% protection against cell death.[9]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Sterile, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, light-protecting microcentrifuge tubes

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube under aseptic conditions.

  • Dissolving: Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). Vortex thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) may aid dissolution.

  • Aliquoting: Aliquot the stock solution into single-use, sterile, light-protecting microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: In Vitro Neuroprotection Assay Against Oxidative Stress

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons

  • Complete cell culture medium (consider using phenol red-free medium)

  • This compound stock solution (from Protocol 1)

  • Oxidative stress-inducing agent (e.g., hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA))

  • Cell viability assay reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed neuronal cells in a 96-well plate at a pre-determined optimal density and allow them to adhere and grow (typically 24 hours).

  • Pre-treatment with this compound:

    • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). Remember to keep the final DMSO concentration consistent and low across all wells.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only).

    • Incubate the cells for the desired pre-treatment time (e.g., 1-2 hours).

  • Induction of Oxidative Stress:

    • Prepare a solution of the oxidative stress-inducing agent in cell culture medium at a pre-determined toxic concentration.

    • Add the oxidative stress-inducing agent to the wells already containing this compound. Include a control group of cells that are not exposed to the stressor.

    • Incubate for the desired duration to induce cell death (e.g., 24 hours).

  • Assessment of Cell Viability:

    • After the incubation period, measure cell viability using your chosen assay according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the viability data to the untreated control wells (100% viability).

    • Plot cell viability (%) against the concentration of this compound to determine the neuroprotective effect.

Visualizations

G cluster_0 Oxidative Stress cluster_1 Cellular Damage cluster_2 This compound Action ROS/RNS ROS/RNS Lipid Peroxidation Lipid Peroxidation ROS/RNS->Lipid Peroxidation initiates Membrane Damage Membrane Damage Lipid Peroxidation->Membrane Damage Cell Death Cell Death Membrane Damage->Cell Death Tirilazad Tirilazad Tirilazad->ROS/RNS scavenges Tirilazad->Lipid Peroxidation inhibits

Caption: Mechanism of this compound's neuroprotective action.

G start Start plate_cells Plate Neuronal Cells in 96-well Plate start->plate_cells incubate1 Incubate 24h plate_cells->incubate1 add_tirilazad Add this compound (and vehicle control) incubate1->add_tirilazad incubate2 Incubate 1-2h add_tirilazad->incubate2 add_stressor Add Oxidative Stressor incubate2->add_stressor incubate3 Incubate 24h add_stressor->incubate3 viability_assay Perform Cell Viability Assay incubate3->viability_assay analyze Analyze Data viability_assay->analyze G start Inconsistent Results with this compound check_solution Is the Tirilazad solution clear upon dilution? start->check_solution check_stability Are you using freshly prepared solutions? check_solution->check_stability Yes solubility_issue Action: Review stock preparation. Ensure final DMSO <0.5%. Pre-warm media. check_solution->solubility_issue No check_controls Are controls (vehicle, positive) behaving as expected? check_stability->check_controls Yes stability_issue Action: Prepare fresh dilutions for each experiment. Store stock properly. check_stability->stability_issue No check_assay Is the assay endpoint reproducible? check_controls->check_assay Yes controls_issue Action: Check vehicle toxicity. Optimize insult concentration. check_controls->controls_issue No assay_issue Action: Validate assay protocol. Consider alternative viability assays. check_assay->assay_issue No

References

Technical Support Center: Optimizing Tirilazad Mesylate for Neuroblastoma Cell Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Tirilazad Mesylate in neuroblastoma cell culture experiments. Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the successful optimization of this compound concentrations for your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and its relevance to neuroblastoma?

A1: this compound is a potent inhibitor of lipid peroxidation.[1][2][3] It acts as a free radical scavenger, protecting cell membranes from oxidative damage.[1][2][3] Neuroblastoma cells often exhibit a state of increased oxidative stress, which can contribute to tumor progression.[1][4] By counteracting lipid peroxidation, this compound may help mitigate oxidative damage in neuroblastoma cells, making it a compound of interest for neuroprotective and potentially anti-tumor studies.

Q2: Which neuroblastoma cell line is most suitable for experiments with this compound?

A2: The choice of cell line depends on the specific research question. Commonly used neuroblastoma cell lines include SH-SY5Y, SK-N-AS, and IMR-32. SH-SY5Y is a well-characterized line that can be differentiated into a more mature neuronal phenotype.[5][6][7] It is advisable to screen a few different cell lines to determine which is most responsive to this compound treatment in your experimental context.

Q3: What is a recommended starting concentration range for this compound in neuroblastoma cell cultures?

A3: Based on studies in other neuronal cell types, a starting concentration range of 1 µM to 50 µM is recommended for initial dose-response experiments.[8] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific neuroblastoma cell line and experimental conditions.

Q4: How should I prepare and store this compound for cell culture experiments?

A4: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO).[9][10] Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[10] When preparing your working concentrations, dilute the DMSO stock in pre-warmed cell culture medium. Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%, and ideally below 0.1%.[11][12][13]

Q5: How long should I incubate neuroblastoma cells with this compound?

A5: The optimal incubation time will depend on your specific assay and research question. For initial experiments, a 24 to 72-hour incubation period is a common starting point. A time-course experiment is recommended to determine the ideal duration for observing the desired effects.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound and neuroblastoma cells.

Issue 1: No Observable Effect of this compound
Potential Cause Troubleshooting Step
Compound Inactivity Ensure the this compound is from a reputable supplier and has been stored correctly. If possible, test its activity in a positive control assay.
Sub-optimal Concentration Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 100 µM).
Incorrect Incubation Time Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal treatment duration.
Cell Line Insensitivity Test the effect of this compound on a different neuroblastoma cell line.
Assay Not Sensitive Enough Use a more sensitive assay to detect changes. For example, if a viability assay shows no change, consider a more specific assay for oxidative stress.
Issue 2: High Variability in Experimental Results
Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette for seeding plates.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Inconsistent Drug Dilution Prepare a master mix of the drug-containing medium for all replicate wells to ensure a consistent final concentration.
Cell Passage Number Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic changes.[7]
Mycoplasma Contamination Regularly test your cell cultures for mycoplasma contamination, which can significantly alter cellular responses.
Issue 3: Compound Precipitation in Culture Medium
Potential Cause Troubleshooting Step
Poor Solubility Ensure the DMSO stock is fully dissolved before dilution. Pre-warm the cell culture medium to 37°C before adding the compound. Add the DMSO stock to the medium drop-wise while gently swirling.[10]
Final Concentration Too High The desired concentration may exceed the compound's solubility in the aqueous medium. Try a lower final concentration.
High Final DMSO Concentration A high DMSO percentage can sometimes cause precipitation when added to aqueous solutions. Keep the final DMSO concentration as low as possible.

Experimental Protocols

Protocol 1: Determining Optimal Seeding Density for Neuroblastoma Cells
  • Cell Preparation: Culture your chosen neuroblastoma cell line (e.g., SH-SY5Y) in the recommended medium and conditions.[5][6]

  • Seeding: In a 96-well plate, seed the cells in triplicate at a range of densities (e.g., 2,500, 5,000, 10,000, 20,000, and 40,000 cells per well) in 100 µL of complete medium.

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • Cell Viability Assay: At each time point, perform a cell viability assay (e.g., MTT assay, see Protocol 3).

  • Analysis: The optimal seeding density is the one that results in exponential growth over the desired experimental duration without reaching confluency.

Protocol 2: Dose-Response Curve for this compound
  • Cell Seeding: Seed your neuroblastoma cells in a 96-well plate at the predetermined optimal density and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium from your DMSO stock. Ensure the final DMSO concentration is constant across all wells, including the vehicle control (e.g., 0.1%).

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM).

  • Incubation: Incubate the plate for your desired experimental duration (e.g., 48 hours).

  • Cell Viability Assay: Perform an MTT assay to assess cell viability.

  • Data Analysis: Plot cell viability (%) against the logarithm of the this compound concentration to determine the IC50 (half-maximal inhibitory concentration) or the optimal working concentration.

Protocol 3: MTT Cell Viability Assay
  • Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Filter-sterilize and store at -20°C in the dark.

  • MTT Addition: Following the treatment incubation, add 10 µL of the MTT stock solution to each well of the 96-well plate.[14]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

  • Incubation: Incubate the plate overnight at 37°C in a humidified chamber to ensure complete dissolution of the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Protocol 4: Lipid Peroxidation (MDA) Assay
  • Cell Treatment: Culture and treat neuroblastoma cells with this compound and a positive control for lipid peroxidation (e.g., H₂O₂) in a multi-well plate.

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them according to the manufacturer's protocol of a commercial lipid peroxidation assay kit.[2][4][8]

  • Assay Procedure: Follow the kit's instructions for reacting the cell lysate with thiobarbituric acid (TBA) to generate a colored product.[2][8]

  • Measurement: Measure the absorbance or fluorescence at the specified wavelength.

  • Quantification: Determine the concentration of malondialdehyde (MDA), a byproduct of lipid peroxidation, by comparing the results to a standard curve.

Data Presentation

Table 1: Hypothetical Results of a Dose-Response Experiment of this compound on SH-SY5Y Cells after 48h Treatment

This compound (µM)Average Cell Viability (%)Standard Deviation
0 (Vehicle Control)1005.2
198.54.8
595.15.5
1092.36.1
2588.75.9
5075.47.2
10052.18.5

Table 2: Hypothetical Results of Lipid Peroxidation (MDA) Assay in SH-SY5Y Cells

Treatment GroupMDA Concentration (nmol/mg protein)Standard Deviation
Untreated Control1.20.15
Vehicle Control (0.1% DMSO)1.30.18
H₂O₂ (100 µM)5.80.45
This compound (10 µM)1.40.21
H₂O₂ + this compound (10 µM)2.50.33

Visualizations

G cluster_workflow Experimental Workflow for this compound Optimization prep Prepare this compound Stock (in DMSO) dose_response Perform Dose-Response Experiment prep->dose_response culture Culture Neuroblastoma Cells (e.g., SH-SY5Y) seeding Determine Optimal Seeding Density culture->seeding seeding->dose_response viability Assess Cell Viability (MTT Assay) dose_response->viability optimal_conc Determine Optimal Concentration viability->optimal_conc functional_assay Conduct Functional Assays (e.g., Lipid Peroxidation) optimal_conc->functional_assay

Caption: Workflow for optimizing this compound concentration.

G cluster_pathway This compound's Proposed Mechanism of Action ROS Reactive Oxygen Species (ROS) Peroxidation Lipid Peroxidation ROS->Peroxidation attacks Membrane Cell Membrane Lipids Membrane->Peroxidation Damage Cellular Damage Peroxidation->Damage Tirilazad This compound Tirilazad->Peroxidation inhibits

Caption: this compound's inhibitory effect on lipid peroxidation.

G cluster_troubleshooting Troubleshooting Logic: No Observable Effect Start No Effect Observed CheckCompound Verify Compound Integrity & Activity Start->CheckCompound CheckCells Assess Cell Health & Target Expression CheckCompound->CheckCells Compound OK Redesign Identify Root Cause & Redesign Experiment CheckCompound->Redesign Compound Issue Found CheckProtocol Review Assay Protocol & Parameters CheckCells->CheckProtocol Cells Healthy CheckCells->Redesign Cell Issue Found CheckAnalysis Check Data Analysis & Interpretation CheckProtocol->CheckAnalysis Protocol Correct CheckProtocol->Redesign Assay Issue Found CheckAnalysis->Redesign Analysis Valid CheckAnalysis->Redesign Analysis Error Found

Caption: Troubleshooting workflow for lack of experimental effect.

References

Technical Support Center: Overcoming Tirilazad Mesylate Delivery Issues in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tirilazad (B25892) Mesylate in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for dissolving Tirilazad Mesylate for intravenous (IV) administration in animal studies?

A1: Based on multiple studies, a citrate (B86180) buffer with a pH of 3.0 is a commonly used and effective vehicle for the intravenous administration of this compound.[1][2][3] This acidic buffer system helps to solubilize the compound for delivery.

Q2: What are the typical dosages of this compound used in animal models of neurological injury?

A2: Dosages can vary depending on the animal model and the specific condition being studied. For instance, in studies of focal ischemia in cats, a dose of 1.5 mg/kg followed by a 0.2 mg/kg/hr IV infusion has been used.[1] In a canine model of cerebral compression ischemia, a similar initial dose of 1.5 mg/kg IV was followed by a 0.18 mg/kg/hr infusion.[2] In rat models of subarachnoid hemorrhage, doses of 0.3 and 1.0 mg/kg IV have been tested.[4] For shaken baby syndrome models in infant rats, a 10 mg/kg intraperitoneal (IP) dose has been administered.[5]

Q3: Are there any known side effects associated with this compound administration in animals?

A3: In healthy and endotoxemic calves, mild and transient tachypnea (rapid breathing) was observed following intravenous administration of this compound.[6] While clinical trials in humans have noted infusion site phlebitis, this has not been explicitly detailed in the provided animal study abstracts.[7] It is advisable to monitor animals for any signs of irritation at the injection site, particularly with acidic vehicle formulations.

Q4: Can this compound be administered via routes other than intravenous injection?

A4: Yes, besides intravenous administration, intraperitoneal (IP) injection has been used in rat models.[5] The choice of administration route will depend on the experimental design and the target condition.

Q5: Have there been any reported issues with the stability of this compound formulations?

A5: While the provided search results do not detail specific stability issues, the use of a citrate buffer for solubilization suggests that this compound may have limited solubility in neutral aqueous solutions. It is recommended to prepare fresh solutions for each experiment and to visually inspect for any precipitation before administration.

Troubleshooting Guide

Problem: I am observing precipitation in my this compound solution.

  • Solution 1: Check the pH of your vehicle. this compound has been successfully dissolved and administered using a citrate buffer with a pH of 3.0.[1][2][3] Ensure your buffer is correctly prepared and the pH is in the acidic range.

  • Solution 2: Prepare fresh solutions. Do not store this compound solutions for extended periods unless stability data for your specific formulation is available. It is best practice to prepare the formulation immediately before use.

  • Solution 3: Consider the concentration. If you are working with a high concentration of this compound, you may be exceeding its solubility limit even in an acidic buffer. Try reducing the concentration to see if the precipitation issue resolves.

Problem: My experimental results are inconsistent, or the drug appears to have low efficacy.

  • Solution 1: Verify the dosage and administration schedule. The timing of administration in relation to the induced injury is often critical. For example, in a rat model of shaken baby syndrome, Tirilazad was administered 10 minutes before or 5-30 minutes after the injury, with subsequent doses at 2 and 24 hours.[5] Review the literature for protocols relevant to your model.

  • Solution 2: Consider potential metabolic differences. Clinical trials in humans have suggested a differential effect of Tirilazad between genders, possibly due to differences in drug metabolism.[8] While not explicitly studied in the provided animal research, this is a factor to consider in your experimental design and data analysis.

  • Solution 3: Ensure adequate delivery to the target tissue. For central nervous system (CNS) studies, ensuring the drug crosses the blood-brain barrier is crucial. The provided studies using IV and IP routes in models of CNS injury suggest that the drug can reach the target tissue. However, if efficacy is a concern, you may need to confirm CNS penetration in your model.

Quantitative Data Summary

Animal ModelConditionAdministration RouteVehicleDosageOutcomeReference
CatsTransient Focal IschemiaIVCitrate Buffer (pH 3.0)1.5 mg/kg + 0.2 mg/kg/hrDid not ameliorate infarct volume[1]
DogsCompression IschemiaIVCitrate Buffer1.5 mg/kg + 0.18 mg/kg/hrDid not improve immediate metabolic recovery[2]
CalvesHealthy and EndotoxemicIVSterile Saline3 mg/kg every 8 hours for 5 daysSuppressed clinical signs of endotoxemia at lower endotoxin (B1171834) doses[6]
RatsSubarachnoid HemorrhageIVNot Specified0.3 and 1.0 mg/kgSignificantly reduced blood-brain barrier damage[4]
Infant RatsShaken Baby Syndrome ModelIPNot Specified10 mg/kg (3 doses)Significant reduction in cortical hemorrhaging[5]

Experimental Protocols

Protocol 1: Intravenous Administration of this compound in a Feline Model of Transient Focal Ischemia

This protocol is based on a study investigating the effects of this compound on early brain injury in cats.[1]

  • Animal Model: Halothane-anesthetized cats.

  • Ischemia Induction: 90 minutes of left middle cerebral artery and bilateral common carotid artery occlusion.

  • This compound Preparation: Dissolve this compound in a citrate buffer (pH 3.0).

  • Dosing Regimen:

    • Administer an initial intravenous bolus of 1.5 mg/kg.

    • Immediately follow with a continuous intravenous infusion of 0.2 mg/kg per hour.

  • Control Group: Administer an equal volume of the citrate buffer vehicle.

  • Reperfusion: Initiate reperfusion for 180 minutes following the ischemic period.

  • Outcome Measures: Assess infarct volume using 2,3,5-triphenyltetrazolium chloride (TTC) staining and monitor somatosensory evoked potentials.

Protocol 2: Intraperitoneal Administration of this compound in an Infant Rat Model of Shaken Baby Syndrome

This protocol is derived from a study on the effects of this compound on cortical degeneration in an infant rat model.[5]

  • Animal Model: 6-day-old male rat pups.

  • Injury Induction: Combine violent shaking and hypoxia to induce subdural hemorrhaging.

  • This compound Preparation: Prepare a solution of this compound for intraperitoneal injection.

  • Dosing Regimen: Administer a total of three doses of 10 mg/kg, IP:

    • The first dose is given either 10 minutes before or 5-30 minutes after the injury.

    • Subsequent doses are administered at 2 and 24 hours post-injury.

  • Control Group: Administer an equal volume of the vehicle.

  • Outcome Measures: Assess cortical hemorrhaging and cortical wet weight at various time points (e.g., 48 hours, 7 days, and 14 days post-injury).

Visualizations

experimental_workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis prep_tm Prepare this compound in Citrate Buffer (pH 3.0) administer_drug Administer this compound (IV or IP) prep_tm->administer_drug prep_animal Anesthetize Animal induce_injury Induce CNS Injury (e.g., Ischemia) prep_animal->induce_injury induce_injury->administer_drug Time-critical monitor Monitor Physiological Parameters administer_drug->monitor assess Assess Outcome Measures (e.g., Infarct Volume, Behavior) monitor->assess

Caption: A generalized experimental workflow for in vivo studies of this compound.

troubleshooting_logic start Issue Encountered precipitation Precipitation in Solution? start->precipitation inconsistent_results Inconsistent/Low Efficacy? start->inconsistent_results check_ph Check Vehicle pH (Should be acidic, e.g., 3.0) precipitation->check_ph Yes verify_dose Verify Dosage and Administration Timing inconsistent_results->verify_dose Yes fresh_solution Prepare Fresh Solution check_ph->fresh_solution check_concentration Review Concentration fresh_solution->check_concentration check_metabolism Consider Metabolic Factors (e.g., gender) verify_dose->check_metabolism confirm_delivery Confirm CNS Penetration check_metabolism->confirm_delivery

Caption: A troubleshooting decision tree for common issues with this compound.

signaling_pathway cns_injury CNS Injury (e.g., Ischemia, Trauma) ros Reactive Oxygen Species (ROS) Generation cns_injury->ros lipid_peroxidation Lipid Peroxidation ros->lipid_peroxidation membrane_damage Cell Membrane Damage lipid_peroxidation->membrane_damage neuronal_death Neuronal Death membrane_damage->neuronal_death tirilazad This compound tirilazad->lipid_peroxidation Inhibits

Caption: The mechanism of action of this compound in preventing neuronal damage.

References

Technical Support Center: Preventing Tirilazad Mesylate Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to Tirilazad (B25892) Mesylate precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why is my Tirilazad Mesylate precipitating when I add it to the cell culture medium from a DMSO stock?

A1: This is a common issue for hydrophobic (lipophilic) compounds like this compound.[1][2][3] While it dissolves well in an organic solvent like Dimethyl Sulfoxide (DMSO), it has poor aqueous solubility.[1][4] When the concentrated DMSO stock is added to the aqueous environment of the culture medium, the DMSO concentration is drastically lowered. The aqueous medium cannot maintain the compound in a dissolved state, causing it to "crash out" of solution and form a precipitate.[1] This phenomenon is known as a solvent shift.

Q2: What are the consequences of this compound precipitation in my experiments?

A2: Precipitation can lead to several significant experimental issues:

  • Inaccurate Dosing: The actual concentration of soluble, biologically active this compound will be lower than intended, leading to unreliable and non-reproducible results.[4]

  • Cellular Toxicity: The precipitate particles themselves can be cytotoxic or induce cellular stress, which can confound the experimental outcomes.[4]

  • Assay Interference: Precipitates can interfere with various cell-based assays, especially those involving optical measurements like microscopy or plate-based readers.[4]

Q3: What is the recommended final concentration of DMSO in the culture medium?

A3: The final concentration of DMSO should be kept as low as possible to avoid cytotoxicity, typically below 0.5%.[1] However, for poorly soluble compounds, a slightly higher but still cell-tolerated concentration might be necessary. It is critical to include a vehicle control in your experiments with the same final DMSO concentration as the treatment group to account for any solvent effects.[1][5]

Troubleshooting Guides

Issue: Immediate Precipitation Upon Addition to Medium

This is the most common problem, occurring due to the abrupt change in the solvent environment.

Solution 1: Optimize Stock Solution and Dilution Technique

  • Use High-Quality, Anhydrous DMSO: Water content in DMSO can reduce its ability to dissolve hydrophobic compounds. Always use fresh, high-quality, anhydrous DMSO to prepare stock solutions.[4]

  • Prepare a High-Concentration Stock: A higher stock concentration (e.g., 10-20 mM) allows for a smaller volume to be added to the culture medium, which helps minimize the final DMSO concentration.[4]

  • Perform Stepwise Dilution: Instead of adding the concentrated stock directly to the full volume of medium, try a stepwise dilution. First, dilute the DMSO stock into a small volume of serum-containing medium. The proteins in the serum can help bind and solubilize the compound.[1] Then, add this intermediate dilution to the final culture volume.

Solution 2: Enhance the Mixing Procedure

  • Slow, Dropwise Addition: Add the this compound stock solution dropwise to the medium.

  • Simultaneous Agitation: While adding the stock, gently vortex or swirl the tube/flask.[1] This ensures rapid and thorough mixing, preventing localized high concentrations of the compound that are prone to precipitation.[1]

Solution 3: Control the Temperature

  • Pre-warm the Medium: Ensure the cell culture medium is warmed to 37°C before adding the compound.[4] Adding a cold stock to warm media can sometimes cause precipitation due to temperature shifts.

Issue: Delayed Precipitation During Incubation

If precipitation occurs hours or days after the initial successful dilution, it could be due to changes in the media or compound instability.

Solution 1: Maintain Stable Culture Conditions

  • Use Buffered Media: Cellular metabolism can alter the pH of the culture medium over time.[4] Changes in pH can affect a compound's solubility. Use a well-buffered medium (e.g., containing HEPES) to maintain a stable pH.[1]

  • Minimize Temperature Fluctuations: When moving plates between the incubator and a microscope, use a heated stage to maintain a consistent temperature. Minimize the time that plates are outside the stable incubator environment.[1]

Solution 2: Assess Compound Stability

  • Check Manufacturer's Data: Review the supplier's datasheet for information on the stability of this compound in aqueous solutions over time.[1]

  • Prepare Fresh Solutions: If stability is a concern, prepare fresh working solutions immediately before each experiment rather than storing them. Stock solutions in anhydrous DMSO are generally stable when stored correctly (e.g., at -20°C or -80°C).[6]

Data Presentation

Solvent / MediumSolubility (mg/mL)
DMF36.3
DMSO35.3
Ethanol1.36
DMSO:PBS (pH 7.2) (1:1)0.05
(Data for U-74389G, a methylated analogue of Tirilazad)[7]

Experimental Protocols

Protocol: Preparation of this compound Stock and Working Solutions

This protocol provides a recommended methodology to minimize precipitation when preparing this compound for cell culture experiments.

Materials:

  • This compound powder

  • High-quality, anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Complete cell culture medium (containing serum, if used), pre-warmed to 37°C

Part 1: Preparing a High-Concentration Stock Solution (e.g., 10 mM)

  • Calculate the mass of this compound needed to prepare the desired volume and concentration of the stock solution (Molecular Weight: ~721 g/mol ).[8]

  • Weigh the this compound powder and add it to a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex thoroughly until the powder is completely dissolved. This is your concentrated stock solution.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]

Part 2: Preparing the Final Working Solution (Stepwise Dilution Method)

  • Thaw an aliquot of the concentrated DMSO stock solution.

  • Pre-warm your complete cell culture medium to 37°C.

  • In a sterile tube, prepare an intermediate dilution by adding a small volume of the concentrated stock solution to a small volume of the pre-warmed complete medium (e.g., add 2 µL of 10 mM stock to 198 µL of medium for a 100 µM intermediate solution). Pipette up and down gently to mix. The presence of serum proteins can aid solubility.[1]

  • Add the required volume of this intermediate solution to your final volume of pre-warmed culture medium while gently swirling the flask or plate.[1] This two-step process ensures the compound does not experience an abrupt solvent change.

  • Visually inspect the final medium under a light source for any signs of precipitation.

  • Always prepare a vehicle control using the same dilution steps with DMSO only.

Visualizations

G Troubleshooting Tirilazad Precipitation Workflow cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation start Precipitation Observed? sol1 Optimize Dilution: - Use Anhydrous DMSO - High-Concentration Stock - Stepwise Dilution start->sol1  Yes, Immediately sol4 Stabilize Conditions: - Use Buffered Media (HEPES) - Minimize Temp. Fluctuations start->sol4  Yes, After Incubation sol2 Enhance Mixing: - Add Dropwise - Swirl/Vortex During Addition sol1->sol2 sol3 Warm Medium to 37°C sol2->sol3 sol5 Assess Stability: - Check Datasheet - Prepare Fresh Solutions sol4->sol5 G Tirilazad Solubilization Pathway cluster_process cluster_factors Intervention Factors start Tirilazad in 100% DMSO (Soluble) end_bad Precipitated in Aqueous Medium start->end_bad Direct Addition & Poor Mixing end_good Soluble in Aqueous Medium f1 Stepwise Dilution f1->end_good f2 Rapid Mixing f2->end_good f3 Serum Proteins f3->end_good

References

Technical Support Center: Tirilazad Mesylate Dosage Adjustment for Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tirilazad (B25892) Mesylate. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Tirilazad Mesylate in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on dosage adjustment for different animal weights and species.

Frequently Asked Questions (FAQs)

Q1: How do I determine the appropriate starting dose of this compound for a new animal model if published data is for a different species?

A1: When extrapolating a drug dose from one animal species to another, direct conversion based on body weight (mg/kg) is not accurate due to differences in physiology, metabolism, and body surface area. The recommended method is allometric scaling, which uses body surface area to estimate an equivalent dose.

The formula to calculate the Animal Equivalent Dose (AED) is:

AED₂ (mg/kg) = Dose₁ (mg/kg) × (Kₘ₁ / Kₘ₂)

Where:

  • AED₂ is the dose for the new animal species.

  • Dose₁ is the known dose from the published study.

  • Kₘ₁ is the Kₘ factor for the species in the published study.

  • Kₘ₂ is the Kₘ factor for the new animal species.

Kₘ Factor Table for Various Species

SpeciesBody Weight (kg)Kₘ Factor
Mouse0.023
Rat0.156
Rabbit1.812
Cat211.7
Dog1020
Monkey312
Human6037

For a detailed worked example, please refer to the Experimental Protocols section below.

Q2: Are there known pharmacokinetic differences in this compound across animal species that I should be aware of?

Given the variability in drug metabolism and clearance across species, it is crucial to consider these potential differences.[2] If you are working with a new species or model, it is highly recommended to conduct a pilot pharmacokinetic study to determine key parameters such as clearance, volume of distribution, and half-life.

Q3: What are some reported dosages of this compound used in different animal models?

A3: The dosage of this compound can vary depending on the animal model, the condition being studied, and the route of administration. Below is a summary of some dosages reported in the literature.

Quantitative Data Summary: Reported Dosages of this compound in Animal Models

Animal SpeciesCondition StudiedDosage RegimenRoute of Administration
RatFocal Cortical Injury10 mg/kgNot Specified
RatPermanent Middle Cerebral Artery Occlusion3 mg/kgIntravenous (IV)
CatTransient Focal Cerebral Ischemia1.5 mg/kg bolus followed by 0.2 mg/kg/hr infusionIntravenous (IV)[3]
DogCerebral Compression Ischemia1.5 mg/kg bolus followed by 0.18 mg/kg/hr infusionIntravenous (IV)[4]
CalfEndotoxemia3 mg/kg every eight hoursIntravenous (IV)

Q4: What are the signs of overdose or toxicity I should monitor for in my animal experiments?

A4: In four-week toxicity studies involving Sprague-Dawley rats, beagle dogs, and cynomolgus monkeys, this compound was generally well-tolerated at the highest doses tested, with no significant effects on peripheral blood lymphocyte counts, thymus or adrenal weights, or circulating cortisol levels. In dogs administered high doses, some vacuolated macrophages were observed in lymphoid tissues, but otherwise, lymphoid tissues in rats and monkeys were morphologically normal. A study in healthy and endotoxemic calves reported mild and transient tachypnea (rapid breathing) following administration.

It is always crucial to closely monitor animals for any signs of adverse effects, especially when using a new dosage regimen or animal model. This includes monitoring for changes in behavior, respiration, and overall well-being.

Experimental Protocols

Detailed Methodology: Calculating an Equivalent Dose of this compound for a Rat Based on a Feline Study

This protocol provides a step-by-step guide for calculating an appropriate starting dose of this compound for a rat, based on a published study in cats.

Objective: To determine the equivalent intravenous (IV) bolus dose of this compound for a rat model of transient focal cerebral ischemia, based on a feline study that used a 1.5 mg/kg IV bolus.[3]

Materials:

  • Known dose from the feline study (Dose₁): 1.5 mg/kg

  • Kₘ factor for cat (Kₘ₁): 11.7

  • Kₘ factor for rat (Kₘ₂): 6

  • Formula for Animal Equivalent Dose (AED): AED₂ (mg/kg) = Dose₁ (mg/kg) × (Kₘ₁ / Kₘ₂)

Procedure:

  • Identify the known parameters:

    • Dose in cat (Dose₁) = 1.5 mg/kg

    • Kₘ for cat (Kₘ₁) = 11.7

    • Kₘ for rat (Kₘ₂) = 6

  • Apply the AED formula:

    • AED_rat = 1.5 mg/kg × (11.7 / 6)

    • AED_rat = 1.5 mg/kg × 1.95

    • AED_rat ≈ 2.93 mg/kg

  • Determine the starting dose for the rat study:

    • Based on this calculation, a starting IV bolus dose of approximately 2.9 mg/kg would be a reasonable equivalent for the rat model.

  • Consider a pilot study:

    • It is highly recommended to begin with a small cohort of animals to evaluate the safety and efficacy of this calculated dose before proceeding with a large-scale experiment. Adjustments may be necessary based on the observed outcomes in your specific experimental model.

Visualizations

DosageAdjustmentWorkflow cluster_0 Phase 1: Data Gathering cluster_1 Phase 2: Dose Calculation cluster_2 Phase 3: Experimental Validation start Identify Need for Tirilazad in a New Animal Model find_data Search Literature for Existing Dosage Data start->find_data find_pk_data Search for Pharmacokinetic Data in Different Species find_data->find_pk_data allometric_scaling Use Allometric Scaling (Km Factor Method) to Calculate Equivalent Dose find_pk_data->allometric_scaling consider_pk Consider Interspecies Pharmacokinetic Differences (if data is available) allometric_scaling->consider_pk pilot_study Conduct a Pilot Study with a Small Cohort consider_pk->pilot_study evaluate_outcome Evaluate Safety and Efficacy pilot_study->evaluate_outcome adjust_dose Adjust Dose Based on Pilot Study Results evaluate_outcome->adjust_dose adjust_dose->pilot_study Iterate if Necessary final_dose Establish Final Dose for Main Experiment adjust_dose->final_dose Optimal Dose Determined

Caption: Workflow for this compound dosage adjustment in animal models.

TirilazadSignalingPathway cluster_0 Cellular Stress (e.g., Ischemia) cluster_1 Pathological Processes cluster_2 This compound Intervention stress Oxidative Stress & Inflammation ros Reactive Oxygen Species (ROS) stress->ros lipid_peroxidation Lipid Peroxidation of Cell Membranes ros->lipid_peroxidation cell_damage Cellular Damage & Neurotoxicity lipid_peroxidation->cell_damage tirilazad This compound tirilazad->ros Scavenges tirilazad->lipid_peroxidation Inhibits

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Tirilazad Mesylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the in vivo bioavailability of Tirilazad (B25892) Mesylate.

Frequently Asked Questions (FAQs)

Q1: What is Tirilazad Mesylate and why is enhancing its bioavailability a focus?

A1: this compound is a synthetic, non-glucocorticoid aminosteroid (B1218566) that acts as a potent inhibitor of iron-dependent lipid peroxidation and a free radical scavenger.[1][2] Its neuroprotective properties have been investigated for conditions such as subarachnoid hemorrhage and spinal cord injury.[1] this compound is a lipophilic compound, which can lead to poor aqueous solubility. This poor solubility can be a significant hurdle for oral administration, as it may result in low and variable absorption from the gastrointestinal tract, thereby limiting its therapeutic efficacy. Enhancing its bioavailability is crucial for developing effective oral dosage forms.

Q2: What is the likely Biopharmaceutical Classification System (BCS) class of this compound?

A2: While not definitively published, based on its poor aqueous solubility and high lipophilicity, this compound is likely a BCS Class II drug (low solubility, high permeability).[3][4] For BCS Class II drugs, the rate-limiting step for oral absorption is typically drug dissolution in the gastrointestinal fluids.[4] Therefore, formulation strategies aimed at improving its solubility and dissolution rate are paramount.

Q3: What are the primary formulation strategies to enhance the oral bioavailability of a BCS Class II drug like this compound?

A3: Key strategies for improving the oral bioavailability of BCS Class II drugs include:

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix at a molecular level can enhance its dissolution rate.[5][6][7][8]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[9][10][11] This pre-dissolved state can significantly improve absorption.

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can lead to a faster dissolution rate.

Q4: How can I quantify the concentration of this compound in plasma samples?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for quantifying this compound and its metabolites in biological matrices like plasma.[12] A reverse-phase HPLC system is typically employed for the separation of steroid-like compounds.

Q5: What animal model is suitable for in vivo bioavailability studies of this compound?

A5: Rats, particularly Sprague-Dawley rats, are a commonly used and well-accepted model for oral pharmacokinetic and bioavailability studies due to their physiological and metabolic similarities to humans for many compounds, as well as their practical advantages in terms of cost and handling.[13][14]

Troubleshooting Guides

Formulation Development
Issue Possible Cause(s) Suggested Solution(s)
Low drug loading in solid dispersion. Poor solubility of this compound in the chosen carrier.Screen a variety of hydrophilic carriers (e.g., PVP K30, HPMC, Soluplus®). Consider using a combination of carriers.
Incompatible drug-carrier combination.Perform thermal analysis (DSC) and FTIR spectroscopy to assess drug-carrier compatibility.
Precipitation of this compound from SEDDS upon dilution. The formulation is outside the optimal self-emulsification region.Systematically vary the oil-surfactant-cosolvent ratios and construct a pseudo-ternary phase diagram to identify the stable nanoemulsion region.
The hydrophilic-lipophilic balance (HLB) of the surfactant system is not optimal.Screen surfactants with different HLB values. A combination of high and low HLB surfactants can sometimes be more effective.
Physical instability of the formulation (e.g., crystallization over time). The drug is in a metastable amorphous state in the solid dispersion.Incorporate a crystallization inhibitor into the formulation. Ensure storage conditions are appropriate (low humidity and temperature).
In Vitro Dissolution Testing
Issue Possible Cause(s) Suggested Solution(s)
Incomplete drug release from the formulation. Poor wettability of the solid dispersion.Incorporate a surfactant into the dissolution medium or the formulation itself.
The drug has recrystallized during the dissolution study.Use a dissolution medium that maintains the supersaturated state of the drug (e.g., biorelevant media like FaSSIF or FeSSIF).
High variability in dissolution profiles. Inhomogeneity of the solid dispersion.Optimize the manufacturing process (e.g., solvent evaporation or hot-melt extrusion) to ensure a homogenous dispersion of the drug in the carrier.
Inconsistent particle size of the formulation.Ensure consistent particle size distribution through appropriate milling and sieving of the prepared solid dispersion.
In Vivo Bioavailability Studies
Issue Possible Cause(s) Suggested Solution(s)
Low and erratic plasma concentrations of this compound. Poor absorption from the gastrointestinal tract.Re-evaluate the formulation strategy. Consider a different approach (e.g., SEDDS if solid dispersion failed).
Significant first-pass metabolism.While this compound is cleared by the liver, the extent of first-pass metabolism after oral administration needs to be determined. An intravenous dose group is essential to calculate absolute bioavailability.
High inter-animal variability in pharmacokinetic parameters. Differences in gastrointestinal physiology among animals.Ensure consistent fasting periods and administration techniques. Increase the number of animals per group to improve statistical power.
Inaccurate dosing.Carefully calibrate the oral gavage equipment and ensure the formulation is homogenous before each administration.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Methanol (B129727) (analytical grade)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Procedure:

  • Accurately weigh this compound and PVP K30 in a 1:4 drug-to-carrier ratio.

  • Dissolve both the drug and the carrier in a minimal amount of methanol in a round-bottom flask with the aid of sonication.

  • Once a clear solution is obtained, attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at 40°C until a thin film is formed on the inner wall of the flask.

  • Further dry the film under vacuum at 40°C for 24 hours to remove any residual solvent.

  • Scrape the dried film from the flask.

  • Pulverize the resulting solid dispersion using a mortar and pestle.

  • Pass the powdered solid dispersion through a 100-mesh sieve to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator until further use.

Protocol 2: Preparation of this compound Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate a SEDDS for this compound to improve its solubility and oral absorption.

Materials:

  • This compound

  • Capryol 90 (oil phase)

  • Cremophor EL (surfactant)

  • Transcutol HP (co-solvent)

  • Vortex mixer

  • Water bath

Procedure:

  • Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the appropriate excipients.

  • Based on solubility studies, prepare different formulations by mixing Capryol 90, Cremophor EL, and Transcutol HP in varying ratios (e.g., 3:5:2, 4:4:2, etc.).

  • Accurately weigh the required amounts of the selected oil, surfactant, and co-solvent into a glass vial.

  • Heat the mixture in a water bath at 40°C to ensure homogeneity.

  • Add the accurately weighed this compound to the excipient mixture.

  • Vortex the mixture until the drug is completely dissolved and a clear, homogenous solution is obtained.

  • To evaluate the self-emulsification properties, add 1 mL of the prepared SEDDS formulation to 250 mL of distilled water in a beaker with gentle stirring.

  • Visually observe the formation of the emulsion and measure the time taken for emulsification.

  • Characterize the resulting emulsion for droplet size and polydispersity index.

Protocol 3: In Vivo Oral Bioavailability Study in Rats

Objective: To determine and compare the oral bioavailability of different this compound formulations.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound formulations (e.g., unformulated drug suspension, solid dispersion, SEDDS)

  • Intravenous formulation of this compound in a suitable vehicle (e.g., saline with a co-solvent)

  • Oral gavage needles

  • Syringes

  • Blood collection tubes (with anticoagulant, e.g., EDTA)

  • Centrifuge

Procedure:

  • Divide the rats into different groups (e.g., IV, control oral suspension, oral solid dispersion, oral SEDDS), with at least 5 rats per group.

  • Fast the rats overnight (approximately 12 hours) before drug administration, with free access to water.

  • Administer the respective formulations to each group. For oral groups, administer a specific dose (e.g., 10 mg/kg) via oral gavage. For the IV group, administer a lower dose (e.g., 2 mg/kg) via tail vein injection.

  • Collect blood samples (approximately 0.25 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Analyze the plasma samples for this compound concentration using a validated HPLC-UV method.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for each group.

  • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.

Protocol 4: Quantification of this compound in Rat Plasma by HPLC-UV

Objective: To develop and validate an HPLC-UV method for the quantification of this compound in rat plasma.

Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate (B84403) buffer (pH 4.0)

  • Internal standard (e.g., a structurally similar steroid)

  • Rat plasma

  • Protein precipitation agent (e.g., acetonitrile or methanol)

  • Centrifuge

Procedure:

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile and phosphate buffer (pH 4.0) in a gradient or isocratic elution. A starting ratio of 60:40 (Acetonitrile:Buffer) can be a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Based on the UV spectrum of this compound (a wavelength around 250 nm is a reasonable starting point for steroids with a delta-4 system).

    • Injection Volume: 20 µL.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 10 µL of the internal standard solution.

    • Add 200 µL of cold acetonitrile to precipitate the plasma proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial for HPLC analysis.

  • Calibration and Quality Control:

    • Prepare a series of calibration standards by spiking known concentrations of this compound into blank rat plasma.

    • Prepare quality control (QC) samples at low, medium, and high concentrations.

    • Process the calibration standards and QC samples along with the study samples.

    • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration.

    • Determine the concentration of this compound in the study samples from the calibration curve.

Data Presentation

Table 1: Pharmacokinetic Parameters of Different this compound Formulations in Rats (Example Data)

FormulationDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Absolute Bioavailability (F%)
IV Solution 2IV--5000 ± 450100
Oral Suspension 10Oral150 ± 302.01200 ± 2504.8
Solid Dispersion 10Oral450 ± 901.53500 ± 60014.0
SEDDS 10Oral700 ± 1201.05800 ± 95023.2

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Study form_sd Solid Dispersion dissolution Dissolution Testing form_sd->dissolution form_sedds SEDDS form_sedds->dissolution animal_study Rat Bioavailability Study dissolution->animal_study hplc_analysis HPLC Analysis animal_study->hplc_analysis pk_analysis Pharmacokinetic Analysis hplc_analysis->pk_analysis

Caption: Experimental workflow for enhancing this compound bioavailability.

signaling_pathway ros Reactive Oxygen Species (ROS) lipid_peroxidation Lipid Peroxidation ros->lipid_peroxidation membrane_damage Cell Membrane Damage lipid_peroxidation->membrane_damage protection Membrane Protection tirilazad This compound tirilazad->ros Scavenges tirilazad->lipid_peroxidation Inhibits

Caption: Mechanism of action of this compound in preventing lipid peroxidation.

References

Minimizing off-target effects of Tirilazad Mesylate in research

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Tirilazad (B25892) Mesylate

This guide provides researchers, scientists, and drug development professionals with essential information for using Tirilazad Mesylate (U-74006F), focusing on minimizing and understanding its off-target or secondary effects to ensure data integrity and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the primary, on-target mechanism of action for this compound?

A1: this compound is a 21-aminosteroid, also known as a "lazaroid," that functions as a potent inhibitor of iron-dependent lipid peroxidation.[1] Its primary mechanism involves two key actions:

  • Free Radical Scavenging: It directly scavenges lipid peroxyl radicals within cellular membranes, interrupting the chain reaction of lipid peroxidation.[2][3]

  • Membrane Stabilization: It integrates into the lipid bilayer, reducing membrane fluidity and helping to preserve the function of membrane-associated proteins and ion transporters.[1][2][4]

This antioxidant activity is considered its main therapeutic effect, aimed at protecting cells from oxidative damage following insults like ischemia or trauma.[5][6]

Q2: What are the principal secondary or potential off-target effects of Tirilazad?

A2: Beyond its primary antioxidant function, Tirilazad has demonstrated other biological activities that researchers must consider:

  • Anti-inflammatory Effects: Tirilazad can suppress the production of pro-inflammatory cytokines, such as Interleukin-1 (IL-1), independently of its lipid peroxidation inhibition.[7] This suggests it modulates inflammatory signaling pathways.

  • Preservation of Calcium Homeostasis: In models of cerebral ischemia, Tirilazad treatment aids in the recovery of normal extracellular calcium levels.[5] Evidence suggests this is not due to a direct block of calcium channels, but rather is a secondary consequence of preserving cell membrane integrity and the function of ATP-dependent calcium pumps.[2][5]

Q3: How can I experimentally distinguish between Tirilazad's on-target antioxidant effects and its secondary anti-inflammatory effects?

A3: To differentiate these activities, you should design experiments with specific controls and parallel assays.

  • Use a Mechanistic Control: Employ another antioxidant with a different chemical structure (e.g., Trolox, a vitamin E analog) that does not share Tirilazad's steroidal backbone. If both compounds prevent your oxidative stress marker but only Tirilazad produces the secondary effect (e.g., reduces IL-1 expression), this suggests the secondary effect is independent of radical scavenging.

  • Measure Multiple Endpoints: Simultaneously quantify lipid peroxidation (on-target) and the expression of inflammatory markers (secondary effect). For example, run a malondialdehyde (MDA) assay alongside an ELISA for IL-1β or TNF-α. This allows you to determine if the effective concentrations for the two effects are different.

  • Induce Responses Independently: If possible, stimulate the inflammatory pathway in your model using a non-oxidative trigger (e.g., Lipopolysaccharide - LPS). Observing an effect from Tirilazad under these conditions would strongly support a direct anti-inflammatory action.

Troubleshooting Guide

Problem: I'm observing unexpected cytotoxicity at concentrations where I only expect to see antioxidant effects.

  • Possible Cause: The observed toxicity may be an off-target effect unrelated to lipid peroxidation, or it could be a vehicle/solvent effect, especially at high concentrations. Tirilazad's clinical trials were complicated by adverse outcomes in some patient groups, suggesting complex biological effects.[8][9]

  • Troubleshooting Steps:

    • Verify Drug Purity and Stability: Ensure your stock of this compound is not degraded. Prepare fresh solutions.

    • Run a Vehicle Control: Always include a control group treated with the same concentration of the vehicle (e.g., citrate (B86180) buffer, DMSO) used to dissolve the Tirilazad.

    • Perform a Dose-Response Curve: Determine the EC50 for the desired antioxidant effect and the CC50 (50% cytotoxic concentration) in your specific model. This will define your therapeutic window.

    • Use a Positive Control for On-Target Action: Treat cells with a known inducer of lipid peroxidation (e.g., ferrous iron and ascorbate). Confirm that Tirilazad prevents cell death in this context at non-toxic concentrations.[6] If it doesn't, there may be an issue with your experimental system or the drug itself.

Problem: My results are inconsistent or not reproducible, especially between different cell types or models.

  • Possible Cause: The metabolic rate of Tirilazad can vary significantly, which was a confounding factor in clinical trials, with different outcomes observed between genders.[10] Different cell lines or animal models will have different metabolic capacities (e.g., expression of cytochrome P450 enzymes), leading to variable concentrations of the parent drug and its active metabolites.

  • Troubleshooting Steps:

    • Standardize Protocols: Ensure consistent cell passage numbers, seeding densities, and treatment durations.

    • Characterize Your Model: Be aware of the metabolic capabilities of your chosen cell line or animal model. If you suspect metabolic differences, you may need to measure the concentration of Tirilazad and its key metabolites (like U-89678) over time.[6][11]

    • Consider Serum Effects: Components in fetal bovine serum (FBS) can bind to drugs and affect their free concentration and activity. Test a range of serum concentrations or use serum-free media if your model allows.

Data & Parameters

Table 1: On-Target and Secondary Biological Activities of this compound

Activity TypeTarget / PathwayEffectTypical Effective Concentration / DoseNotes
On-Target Iron-Dependent Lipid PeroxidationInhibition / Free Radical ScavengingIn Vitro: 3 - 30 µM[6]In Vivo: 1 - 10 mg/kg[5][6]This is the primary, well-established mechanism of action.
Secondary Inflammatory SignalingSuppression of Interleukin-1 (IL-1)In Vivo: Low-dose regimens showed significant effect[7]The direct molecular target is not fully elucidated but is distinct from the antioxidant effect.
Secondary Ion HomeostasisPreservation of Extracellular Ca²⁺In Vivo: 10 mg/kg[5]Considered a downstream consequence of membrane stabilization, not a direct channel block.

Table 2: Physicochemical and Stability Information

ParameterValue / RecommendationSource
Chemical Formula C₂₈H₄₁N₅O • CH₄O₃SN/A
Molecular Weight 563.8 g/mol N/A
Solubility Soluble in acidic aqueous solutions (e.g., citrate buffer).[8]
Storage Store powder at -20°C. Protect from light.Manufacturer Data
Solution Stability Prepare fresh solutions for each experiment. Supersaturated lipid emulsions have shown long-term stability but are not typical for research use.[1]

Experimental Protocols

Protocol 1: Assessing On-Target Activity (Thiobarbituric Acid Reactive Substances - TBARS Assay for Lipid Peroxidation)

This protocol measures malondialdehyde (MDA), a major byproduct of lipid peroxidation.

  • Cell/Tissue Preparation:

    • Culture cells to desired confluency.

    • Pre-treat with this compound (e.g., 1-30 µM) or vehicle for 1-2 hours.

    • Induce oxidative stress by adding a pro-oxidant (e.g., 100 µM FeCl₂ + 1 mM L-ascorbic acid) for a defined period (e.g., 4 hours).

    • Harvest cells/tissue and prepare a homogenate in ice-cold lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • TBARS Reaction:

    • To 100 µL of homogenate, add 100 µL of 8.1% SDS.

    • Add 750 µL of 20% acetic acid solution (pH 3.5).

    • Add 750 µL of 0.8% thiobarbituric acid (TBA).

    • Vortex and incubate the mixture at 95°C for 60 minutes.

    • Cool the tubes on ice for 10 minutes to stop the reaction.

  • Measurement:

    • Centrifuge at 4,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube.

    • Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.

  • Quantification:

    • Create a standard curve using known concentrations of MDA.

    • Calculate the concentration of MDA in your samples and normalize to total protein content (measured by BCA or Bradford assay). A significant reduction in MDA in Tirilazad-treated samples compared to vehicle indicates on-target activity.

Protocol 2: Screening for Secondary Anti-Inflammatory Effects (ELISA for Interleukin-1β)

This protocol measures the secretion of a key pro-inflammatory cytokine.

  • Cell Culture and Treatment:

    • Use an appropriate cell model, such as primary macrophages or a monocytic cell line (e.g., THP-1).

    • Pre-treat cells with various concentrations of this compound or vehicle for 1-2 hours.

    • Stimulate inflammation with a non-oxidative agent, such as Lipopolysaccharide (LPS) (e.g., 100 ng/mL), for 18-24 hours. Note: Using a non-oxidative stimulus helps isolate the anti-inflammatory effect from the antioxidant one.

  • Sample Collection:

    • Collect the cell culture supernatant.

    • Centrifuge at 1,000 x g for 10 minutes to remove cells and debris.

  • ELISA Procedure:

    • Perform a sandwich ELISA for IL-1β according to the manufacturer's instructions (e.g., from R&D Systems, Abcam).

    • Briefly, coat a 96-well plate with a capture antibody for IL-1β.

    • Add your samples (supernatants) and standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • Wash and add streptavidin-HRP conjugate.

    • Wash and add a substrate solution (e.g., TMB).

    • Stop the reaction and read the absorbance at 450 nm.

  • Analysis:

    • Calculate the concentration of IL-1β in your samples based on the standard curve. A dose-dependent decrease in secreted IL-1β in Tirilazad-treated samples indicates an anti-inflammatory effect.

Visual Guides & Pathways

G cluster_0 Cellular Stress (e.g., Ischemia) cluster_1 Cellular Damage Pathways cluster_2 Tirilazad Mechanisms of Action stress Oxidative Stress (ROS Generation) lp Lipid Peroxidation stress->lp inflammation Inflammatory Stimulus (e.g., DAMPs) inf_path Pro-inflammatory Signaling (e.g., NF-κB) inflammation->inf_path pump_fail Ion Pump / Transporter Dysfunction lp->pump_fail damage Membrane Damage & Cell Death lp->damage inf_path->damage pump_fail->damage t_on On-Target: Radical Scavenging & Membrane Stabilization t_on->lp INHIBITS t_on->pump_fail PRESERVES t_off Secondary Effect: Inflammatory Modulation t_off->inf_path INHIBITS

Caption: Tirilazad's on-target vs. secondary effects pathways.

G cluster_assays Recommended Assays start Experiment Shows Effect of Tirilazad q1 Is the effect related to oxidative stress? start->q1 assay_ros 1. Measure ROS/Lipid Peroxidation (e.g., TBARS, DCF-DA) q1->assay_ros Yes q3 Is the effect observed with non-oxidative stimulus (e.g., LPS)? q1->q3 No assay_inflam 2. Measure Inflammatory Markers (e.g., IL-1β, TNF-α ELISA) assay_control 3. Use alternate antioxidant (e.g., Trolox) as control q2 Does Trolox replicate the effect? assay_control->q2 q2->q3 No res_on Conclusion: Effect is likely ON-TARGET (Antioxidant-driven) q2->res_on Yes res_off Conclusion: Effect is likely SECONDARY (Anti-inflammatory) q3->res_off Yes res_mixed Conclusion: Effect may be MIXED or via another pathway q3->res_mixed No

Caption: Experimental workflow for confirming effect specificity.

G start Unexpected Result Observed (e.g., high toxicity, no effect) q_conc Is drug concentration within the optimal range (e.g., 1-30 µM)? start->q_conc check_calc Action: Verify calculations, dilutions, and stock solution integrity. q_conc->check_calc No check_vehicle Action: Run vehicle-only and untreated controls. q_conc->check_vehicle Yes q_vehicle Does vehicle control show the same effect? check_vehicle->q_vehicle vehicle_issue Problem Source: Vehicle Toxicity / Effect q_vehicle->vehicle_issue Yes q_model Is the experimental model appropriate for the question? (e.g., oxidative stress induced?) q_vehicle->q_model No model_issue Problem Source: Model System Mismatch q_model->model_issue No q_offtarget Could a secondary effect (e.g., anti-inflammatory) be confounding the results? q_model->q_offtarget Yes offtarget_issue Potential Cause: Secondary/Off-Target Activity q_offtarget->offtarget_issue Yes, likely unknown_issue Problem Source: Investigate other factors (metabolism, stability, etc.) q_offtarget->unknown_issue Unlikely

Caption: Troubleshooting logic for unexpected Tirilazad results.

References

Validation & Comparative

A Comparative Guide to Tirilazad Mesylate and Edaravone in Oxidative Stress Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

Both Tirilazad (B25892) Mesylate and Edaravone (B1671096) exert their therapeutic effects by mitigating oxidative stress, albeit through distinct yet overlapping mechanisms.

Tirilazad Mesylate: A 21-aminosteroid, Tirilazad is a potent inhibitor of lipid peroxidation.[1][2] Its primary mechanism involves scavenging lipid peroxyl radicals within cell membranes, thereby breaking the chain reaction of lipid peroxidation.[3][4] This action helps to maintain the integrity and fluidity of cell membranes, which is crucial for normal cellular function.[2] Additionally, Tirilazad has been shown to stabilize cell membranes and preserve endogenous antioxidants like vitamin E.[2][4] Some studies also suggest it can modulate inflammatory responses and calcium homeostasis.[3]

Edaravone: This small-molecule free radical scavenger has a broader spectrum of activity against various reactive oxygen species.[5][6] It is known to effectively scavenge peroxyl radicals, hydroxyl radicals, and peroxynitrite.[6][7] Due to its amphiphilic nature, Edaravone can act in both aqueous and lipid environments, allowing it to protect both the cytoplasm and cell membranes from oxidative damage.[8][9] Its mechanism involves donating an electron to neutralize free radicals, thereby terminating the radical chain reaction.[10] Furthermore, Edaravone has been shown to upregulate endogenous antioxidant enzymes and exhibit anti-inflammatory properties.[5][11]

Comparative Efficacy in Preclinical Models

While no studies directly comparing this compound and Edaravone in the same experimental model were identified, this section summarizes their individual efficacy in relevant preclinical models of oxidative stress, primarily focusing on cerebral ischemia.

This compound in Oxidative Stress Models
Experimental Model Animal Species Key Findings Reference
Subarachnoid Hemorrhage (SAH)RatSignificantly reduced blood-brain barrier damage.[12]
Iron-induced Lipid PeroxidationCultured NeuronsEnhanced neuronal survival in a concentration-dependent manner.[12]
Focal Cerebral IschemiaGerbilInhibited postischemic lipid peroxidation and preserved brain vitamin E levels.[13]
Spreading Depression-induced HypoperfusionRatCompletely blocked cortical hypoperfusion.[14]
Edaravone in Oxidative Stress Models
Experimental Model Animal Species Key Findings Reference
Hypoxic-Ischemic Brain DamageNeonatal RatSignificantly decreased lipid peroxidation and nitric oxide production.[15]
Amyotrophic Lateral Sclerosis (ALS) model (SOD1 G93A)MouseSlowed the degeneration of motor neurons and reduced oxidative stress markers.[11]
Cerebral InfarctionRatReduced the amount of malondialdehyde-thiobarbituric acid adduct in a dose-dependent manner.
Focal Cerebral IschemiaAnimal Models (Systematic Review)Improved functional and structural outcomes.[3]
Depression Model (Post Weaning Social Isolation)RatImproved behavioral abnormalities and alleviated oxidative stress.

Clinical Trials Overview

Both this compound and Edaravone have been evaluated in clinical trials for conditions associated with oxidative stress.

This compound: Clinical trials with Tirilazad for acute ischemic stroke and head injury have yielded largely disappointing results. A systematic review of six trials in acute ischemic stroke found that Tirilazad did not improve outcomes and, in some cases, was associated with worse outcomes. Similarly, a large trial in head injury patients did not show a significant benefit of Tirilazad over placebo.[2]

Edaravone: In contrast, Edaravone is approved for the treatment of acute ischemic stroke in Japan and for amyotrophic lateral sclerosis (ALS) in several countries. A meta-analysis of randomized controlled trials for acute ischemic stroke suggested that Edaravone was associated with improved functional outcomes. For ALS, clinical trials have shown that Edaravone can slow the functional decline in certain patient populations.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound and Edaravone in oxidative stress models.

In Vivo Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats

This model is widely used to mimic focal cerebral ischemia.

  • Animal Preparation: Male Wistar rats (250-300g) are anesthetized with an appropriate anesthetic (e.g., isoflurane). Body temperature is maintained at 37°C using a heating pad.

  • Surgical Procedure: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. The ECA is ligated and transected. A nylon monofilament (e.g., 4-0) with a rounded tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Occlusion and Reperfusion: The filament is left in place for a defined period (e.g., 90 or 120 minutes) to induce ischemia. Reperfusion is achieved by withdrawing the filament.

  • Outcome Assessment: Neurological deficit scores, infarct volume (measured by TTC staining), and markers of oxidative stress in the brain tissue are assessed at various time points after reperfusion.

In Vitro Model: Oxidative Stress in a Blood-Brain Barrier (BBB) Model

This model allows for the investigation of drug permeability and protective effects on the BBB under oxidative stress.

  • Cell Culture: Human iPSC-derived brain microvascular endothelial-like cells (iBMECs) are cultured on transwell inserts to form a monolayer.[3]

  • Induction of Oxidative Stress: Oxidative stress is induced by exposing the iBMEC monolayer to hydrogen peroxide (H₂O₂) at concentrations mimicking chronic (e.g., 1 mM continuous exposure) or acute (e.g., 50 mM for 1 hour) damage.[3]

  • Treatment: this compound or Edaravone is added to the culture medium at various concentrations before, during, or after the induction of oxidative stress.

  • Assessment of Barrier Function and Oxidative Damage:

    • Transendothelial Electrical Resistance (TEER): Measured to assess the integrity of the barrier.[3]

    • Permeability: Assessed by measuring the passage of fluorescently labeled dextran (B179266) across the monolayer.

    • Oxidative Stress Markers: Intracellular ROS levels are measured using fluorescent probes like DCFH-DA.

Biochemical Assay: Measurement of Lipid Peroxidation

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method to measure lipid peroxidation.

  • Sample Preparation: Brain tissue is homogenized in ice-cold buffer.

  • Reaction: An aliquot of the homogenate is mixed with a solution containing thiobarbituric acid (TBA) and an acid (e.g., trichloroacetic acid).

  • Incubation: The mixture is heated (e.g., at 95°C for 30 minutes) to allow the reaction between malondialdehyde (MDA), a product of lipid peroxidation, and TBA.[8]

  • Measurement: After cooling and centrifugation, the absorbance of the pink-colored supernatant is measured spectrophotometrically (typically at 532 nm). The concentration of MDA is calculated using a standard curve.

Biochemical Assay: Measurement of Reactive Oxygen Species (ROS)

The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is widely used to measure intracellular ROS.

  • Cell Preparation: Cultured cells are seeded in a multi-well plate.

  • Loading with DCFH-DA: Cells are incubated with DCFH-DA solution, which diffuses into the cells and is deacetylated to the non-fluorescent DCFH.

  • Induction of Oxidative Stress and Treatment: Cells are exposed to an oxidizing agent and treated with the test compound (Tirilazad or Edaravone).

  • Measurement: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is measured using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm).[1]

Visualizations

G cluster_Tirilazad This compound Signaling Pathway ROS Reactive Oxygen Species (ROS) Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation initiates Membrane_Damage Cell Membrane Damage Lipid_Peroxidation->Membrane_Damage Tirilazad This compound Tirilazad->Lipid_Peroxidation inhibits Vitamin_E Vitamin E Preservation Tirilazad->Vitamin_E promotes

Caption: this compound's mechanism against oxidative stress.

G cluster_Edaravone Edaravone Signaling Pathway ROS_sources Multiple ROS (•OH, ROO•, ONOO⁻) Oxidative_Damage Cellular Oxidative Damage ROS_sources->Oxidative_Damage Edaravone Edaravone Edaravone->ROS_sources scavenges Antioxidant_Enzymes Endogenous Antioxidant Enzymes Edaravone->Antioxidant_Enzymes upregulates Inflammation Inflammatory Pathways Edaravone->Inflammation inhibits

Caption: Edaravone's multi-faceted antioxidant mechanism.

G cluster_workflow Experimental Workflow: In Vivo tMCAO Model A Anesthesia & Animal Prep B Carotid Artery Exposure A->B C MCA Occlusion (Filament Insertion) B->C D Ischemia Period C->D E Reperfusion (Filament Withdrawal) D->E F Neurological Assessment E->F G Tissue Collection & Oxidative Stress Analysis F->G

Caption: Workflow for the tMCAO experimental model.

Conclusion

This compound and Edaravone are both potent antioxidants that have demonstrated neuroprotective effects in various preclinical models of oxidative stress. Tirilazad's primary strength lies in its specific and potent inhibition of lipid peroxidation within cell membranes. In contrast, Edaravone exhibits a broader spectrum of radical scavenging activity in both aqueous and lipid environments. While preclinical data for both compounds are promising, their clinical trajectories have diverged significantly, with Edaravone finding success in specific neurological conditions where Tirilazad did not. The lack of direct comparative studies makes it challenging to definitively state which compound is superior. Future head-to-head preclinical studies employing standardized oxidative stress models are warranted to provide a clearer comparative assessment of their therapeutic potential. This would be invaluable for guiding the development of future antioxidant therapies for diseases underpinned by oxidative stress.

References

A Comparative Analysis of Tirilazad Mesylate and Other 21-Aminosteroids in Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Tirilazad Mesylate (U-74006F) with other notable 21-aminosteroids, focusing on their mechanisms of action, neuroprotective efficacy, and the experimental data supporting these findings. The 21-aminosteroids, a class of synthetic, non-glucocorticoid steroids, have been extensively investigated for their potent inhibition of lipid peroxidation, a key process in secondary injury following central nervous system (CNS) trauma.

Mechanism of Action: A Tale of Two Pathways

The primary mechanism of action for this compound and its close analogs is the inhibition of iron-dependent lipid peroxidation in cell membranes. This is achieved through a combination of free radical scavenging and membrane stabilization. However, subtle structural differences among the 21-aminosteroids can lead to variations in their precise mechanisms.

This compound (U-74006F) and its desmethylated analog U-74389G primarily act as potent antioxidants. They intercalate into the cell membrane, where they scavenge lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation. While they can scavenge lipid radicals, their activity in this regard is considered less potent than vitamin E; however, their efficacy in inhibiting iron-dependent lipid peroxidation is significant.[1][2] Some evidence suggests that the inhibitory action of Tirilazad is enhanced by metabolic activation within a biologically competent system.[2]

In contrast, U-74500A exhibits a different primary mechanism. While it also inhibits lipid peroxidation, it is a more efficient iron reductant and a potential iron chelator.[2] By interacting directly with iron, U-74500A prevents the formation of highly reactive hydroxyl radicals via the Fenton reaction, a key initiation step in lipid peroxidation. This difference in mechanism may underlie its greater potency in certain in vitro lipid peroxidation assays.[1][2]

The major metabolite of Tirilazad, U-89678 , also possesses significant neuroprotective properties, suggesting that it contributes to the overall therapeutic effect of the parent compound.

Comparative Efficacy: Insights from Experimental Data

The following table summarizes the available quantitative data comparing the neuroprotective and antioxidant effects of this compound with other 21-aminosteroids. It is important to note that direct head-to-head comparisons with standardized IC50 values for lipid peroxidation are limited in the available literature. The presented data is collated from various studies and experimental models.

CompoundExperimental ModelEndpoint MeasuredKey Findings
This compound (U-74006F) Rat model of subarachnoid hemorrhage (SAH)Blood-Brain Barrier (BBB) Damage- 35.2% reduction at 0.3 mg/kg- 60.6% reduction at 1.0 mg/kg
Cultured fetal mouse spinal cord neuronsIron-induced Lipid Peroxidative InjuryConcentration-dependent enhancement of neuronal survival
U-74389G Head-to-head biochemical and bioactive studiesOverall EfficacyNo significant biochemical or bioactive differences observed when compared to Tirilazad (U-74006F).
LDL peroxidation modelTBARS formationConcentration-dependent reduction in thiobarbituric acid-reactive substances (TBARS).
U-89678 (Tirilazad Metabolite) Rat model of subarachnoid hemorrhage (SAH)Blood-Brain Barrier (BBB) Damage- 39.1% reduction at 0.3 mg/kg- 21.3% reduction at 1.0 mg/kg (not statistically significant)
Cultured fetal mouse spinal cord neuronsIron-induced Lipid Peroxidative InjuryConcentration-dependent enhancement of neuronal survival; slightly more potent than Tirilazad.
U-74500A ADP:Fe(II)-dependent lipid peroxidation in liposomesLipid PeroxidationConcentration-dependent inhibition; more effective than Tirilazad in this system.[2]
Microsomal lipid peroxidation (ADP:Fe(III) and NADPH)Lipid PeroxidationBoth U-74500A and Tirilazad inhibited lipid peroxidation.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

G Mechanism of Action of 21-Aminosteroids cluster_tirilazad Tirilazad (U-74006F) & U-74389G cluster_u74500a U-74500A cluster_outcome Common Outcome Tirilazad Tirilazad / U-74389G Membrane Cell Membrane Integration Tirilazad->Membrane Scavenging Lipid Peroxyl Radical Scavenging Membrane->Scavenging Termination Termination of Lipid Peroxidation Scavenging->Termination Outcome Reduced Oxidative Stress & Neuroprotection Termination->Outcome U74500A U-74500A Chelation Iron Chelation / Reduction U74500A->Chelation Iron Iron (Fe2+/Fe3+) Iron->Chelation Fenton Inhibition of Fenton Reaction Chelation->Fenton Fenton->Outcome

Caption: Comparative mechanisms of Tirilazad/U-74389G and U-74500A.

G Experimental Workflow: TBARS Assay for Lipid Peroxidation start Brain Tissue Homogenization incubation Incubation with Test Compound (e.g., 21-aminosteroid) start->incubation reaction Addition of Trichloroacetic Acid (TCA) & Thiobarbituric Acid (TBA) incubation->reaction heating Heating (e.g., 95°C for 30 min) reaction->heating centrifugation Centrifugation heating->centrifugation measurement Spectrophotometric Measurement of Supernatant at 532 nm centrifugation->measurement end Quantification of Malondialdehyde (MDA) measurement->end

Caption: Workflow for assessing lipid peroxidation via the TBARS assay.

G Experimental Workflow: Evans Blue Assay for BBB Permeability start Intravenous Injection of Evans Blue Dye circulation Dye Circulation start->circulation perfusion Transcardial Perfusion with Saline circulation->perfusion extraction Brain Tissue Extraction and Homogenization perfusion->extraction precipitation Protein Precipitation (e.g., with TCA) extraction->precipitation centrifugation Centrifugation precipitation->centrifugation measurement Spectrophotometric Measurement of Supernatant for Evans Blue centrifugation->measurement end Quantification of BBB Permeability measurement->end

Caption: Workflow for assessing blood-brain barrier permeability.

Experimental Protocols

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation in Brain Tissue

This protocol is a common method to quantify malondialdehyde (MDA), an end product of lipid peroxidation.

Materials:

  • Brain tissue

  • Phosphate buffered saline (PBS), pH 7.4

  • Trichloroacetic acid (TCA) solution (e.g., 20% w/v)

  • Thiobarbituric acid (TBA) solution (e.g., 0.67% w/v)

  • 1,1,3,3-tetramethoxypropane (for MDA standard curve)

  • Spectrophotometer

Procedure:

  • Homogenization: Homogenize brain tissue in cold PBS to create a 10% (w/v) homogenate.

  • Reaction Mixture: In a centrifuge tube, mix the brain homogenate with the 21-aminosteroid of interest at various concentrations.

  • Precipitation: Add TCA solution to the mixture to precipitate proteins.

  • TBA Reaction: Add TBA solution to the mixture.

  • Incubation: Heat the mixture in a boiling water bath (approximately 95°C) for a defined period (e.g., 30 minutes) to allow for the formation of the MDA-TBA adduct.

  • Cooling: Cool the samples on ice to stop the reaction.

  • Centrifugation: Centrifuge the samples to pellet the precipitated protein.

  • Measurement: Measure the absorbance of the supernatant at 532 nm.

  • Quantification: Calculate the concentration of MDA in the samples by comparing the absorbance to a standard curve generated with 1,1,3,3-tetramethoxypropane.

Evans Blue Assay for Blood-Brain Barrier (BBB) Permeability

This assay is used to assess the integrity of the blood-brain barrier.

Materials:

  • Evans blue dye solution (e.g., 2% in saline)

  • Saline

  • Trichloroacetic acid (TCA) or formamide (B127407)

  • Spectrophotometer or fluorometer

Procedure:

  • Injection: Inject Evans blue dye intravenously into the experimental animal. The dye will bind to serum albumin.

  • Circulation: Allow the dye to circulate for a specific period (e.g., 1-2 hours).

  • Perfusion: Transcardially perfuse the animal with saline to remove the dye from the vasculature.

  • Tissue Collection: Dissect the brain tissue of interest.

  • Extraction: Homogenize the brain tissue in a solvent such as TCA or incubate in formamide to extract the extravasated Evans blue dye.

  • Centrifugation: Centrifuge the homogenate to pellet the tissue debris.

  • Measurement: Measure the absorbance or fluorescence of the supernatant.

  • Quantification: Quantify the amount of Evans blue in the brain tissue by comparing the readings to a standard curve of known Evans blue concentrations. An increase in the amount of dye in the brain parenchyma indicates increased BBB permeability.

References

Tirilazad Mesylate and Neuronal Apoptosis: A Comparative Analysis of Neuroprotective Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Tirilazad (B25892) Mesylate's efficacy in mitigating neuronal apoptosis against other neuroprotective agents. We present available experimental data, detailed methodologies for key assays, and visual representations of relevant biological pathways and workflows to facilitate an objective evaluation.

Introduction to Tirilazad Mesylate and Neuronal Apoptosis

This compound is a 21-aminosteroid, also known as a "lazaroid," developed for its potent antioxidant properties. It functions as a robust inhibitor of iron-dependent lipid peroxidation and a scavenger of free radicals, mechanisms that are critical in preventing the cellular damage that follows central nervous system (CNS) injuries such as ischemic stroke, subarachnoid hemorrhage (SAH), and traumatic brain injury (TBI). By stabilizing cellular membranes, modulating inflammatory responses, and regulating calcium homeostasis, this compound aims to protect neurons from secondary injury cascades that often lead to apoptotic cell death.

Neuronal apoptosis, or programmed cell death, is a critical factor in the progressive neuronal loss following brain injury. This process is orchestrated by a complex network of signaling pathways, primarily the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Both pathways converge on the activation of a family of cysteine proteases known as caspases, which execute the final stages of cell death by cleaving essential cellular proteins and activating DNA-degrading enzymes. The B-cell lymphoma 2 (Bcl-2) family of proteins plays a pivotal role in regulating the intrinsic pathway by controlling the release of pro-apoptotic factors from the mitochondria.

This guide will compare the neuroprotective effects of this compound with two alternative therapeutic strategies: the broad-spectrum antioxidant Melatonin (B1676174) and pan-caspase inhibitors like Z-VAD-FMK .

Comparative Efficacy in Preventing Neuronal Apoptosis

The following tables summarize the available quantitative data from preclinical studies on the efficacy of this compound and its alternatives in protecting against neuronal apoptosis. It is important to note that direct quantitative data on this compound's effect on specific apoptotic markers is limited in the available literature; therefore, data on neuronal survival and infarct volume reduction are presented as indicators of its neuroprotective potential.

Table 1: Effect of this compound and its Metabolite on Neuronal Survival and Injury

CompoundModelAssayConcentration/DoseOutcomeCitation
This compound Iron-induced lipid peroxidative injury in fetal mouse spinal cord cells[3H]alpha-(methyl)-aminoisobutyric acid uptake (Cell Viability)3, 10, 30 µMConcentration-dependent enhancement of neuronal survival[1]
This compound Transient middle cerebral artery occlusion in ratsInfarct Volume Measurement10 mg/kg i.p.48% reduction in total infarct volume (P<0.05)[2]
U-89678 (Tirilazad Metabolite) Iron-induced lipid peroxidative injury in fetal mouse spinal cord cells[3H]alpha-(methyl)-aminoisobutyric acid uptake (Cell Viability)3, 10, 30 µMConcentration-dependent enhancement of neuronal survival, slightly more potent than Tirilazad[1]

Table 2: Comparative Efficacy of Alternative Neuroprotective Agents on Neuronal Apoptosis

CompoundModelAssayConcentration/DoseOutcomeCitation
Melatonin Traumatic Brain Injury (TBI) in ratsTUNEL Assay5, 10, 20 mg/kgSignificant decrease in the number of apoptotic cells (P<0.05) at all doses[3]
Melatonin Oxidative stress in VSC4.1 motoneuronsWestern Blot150 nMSignificantly attenuated the increase in Bax:Bcl-2 ratio (P = 0.013)[4]
Z-VAD-FMK (pan-caspase inhibitor) Oxygen-Glucose Deprivation (OGD) in rat cortical neuronsCell Death Assay100 µMSignificant reduction in cell death from 70.6±2% to 54.3±5% (p = 0.0459)[5]

Signaling Pathways in Neuronal Apoptosis

The following diagrams illustrate the key signaling pathways involved in neuronal apoptosis and the proposed points of intervention for this compound and its alternatives.

cluster_0 Neuronal Injury (e.g., Ischemia, TBI) cluster_1 Oxidative Stress & Lipid Peroxidation cluster_2 Mitochondrial (Intrinsic) Pathway cluster_3 Execution Phase cluster_4 Therapeutic Interventions Injury Ischemia / TBI ROS ↑ Reactive Oxygen Species (ROS) Injury->ROS LipidPerox Lipid Peroxidation ROS->LipidPerox Bax Bax Activation LipidPerox->Bax Bcl2 Bcl-2 Inhibition LipidPerox->Bcl2 Mito Mitochondrial Permeability ↑ Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 Apoptosis Apoptosis (DNA Fragmentation, Cell Death) Casp3->Apoptosis Tirilazad This compound Tirilazad->LipidPerox Inhibits Melatonin Melatonin Melatonin->ROS Scavenges Melatonin->Bax Inhibits CaspInhib Caspase Inhibitors (e.g., Z-VAD-FMK) CaspInhib->Casp3 Inhibits

Caption: Simplified signaling pathway of neuronal apoptosis and points of therapeutic intervention.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

Objective: To detect DNA fragmentation, a hallmark of late-stage apoptosis, in tissue sections or cultured cells.

Principle: The TUNEL assay relies on the enzyme terminal deoxynucleotidyl transferase (TdT) to label the 3'-hydroxyl termini of DNA breaks with labeled deoxynucleotides. These labeled nucleotides can then be visualized using fluorescence microscopy or chromogenic detection methods.

Protocol for Paraffin-Embedded Brain Tissue Sections:

  • Deparaffinization and Rehydration:

    • Incubate slides at 55-60°C for 30 minutes.

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 80%, 70%, 50%; 2 minutes each).

    • Rinse with deionized water.

  • Permeabilization:

    • Incubate slides with Proteinase K solution (e.g., 20 µg/mL in 10 mM Tris-HCl, pH 7.4-8.0) for 15-30 minutes at room temperature.

    • Wash slides with PBS (2 changes, 5 minutes each).

  • TUNEL Reaction:

    • Prepare the TUNEL reaction mixture according to the manufacturer's instructions (e.g., by mixing the enzyme TdT with the label solution containing FITC-dUTP).

    • Apply the TUNEL reaction mixture to the tissue sections.

    • Incubate in a humidified chamber at 37°C for 60 minutes in the dark.

    • Wash slides with PBS (3 changes, 5 minutes each).

  • Counterstaining and Mounting:

    • Counterstain the nuclei with a DNA-binding dye such as DAPI (4',6-diamidino-2-phenylindole).

    • Mount the slides with an anti-fade mounting medium.

  • Visualization and Quantification:

    • Visualize the slides using a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence, while all nuclei will show blue fluorescence from DAPI.

    • Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive nuclei and dividing by the total number of DAPI-stained nuclei in several representative fields.

Caspase-3 Activity Assay (Colorimetric)

Objective: To quantify the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Principle: This assay utilizes a specific peptide substrate for caspase-3, Ac-DEVD-pNA (N-acetyl-Asp-Glu-Val-Asp-p-nitroanilide). Activated caspase-3 cleaves this substrate, releasing the chromophore p-nitroaniline (pNA), which can be quantified by measuring its absorbance at 405 nm.

Protocol for Neuronal Cell Lysates:

  • Cell Lysis:

    • Induce apoptosis in cultured neurons using the desired stimulus.

    • Harvest the cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in a chilled cell lysis buffer (e.g., containing HEPES, CHAPS, and DTT).

    • Incubate on ice for 10-20 minutes.

    • Centrifuge at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C.

    • Collect the supernatant (cytosolic extract).

  • Protein Quantification:

    • Determine the protein concentration of the cell lysate using a standard protein assay (e.g., Bradford or BCA assay).

  • Caspase-3 Activity Measurement:

    • In a 96-well plate, add a defined amount of protein from each cell lysate (e.g., 50-200 µg).

    • Add reaction buffer (containing DTT) to each well.

    • Initiate the reaction by adding the caspase-3 substrate (Ac-DEVD-pNA).

    • Incubate the plate at 37°C for 1-2 hours.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • The level of caspase-3 activity is proportional to the absorbance at 405 nm.

    • Results can be expressed as fold-change in caspase activity compared to an untreated control.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for assessing the anti-apoptotic effects of a test compound and the logical relationship between different experimental outcomes.

cluster_0 Experimental Design cluster_1 Apoptosis Assessment cluster_2 Data Analysis & Interpretation Model Neuronal Apoptosis Model (e.g., OGD, TBI) Treatment Treatment Groups: - Vehicle Control - Test Compound - Positive Control Model->Treatment CaspaseAssay Caspase-3 Activity Assay Treatment->CaspaseAssay WesternBlot Western Blot (Bcl-2, Bax, Cleaved Caspase-3) Treatment->WesternBlot TUNEL TUNEL Staining Treatment->TUNEL Viability Cell Viability Assay (e.g., MTT, LDH) Treatment->Viability Quantification Quantitative Analysis CaspaseAssay->Quantification WesternBlot->Quantification TUNEL->Quantification Viability->Quantification Comparison Comparison between Treatment Groups Quantification->Comparison Conclusion Conclusion on Anti-apoptotic Effect Comparison->Conclusion

Caption: General experimental workflow for validating anti-apoptotic effects.

cluster_0 Observed Effects cluster_1 Inferred Mechanism cluster_2 Overall Outcome DecCaspase ↓ Caspase-3 Activity InhibitApoptosis Inhibition of Apoptosis DecCaspase->InhibitApoptosis IncBcl2Bax ↑ Bcl-2/Bax Ratio IncBcl2Bax->InhibitApoptosis DecTUNEL ↓ TUNEL-positive cells DecTUNEL->InhibitApoptosis IncViability ↑ Neuronal Viability Neuroprotection Neuroprotective Effect IncViability->Neuroprotection InhibitApoptosis->IncViability

Conclusion

This compound demonstrates neuroprotective properties, primarily attributed to its potent antioxidant and anti-lipid peroxidation activities. While preclinical studies show it can enhance neuronal survival and reduce infarct volume, direct quantitative evidence of its impact on specific molecular markers of apoptosis, such as caspase activation and Bcl-2 family protein expression, is not as extensively documented as for some alternative agents.

In comparison, Melatonin has been shown to directly reduce the number of apoptotic neurons and modulate the Bax/Bcl-2 ratio. Caspase inhibitors, by their very mechanism, directly target a critical execution step of apoptosis and have demonstrated efficacy in reducing neuronal cell death in experimental models.

The choice of a neuroprotective agent will depend on the specific context of the neuronal injury and the desired therapeutic target. While this compound's broad-spectrum antioxidant effects are beneficial in mitigating the initial insults that can trigger apoptosis, agents like specific caspase inhibitors may offer a more targeted approach to blocking the final common pathway of cell death. Further research is warranted to fully elucidate the specific anti-apoptotic mechanisms of this compound and to directly compare its efficacy against other neuroprotective strategies using standardized apoptotic assays.

References

Cross-Validation of Tirilazad Mesylate Studies: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of a Neuroprotective Agent Across Multi-Center Trials

Tirilazad (B25892) mesylate, a nonglucocorticoid 21-aminosteroid, was developed as a potent inhibitor of lipid peroxidation and a scavenger of free radicals, showing initial promise in preclinical models of neurological injury.[1][2] However, its journey through clinical trials revealed a complex and often contradictory efficacy profile. This guide provides a comprehensive comparison of Tirilazad Mesylate studies conducted across different laboratories and patient populations, offering researchers, scientists, and drug development professionals a consolidated view of its performance, supported by experimental data and detailed methodologies.

Performance Across Multi-Center Clinical Trials

The efficacy of this compound has been evaluated in several large-scale, multi-center, randomized, double-blind, placebo-controlled trials for conditions such as aneurysmal subarachnoid hemorrhage (SAH), acute ischemic stroke, and head injury. These trials, conducted across numerous neurosurgical centers in North America, Europe, Australia, and New Zealand, provide a basis for cross-laboratory validation of the drug's effects.[3][4][5]

Aneurysmal Subarachnoid Hemorrhage (SAH)

Clinical trials in patients with SAH have yielded some of the most encouraging yet complex results for Tirilazad. A notable cooperative study in Europe, Australia, and New Zealand involving 1,023 patients demonstrated that a dosage of 6 mg/kg/day of Tirilazad was associated with reduced mortality and a higher frequency of good recovery on the Glasgow Outcome Scale at 3 months post-SAH, with the benefits being more pronounced in men.[4] However, a subsequent North American study with 902 patients did not show an overall improvement in outcome at the same dosage, though a subgroup analysis suggested a reduction in mortality for men with severe neurological grades (IV-V).[3] A later trial focusing on high-dose (15 mg/kg/day) Tirilazad in women also failed to show an improvement in the primary outcome of mortality, despite a significant reduction in the incidence of symptomatic vasospasm.[6]

SAH Clinical Trial Comparison Europe, Australia, NZ Study [4]North American Study [3]High-Dose Female Study [6]
Number of Patients 1023902 (897 dosed)819
Dosage(s) 0.6, 2, or 6 mg/kg/day2 or 6 mg/kg/day15 mg/kg/day
Primary Outcome (Mortality) Reduced at 6 mg/kg/day (p=0.01)No significant difference overallNo significant difference
Favorable Outcome (GOS) Increased at 6 mg/kg/day (p=0.01)No significant difference overallNo significant difference
Symptomatic Vasospasm Reduced (not significant, p=0.048)No significant differenceReduced (p < 0.04)
Noteworthy Subgroup Analysis Benefits predominantly in men6 mg/kg/day reduced mortality in men with Grade IV-V SAH (p=0.03)N/A
Acute Ischemic Stroke

In contrast to the mixed results in SAH, the clinical trials for acute ischemic stroke have been largely disappointing. A systematic review of six trials encompassing 1757 patients found that Tirilazad did not improve early or end-of-trial case fatality.[5] In fact, there was a statistically significant increase in the odds of death or disability as measured by the expanded Barthel Index and the Glasgow Outcome Scale.[5] The Randomized Trial of this compound in Patients with Acute Stroke (RANTTAS), a major North American study with 660 patients, was prematurely terminated because the drug did not improve functional outcomes.[7][8]

Acute Ischemic Stroke Clinical Trial Comparison Systematic Review (6 trials) [5]RANTTAS [7][8]
Number of Patients 1757660
Dosage(s) Varied (low and high doses)6 mg/kg/day
Primary Outcome (Death/Disability) Increased odds of death or disability (OR 1.23)No improvement in functional outcome
Case Fatality No significant alterationN/A
Key Conclusion Tirilazad increases death and disabilityTirilazad does not improve overall functional outcome

Experimental Protocols

The primary mechanism of this compound is the inhibition of iron-dependent lipid peroxidation.[1] The following are detailed methodologies for key experiments used to assess this and related antioxidant effects.

Lipid Peroxidation Assay (TBARS Method)

This assay quantifies malondialdehyde (MDA), a major end-product of lipid peroxidation.

  • Sample Preparation:

    • Homogenize tissue samples or lyse cells in MDA Lysis Buffer containing an antioxidant like butylated hydroxytoluene (BHT) to prevent ex vivo oxidation.[9]

    • Centrifuge the homogenate at 13,000 x g for 10 minutes to remove insoluble material.[9]

    • For plasma or serum, precipitate proteins using an acid solution (e.g., 10% Trichloroacetic acid or Phosphotungstic Acid) and collect the supernatant after centrifugation.[1][9]

  • Assay Procedure:

    • Add Thiobarbituric Acid (TBA) solution to the prepared sample supernatant or MDA standards.[10]

    • Incubate the mixture at 95-100°C for 60 minutes to facilitate the reaction between MDA and TBA, forming a pink-colored MDA-TBA adduct.[1][10]

    • Cool the samples on ice to stop the reaction.

    • Measure the absorbance of the resulting solution at 532 nm using a spectrophotometer.[11]

    • Calculate the concentration of MDA in the samples by comparing their absorbance to a standard curve generated with known concentrations of MDA.[12]

Glutathione (B108866) Peroxidase (GPx) Activity Assay

This assay measures the activity of the antioxidant enzyme Glutathione Peroxidase.

  • Principle: The assay is based on a coupled reaction. GPx reduces a substrate (e.g., cumene (B47948) hydroperoxide or hydrogen peroxide) using glutathione (GSH). The resulting oxidized glutathione (GSSG) is then reduced back to GSH by glutathione reductase, a process that consumes NADPH. The rate of NADPH oxidation is monitored as a decrease in absorbance at 340 nm and is proportional to the GPx activity.[13][14]

  • Assay Procedure:

    • Prepare a reaction mixture containing phosphate (B84403) buffer, glutathione reductase, GSH, and NADPH.[15]

    • Add the sample (e.g., cell lysate, tissue homogenate) to the reaction mixture in a 96-well plate.[13]

    • Initiate the reaction by adding the peroxide substrate (e.g., cumene hydroperoxide).[14]

    • Immediately monitor the decrease in absorbance at 340 nm over several minutes using a microplate reader.[15]

    • The rate of decrease in absorbance (ΔA340nm/min) is used to calculate the GPx activity, typically expressed as units/mg of protein. One unit is often defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.[15]

Visualizing Pathways and Workflows

To better understand the mechanisms and processes involved in Tirilazad research, the following diagrams have been generated.

Tirilazad_Signaling_Pathway ROS Reactive Oxygen Species (ROS) Membrane Cell Membrane (Polyunsaturated Fatty Acids) ROS->Membrane attacks LipidPerox Lipid Peroxidation Membrane->LipidPerox initiates MDA Malondialdehyde (MDA) & Cell Damage LipidPerox->MDA Tirilazad This compound RadicalScavenging Radical Scavenging Tirilazad->RadicalScavenging MembraneStab Membrane Stabilization Tirilazad->MembraneStab RadicalScavenging->LipidPerox Inhibits MembraneStab->LipidPerox Inhibits Experimental_Workflow cluster_preclinical Preclinical Studies cluster_clinical Multi-Center Clinical Trials AnimalModels Animal Models of Injury (Stroke, SAH) TirilazadAdmin Tirilazad Administration AnimalModels->TirilazadAdmin BiochemAssays Biochemical Assays (TBARS, GPx, SOD) TirilazadAdmin->BiochemAssays OutcomeAssess1 Outcome Assessment (Infarct Volume, Neurological Score) TirilazadAdmin->OutcomeAssess1 PatientRecruit Patient Recruitment (Defined Inclusion/Exclusion Criteria) OutcomeAssess1->PatientRecruit Promising results lead to... DataAnalysis Data Analysis & Comparison OutcomeAssess1->DataAnalysis Randomization Randomization (Tirilazad vs. Placebo) PatientRecruit->Randomization Treatment Standardized Treatment Protocol (Across all centers) Randomization->Treatment OutcomeAssess2 Outcome Assessment (GOS, Barthel Index, Mortality) Treatment->OutcomeAssess2 OutcomeAssess2->DataAnalysis

References

A Head-to-Head Comparison of Tirilazad Mesylate and NXY-059 in the Context of Acute Ischemic Stroke

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two neuroprotective agents, Tirilazad (B25892) Mesylate and NXY-059, both of which were investigated for the treatment of acute ischemic stroke. Despite promising preclinical data, neither compound ultimately proved successful in pivotal clinical trials. This analysis aims to offer insights into their mechanisms, experimental validation, and clinical outcomes to inform future research in neuroprotection.

Overview and Mechanism of Action

Both Tirilazad Mesylate and NXY-059 were developed to counteract the deleterious effects of oxidative stress, a key contributor to secondary neuronal injury following an ischemic stroke. However, their specific mechanisms of action, while overlapping in their anti-oxidative nature, have distinct characteristics.

This compound is a synthetic, non-glucocorticoid 21-aminosteroid, also known as a "lazaroid." Its primary neuroprotective effect is attributed to the inhibition of iron-dependent lipid peroxidation within cell membranes.[1] This is achieved through a combination of scavenging lipid peroxyl and hydroxyl radicals, thereby preventing the propagation of damage to the lipid bilayer of neural cells.[1] Tirilazad is also believed to stabilize cell membranes and maintain endogenous antioxidant levels.[2][3]

NXY-059 is a nitrone-based, free-radical trapping agent.[4] Its mechanism centers on its ability to form a non-reactive adduct with free radicals, effectively neutralizing them.[5] This action is thought to mitigate the widespread cellular damage caused by the burst of reactive oxygen species (ROS) during the ischemic cascade.[4]

Preclinical Efficacy

Both agents demonstrated significant neuroprotective effects in various animal models of ischemic stroke. The data presented below is a meta-analysis of published preclinical studies.

Table 1: Summary of Preclinical Efficacy in Animal Models of Stroke
ParameterThis compoundNXY-059
Primary Mechanism Inhibition of lipid peroxidation, free radical scavengingFree radical trapping
Animal Models Rats, GerbilsRats, Mice, Marmosets
Ischemia Models Permanent and transient focal ischemiaPermanent, transient, and thrombotic ischemia
Reduction in Infarct Volume 29.2% (95% CI: 21.1% to 37.2%)[2][3]43.3% (95% CI: 34.7% to 52.8%)[6][7]
Improvement in Neurobehavioral Score 48.1% (95% CI: 29.3% to 66.9%)[2][3]Statistically significant improvement in motor impairment and neglect[4]
Therapeutic Window in Animal Models Effective when administered shortly after occlusion (e.g., within 10-15 minutes)[8]Up to 180-240 minutes post-occlusion[4]

Clinical Trials: Design and Outcomes

The promising preclinical results for both compounds led to their evaluation in large-scale clinical trials for acute ischemic stroke.

This compound Clinical Trials

Tirilazad was assessed in a series of clinical trials, with the "Randomized Trial of this compound in Patients with Acute Stroke" (RANTTAS) being a key study.

ParameterDescription
Trial Design Prospective, randomized, double-blind, vehicle-controlled[8][9]
Patient Population Patients with acute ischemic stroke[8][9]
Treatment Window Within 6 hours of stroke onset[8][9]
Intervention This compound (6 mg/kg per day) or vehicle for 3 days[8][9]
Primary Outcome Measures Glasgow Outcome Scale (GOS) and Barthel Index (BI) at 3 months[8][9]
OutcomeResult
Favorable Outcome (GOS) Odds Ratio: 0.87 (95% CI: 0.60 to 1.25)[8][9]
Favorable Outcome (BI) Odds Ratio: 0.87 (95% CI: 0.60 to 1.25)[8][9]
Overall Conclusion No improvement in overall functional outcome.[8][9] A systematic review of six trials concluded that tirilazad may increase death and disability.[10][11]
NXY-059 Clinical Trials

NXY-059 was evaluated in two pivotal Phase III trials: the Stroke-Acute Ischemic NXY Treatment (SAINT) I and SAINT II trials.

ParameterDescription
Trial Design Randomized, double-blind, placebo-controlled[3][12][13]
Patient Population Patients with acute ischemic stroke[3][12][13]
Treatment Window Within 6 hours of stroke onset[3][12][13]
Intervention 72-hour intravenous infusion of NXY-059 or placebo[3][12][13]
Primary Outcome Measure Distribution of disability scores on the modified Rankin Scale (mRS) at 90 days[3][12][13]
TrialKey Findings
SAINT I Statistically significant improvement in the overall distribution of mRS scores (p=0.038).[14] However, no significant improvement in other outcome measures like the NIHSS score.[14]
SAINT II Did not confirm the positive findings of SAINT I. No significant difference in the distribution of mRS scores between the NXY-059 and placebo groups (p=0.33).[13]
Pooled Analysis (SAINT I & II) No evidence of efficacy for NXY-059 in the treatment of acute ischemic stroke.[15]

Experimental Protocols

Preclinical Animal Model of Focal Cerebral Ischemia (General Protocol)

A common experimental model used to evaluate neuroprotective agents like Tirilazad and NXY-059 is the middle cerebral artery occlusion (MCAO) model in rodents.

  • Animal Preparation: Adult male rodents (e.g., Sprague-Dawley rats) are anesthetized. Body temperature is maintained at 37°C.

  • Surgical Procedure (Intraluminal Filament Model):

    • A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

    • The ECA is ligated and transected.

    • A nylon monofilament with a rounded tip is introduced into the ICA via the ECA stump and advanced to occlude the origin of the middle cerebral artery (MCA).

    • For transient ischemia, the filament is withdrawn after a defined period (e.g., 60-120 minutes). For permanent ischemia, the filament is left in place.

  • Drug Administration: The investigational drug (Tirilazad, NXY-059, or vehicle) is administered intravenously at a predetermined time point relative to the onset of ischemia.

  • Outcome Assessment:

    • Neurological Deficit Scoring: Animals are assessed at various time points (e.g., 24, 48 hours) using a standardized neurological deficit scale.

    • Infarct Volume Measurement: After a set survival period (e.g., 48 hours), animals are euthanized, and brains are sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to delineate the infarct area and calculate the infarct volume.

Clinical Trial Protocol for a Neuroprotective Agent in Acute Ischemic Stroke (General Protocol)

The SAINT trials for NXY-059 serve as a representative example of a large-scale clinical trial for a neuroprotective agent.

  • Patient Selection (Inclusion Criteria):

    • Adult patients (typically ≥ 18 years of age).

    • Clinical diagnosis of acute ischemic stroke.

    • Symptom onset within a specified time window (e.g., 6 hours).

    • Measurable neurological deficit on a standardized scale (e.g., NIHSS).

  • Randomization and Blinding: Patients are randomly assigned to receive either the investigational drug or a matching placebo in a double-blind fashion.

  • Treatment Administration: The study drug or placebo is administered via intravenous infusion for a specified duration (e.g., 72 hours).

  • Concomitant Care: All patients receive standard of care for acute ischemic stroke, which may include thrombolytic therapy (e.g., alteplase) if eligible.

  • Efficacy and Safety Assessments:

    • Primary Efficacy Endpoint: A measure of global disability at 90 days, such as the modified Rankin Scale (mRS).

    • Secondary Efficacy Endpoints: Neurological deficit scales (e.g., NIHSS), activities of daily living scales (e.g., Barthel Index).

    • Safety Monitoring: Recording of adverse events, serious adverse events, and mortality.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Oxidative Stress and Lipid Peroxidation in Ischemic Stroke

G cluster_0 Ischemic Cascade cluster_1 Oxidative Stress cluster_2 Drug Intervention Ischemia/Reperfusion Ischemia/Reperfusion Excitotoxicity Excitotoxicity Ischemia/Reperfusion->Excitotoxicity Mitochondrial Dysfunction Mitochondrial Dysfunction Excitotoxicity->Mitochondrial Dysfunction ROS/RNS Production ROS/RNS Production Mitochondrial Dysfunction->ROS/RNS Production Inflammation Inflammation Inflammation->ROS/RNS Production Lipid Peroxidation Lipid Peroxidation ROS/RNS Production->Lipid Peroxidation Protein Oxidation Protein Oxidation ROS/RNS Production->Protein Oxidation DNA Damage DNA Damage ROS/RNS Production->DNA Damage Neuronal Injury/Death Neuronal Injury/Death Lipid Peroxidation->Neuronal Injury/Death Protein Oxidation->Neuronal Injury/Death DNA Damage->Neuronal Injury/Death Tirilazad Tirilazad Tirilazad->Lipid Peroxidation Inhibits NXY-059 NXY-059 NXY-059->ROS/RNS Production Traps

Caption: Oxidative stress pathway in ischemic stroke and points of intervention for Tirilazad and NXY-059.

Experimental Workflow for Preclinical Neuroprotectant Testing

G Animal Model Selection Animal Model Selection Induction of Focal Ischemia (e.g., MCAO) Induction of Focal Ischemia (e.g., MCAO) Animal Model Selection->Induction of Focal Ischemia (e.g., MCAO) Randomization Randomization Induction of Focal Ischemia (e.g., MCAO)->Randomization Drug Administration (Tirilazad/NXY-059 or Vehicle) Drug Administration (Tirilazad/NXY-059 or Vehicle) Randomization->Drug Administration (Tirilazad/NXY-059 or Vehicle) Behavioral Assessment (Neurological Scoring) Behavioral Assessment (Neurological Scoring) Drug Administration (Tirilazad/NXY-059 or Vehicle)->Behavioral Assessment (Neurological Scoring) Histological Analysis (Infarct Volume) Histological Analysis (Infarct Volume) Behavioral Assessment (Neurological Scoring)->Histological Analysis (Infarct Volume) Data Analysis and Interpretation Data Analysis and Interpretation Histological Analysis (Infarct Volume)->Data Analysis and Interpretation

Caption: A typical experimental workflow for evaluating a neuroprotective agent in a preclinical stroke model.

Logical Flow of a Phase III Clinical Trial for Neuroprotection

G Patient Screening & Enrollment (Acute Ischemic Stroke) Patient Screening & Enrollment (Acute Ischemic Stroke) Informed Consent Informed Consent Patient Screening & Enrollment (Acute Ischemic Stroke)->Informed Consent Randomization (Drug vs. Placebo) Randomization (Drug vs. Placebo) Informed Consent->Randomization (Drug vs. Placebo) Blinded Treatment Administration Blinded Treatment Administration Randomization (Drug vs. Placebo)->Blinded Treatment Administration Standard Stroke Care Standard Stroke Care Blinded Treatment Administration->Standard Stroke Care Safety and Efficacy Monitoring Safety and Efficacy Monitoring Blinded Treatment Administration->Safety and Efficacy Monitoring 90-Day Follow-up (Primary Endpoint Assessment) 90-Day Follow-up (Primary Endpoint Assessment) Safety and Efficacy Monitoring->90-Day Follow-up (Primary Endpoint Assessment) Data Unblinding and Statistical Analysis Data Unblinding and Statistical Analysis 90-Day Follow-up (Primary Endpoint Assessment)->Data Unblinding and Statistical Analysis Conclusion on Efficacy and Safety Conclusion on Efficacy and Safety Data Unblinding and Statistical Analysis->Conclusion on Efficacy and Safety

Caption: The logical progression of a Phase III clinical trial for a neuroprotective drug in acute stroke.

Conclusion

This compound and NXY-059 represent two distinct yet related approaches to mitigating oxidative stress in acute ischemic stroke. While both showed considerable promise in preclinical models, they ultimately failed to demonstrate efficacy in large-scale human trials. The reasons for this translational failure are likely multifactorial and may include differences in pathophysiology between animal models and human stroke, the heterogeneity of the stroke patient population, and the challenge of a limited therapeutic window. A critical analysis of the preclinical data for NXY-059, for instance, has suggested that the robustness of its protective effects may have been overestimated due to methodological shortcomings in some of the animal studies.[16][17]

For researchers in the field, the stories of Tirilazad and NXY-059 underscore the critical importance of rigorous preclinical study design and the need to bridge the translational gap between animal models and human clinical realities. Future endeavors in neuroprotection will benefit from a deeper understanding of the complex cellular and molecular cascades of ischemic injury and the development of therapeutic strategies that can be effectively implemented in the clinical setting.

References

The Paradox of Tirilazad Mesylate: A Case Study in Stroke Research Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

A stark contrast between promising preclinical results and disappointing clinical outcomes marks the history of Tirilazad (B25892) Mesylate in the treatment of acute ischemic stroke. This guide provides a comparative analysis of the experimental data, offering insights into the challenges of translating laboratory findings to clinical practice for researchers, scientists, and drug development professionals.

Tirilazad Mesylate, a potent inhibitor of lipid peroxidation and a free-radical scavenger, emerged from preclinical studies as a promising neuroprotective agent for ischemic stroke.[1][2][3][4] Animal models consistently demonstrated its ability to reduce infarct volume and improve neurological outcomes.[1][3][5][6][7] However, this initial optimism was met with significant setbacks in human clinical trials, where the drug not only failed to show efficacy but was associated with worse outcomes in some patient populations.[1][8][9] This guide delves into the available data to illuminate the factors that may have contributed to this translational failure.

Preclinical Efficacy: A Summary of Positive Findings

Numerous studies in various animal models of focal cerebral ischemia suggested a robust neuroprotective effect of Tirilazad. A meta-analysis of 18 preclinical studies involving 544 animals highlighted a significant reduction in infarct volume and improvement in neurobehavioral scores.[3][6]

Preclinical Outcome Measure Reported Efficacy of this compound Supporting Studies
Infarct Volume Reduction Reduced by an average of 29.2% (95% CI 21.1% to 37.2%)[3][6]
Neurobehavioral Score Improvement Improved by an average of 48.1% (95% CI 29.3% to 66.9%)[3][6]
Model-Specific Efficacy Showed a reduction in cortical infarction in models of transient, but not permanent, focal cerebral ischemia in rats.[7]

Clinical Trials: A Different Reality

In stark contrast to the preclinical data, six randomized controlled trials involving 1,757 patients with acute ischemic stroke revealed a different and concerning picture. A systematic review of these trials concluded that this compound did not improve outcomes and, in fact, led to an increase in death and disability.[1][8][9]

Clinical Outcome Measure Effect of this compound (Odds Ratio, 95% CI) Key Findings
Early Case Fatality 1.11 (0.79 to 1.56)No significant effect.[1][9]
End-of-Trial Case Fatality 1.12 (0.88 to 1.44)No significant effect.[1][9]
Death or Disability (Expanded Barthel Index) 1.23 (1.01 to 1.51)Statistically significant increase in poor outcomes.[1][8]
Death or Disability (Glasgow Outcome Scale) 1.23 (1.01 to 1.50)Statistically significant increase in poor outcomes.[1][8]
Infusion Site Phlebitis 2.81 (2.14 to 3.69)Significantly increased rate of this adverse event.[1][9]

Worse outcomes were particularly noted in female patients and those who received a lower dose of the drug.[1][9]

Experimental Protocols: A Closer Look at the Discrepancies

The divergence between preclinical and clinical results may be partially explained by differences in experimental design.

Typical Preclinical Protocol:

  • Animal Models: Commonly used models included transient or permanent middle cerebral artery occlusion (MCAO) in rats and gerbils.[1][7]

  • Dosage and Administration: A range of doses were tested, with some studies suggesting a narrow effective dose range.[5] Administration was often intraperitoneal or intravenous.[7]

  • Time to Treatment: A critical factor appears to be the timing of administration. In many animal studies, treatment was initiated very early, sometimes even before or immediately after the ischemic event.[5]

  • Outcome Measures: The primary endpoints were typically infarct volume, measured histologically, and neurological deficit scores.[3][6]

Clinical Trial Protocol:

  • Patient Population: Included patients with presumed acute ischemic stroke, representing a more heterogeneous population than inbred animal strains.[1][9]

  • Dosage and Administration: A broad range of doses were used across the trials.[5] The drug was administered intravenously.[1]

  • Time to Treatment: Treatment was initiated within a specified time window after the onset of stroke symptoms, which was significantly longer than in most animal studies.[5]

  • Outcome Measures: Primary endpoints were clinical outcomes such as mortality and functional disability, assessed using scales like the Barthel Index and Glasgow Outcome Scale.[1][8]

Visualizing the Data

To better understand the processes involved, the following diagrams illustrate the proposed signaling pathway of Tirilazad and a typical experimental workflow.

G cluster_0 Ischemic Cascade cluster_1 This compound Intervention Ischemic Stroke Ischemic Stroke Free Radical Production Free Radical Production Ischemic Stroke->Free Radical Production leads to Lipid Peroxidation Lipid Peroxidation Free Radical Production->Lipid Peroxidation initiates Membrane Damage Membrane Damage Lipid Peroxidation->Membrane Damage causes Neuronal Cell Death Neuronal Cell Death Membrane Damage->Neuronal Cell Death results in Tirilazad Tirilazad Tirilazad->Free Radical Production scavenges Tirilazad->Lipid Peroxidation inhibits

Caption: Proposed mechanism of action of this compound in ischemic stroke.

G Animal Model Selection Animal Model Selection Induction of Focal Ischemia Induction of Focal Ischemia Animal Model Selection->Induction of Focal Ischemia Randomization Randomization Induction of Focal Ischemia->Randomization Tirilazad Administration Tirilazad Administration Randomization->Tirilazad Administration Treatment Group Vehicle/Placebo Administration Vehicle/Placebo Administration Randomization->Vehicle/Placebo Administration Control Group Neurological Assessment Neurological Assessment Tirilazad Administration->Neurological Assessment Vehicle/Placebo Administration->Neurological Assessment Infarct Volume Measurement Infarct Volume Measurement Neurological Assessment->Infarct Volume Measurement Data Analysis Data Analysis Infarct Volume Measurement->Data Analysis

Caption: Generalized experimental workflow for preclinical Tirilazad studies.

Conclusion: Lessons from a Translational Failure

The story of this compound serves as a critical lesson in the field of stroke research and drug development. The failure to reproduce promising preclinical findings in a clinical setting underscores the inherent complexities of translating therapies from animal models to humans.[10][11][12] Key takeaways include the importance of:

  • Rigorous Preclinical Study Design: This includes adequate sample sizes, randomization, blinding, and testing in various models that more closely mimic human stroke.

  • Understanding Dose-Response Relationships: The narrow effective dose range suggested by some animal studies was not thoroughly explored in clinical trials.[5]

  • Bridging the Time-to-Treatment Gap: The significant difference in the timing of drug administration between preclinical and clinical studies remains a major hurdle in stroke research.[5][10]

  • Recognizing the Limitations of Animal Models: While invaluable, animal models cannot fully replicate the heterogeneity and complexity of human stroke.[10][12]

While this compound did not fulfill its initial promise for acute ischemic stroke, the extensive research conducted has provided invaluable insights that continue to inform and improve the design of future neuroprotective strategies. The analysis of its preclinical and clinical data highlights the critical need for a more cautious and rigorous approach to translating laboratory discoveries into effective therapies for stroke patients.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Tirilazad Mesylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of Tirilazad Mesylate, a 21-aminosteroid with neuroprotective properties.

Immediate Safety and Handling Precautions

While this compound is considered non-hazardous in accordance with international workplace safety standards, it is crucial to handle it with care to minimize exposure.[1] Dust generation and accumulation should be actively avoided.[2] In case of accidental spills, the following measures should be taken:

  • Spill Containment: Immediately contain the source of the spill if it is safe to do so.

  • Material Collection: Use absorbent material to collect the spilled substance.

  • Area Decontamination: Thoroughly clean the spill area.

  • Waste Containment: Place all contaminated materials into an appropriately labeled and sealed container for disposal.[1]

Personal protective equipment (PPE) is recommended when handling this compound, especially in larger quantities. This includes:

  • Hand Protection: Wear impervious gloves if there is a possibility of skin contact.

  • Eye Protection: Safety glasses are recommended to prevent eye contact.

  • Protective Clothing: When working with large quantities, protective clothing should be worn.[1]

Step-by-Step Disposal Procedures

The primary guideline for the disposal of this compound is to adhere to all applicable local, state, and federal laws and regulations.[1] The following steps provide a general framework for proper disposal:

  • Waste Identification and Segregation:

    • Identify all waste materials containing this compound, including unused product, contaminated labware (e.g., vials, syringes, petri dishes), and spill cleanup materials.

    • Segregate this waste from other laboratory waste streams to ensure it is handled and disposed of correctly.

  • Containerization:

    • Place all this compound waste into a designated, leak-proof, and clearly labeled container.

    • The label should prominently display the name of the chemical ("this compound Waste") and any other information required by your institution's waste management program.

  • Consult Institutional Guidelines:

    • Review your organization's specific chemical hygiene plan and waste disposal protocols.

    • Contact your institution's Environmental Health and Safety (EHS) department for guidance on the specific disposal requirements for non-hazardous pharmaceutical waste.[3][4]

  • Final Disposal:

    • Dispose of the contained waste in accordance with all applicable laws and regulations.[1] This may involve incineration or other methods approved for pharmaceutical waste.[4]

    • Care should be taken to avoid environmental release.[1]

Quantitative Data Summary

The available Safety Data Sheet for this compound IV Solution did not provide specific quantitative data relevant to disposal procedures (e.g., concentration limits for different disposal methods). The primary directive is adherence to regulatory compliance.

Data PointValue/InstructionSource
Hazard Classification Non-hazardous in accordance with international standards for workplace safety.Pfizer MSDS[1]
Primary Disposal Guideline Dispose of waste in accordance with all applicable laws and regulations.Pfizer MSDS[1]
Spill Cleanup Contain spill, collect with absorbent material, clean area, and place waste in a labeled, sealed container.Pfizer MSDS[1]

Disposal Process Flowchart

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.

cluster_start cluster_assessment cluster_spill cluster_containerize cluster_consult cluster_dispose start This compound Waste Generated assess_spill Is it a spill? start->assess_spill contain_spill Contain Spill assess_spill->contain_spill Yes containerize_waste Place in Labeled, Sealed Container assess_spill->containerize_waste No collect_spill Collect with Absorbent Material contain_spill->collect_spill clean_area Clean Spill Area collect_spill->clean_area clean_area->containerize_waste consult_ehs Consult Institutional EHS Guidelines containerize_waste->consult_ehs dispose_waste Dispose According to Regulations consult_ehs->dispose_waste end End of Process dispose_waste->end

This compound Disposal Workflow

References

Personal protective equipment for handling Tirilazad Mesylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Tirilazad Mesylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound, a potent neuroprotective agent. Adherence to these procedures is essential to ensure the safety of laboratory personnel and the environment.

Health Hazard Information

This compound is a synthetic steroid analogue. While it is non-hazardous in accordance with international standards for workplace safety, it may cause mild skin irritation and severe eye irritation.[1] Clinical use of the drug has been associated with changes in liver enzymes.[1]

Occupational Exposure Limit

Pfizer has established an 8-hour time-weighted average (TWA) Occupational Exposure Limit (OEL) for this compound.

ParameterValueSource
Pfizer OEL TWA-8 Hr0.7 mg/m³Pfizer MSDS[1]

This exposure limit is particularly relevant when handling the solid form of the compound, where dust or mist may be generated.[1]

Operational Plan: Step-by-Step Handling Procedures

Engineering controls should be the primary means of controlling exposure.[1]

1. Engineering Controls:

  • Ventilation: When handling the solid compound or any procedure that may generate dust or aerosols, work within a certified chemical fume hood or a powder containment hood. General room ventilation is adequate for handling the solution if the process does not generate mists.[2]

  • Containment: For larger quantities, consider the use of a glove box or other closed-system transfer methods to minimize exposure.

2. Personal Protective Equipment (PPE):

  • Gloves: Wear impervious gloves, such as nitrile gloves, whenever there is a potential for skin contact.[1]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required, especially when handling the solid form or solutions.[1]

  • Lab Coat: A clean, buttoned lab coat must be worn to protect street clothing and skin.

  • Respiratory Protection: If the OEL is exceeded, a NIOSH-approved respirator with an appropriate particulate filter should be worn.[3]

3. Handling the Solid Compound:

  • Weighing: Weigh the solid compound within a fume hood or a balance enclosure to contain any dust.

  • Aliquotting: When preparing solutions, add the solvent to the solid to minimize dust generation.

  • General Handling: Avoid actions that can create dust, such as scraping or vigorous shaking of the solid.

4. Handling the Solution:

  • Preparation: Prepare solutions in a well-ventilated area, preferably within a fume hood.

  • Transfers: Use care when transferring solutions to avoid splashes and aerosol generation.

Emergency Procedures

1. Spills:

  • Small Spills (Solid):

    • Don appropriate PPE.

    • Gently cover the spill with a damp paper towel to avoid raising dust.

    • Carefully scoop the material into a sealable container labeled "Hazardous Waste."

    • Clean the spill area with soap and water.

  • Small Spills (Liquid):

    • Don appropriate PPE.

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).

    • Collect the absorbed material into a sealable container labeled "Hazardous Waste."

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the area and restrict access.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Only trained personnel should clean up large spills.[1]

2. First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Disposal Plan

Dispose of all waste containing this compound in accordance with local, state, and federal regulations.

1. Waste Segregation:

  • Solid Waste: Collect all solid waste, including contaminated PPE, weigh paper, and empty vials, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless approved by your institution's EHS department.

2. Disposal Procedure:

  • Ensure all waste containers are properly labeled with the chemical name ("this compound Waste") and the appropriate hazard warnings.

  • Store waste containers in a designated, secure area away from incompatible materials.

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

Experimental Workflow and Safety Diagram

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response a Assess Hazards & Review SDS b Select & Don Appropriate PPE (Gloves, Goggles, Lab Coat) a->b c Prepare Well-Ventilated Workspace (Fume Hood) b->c d Weigh Solid in Containment c->d Proceed with Caution e Prepare Solution d->e f Conduct Experiment e->f g Decontaminate Work Surfaces f->g Experiment Complete j Spill Occurs f->j Accident l Exposure Occurs f->l Accident h Segregate Waste (Solid & Liquid) g->h i Dispose of Waste via EHS h->i k Follow Spill Cleanup Procedure j->k k->g m Follow First Aid Procedures l->m m->g

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tirilazad Mesylate
Reactant of Route 2
Reactant of Route 2
Tirilazad Mesylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.